Product packaging for 2-Methylhept-3-ene(Cat. No.:CAS No. 17618-76-7)

2-Methylhept-3-ene

Cat. No.: B14007788
CAS No.: 17618-76-7
M. Wt: 112.21 g/mol
InChI Key: CYEZJYAMLNTSKN-UHFFFAOYSA-N
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Description

2-Methylhept-3-ene is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16 B14007788 2-Methylhept-3-ene CAS No. 17618-76-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17618-76-7

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

2-methylhept-3-ene

InChI

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h6-8H,4-5H2,1-3H3

InChI Key

CYEZJYAMLNTSKN-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structural and Stereoisomers of 2-Methylhept-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and stereoisomers of 2-methylhept-3-ene, a key unsaturated hydrocarbon with the molecular formula C8H16. A thorough understanding of its isomeric forms is critical for applications in organic synthesis, materials science, and drug development, where specific isomers can exhibit unique chemical reactivity and biological activity. This document outlines the systematic identification of these isomers, presents their key physicochemical properties in a comparative format, details relevant experimental protocols for their synthesis and characterization, and provides visual representations of their relationships and analytical workflows.

Structural Isomers of Methylheptene

Structural isomers share the same molecular formula but differ in the connectivity of their atoms. For the methylheptene family, this includes variations in the position of the methyl group and the location of the carbon-carbon double bond along the seven-carbon parent chain. A systematic approach to identifying these isomers involves considering each carbon of the heptene (B3026448) chain as a potential attachment point for the methyl group and each possible position for the double bond.

The primary structural isomers of methylheptene are detailed in the table below. For clarity and systematic organization, the isomers are named based on the IUPAC nomenclature.

IUPAC NameCAS NumberMolecular FormulaStructure
2-Methylhept-1-ene15870-10-7C8H16CH2=C(CH3)CH2CH2CH2CH3
2-Methylhept-2-ene6094-02-6C8H16CH3C(CH3)=CHCH2CH2CH3
This compound17618-76-7C8H16CH3CH(CH3)CH=CHCH2CH3
3-Methylhept-1-ene4810-09-7C8H16CH2=CHCH(CH3)CH2CH2CH3
3-Methylhept-2-ene3404-75-9C8H16CH3CH=C(CH3)CH2CH2CH3
3-Methylhept-3-ene3404-73-7C8H16CH3CH2C(CH3)=CHCH2CH3
4-Methylhept-1-ene38993-36-3C8H16CH2=CHCH2CH(CH3)CH2CH3
4-Methylhept-2-ene16409-61-1C8H16CH3CH=CHCH(CH3)CH2CH3
4-Methylhept-3-ene3404-74-8C8H16CH3CH2CH=C(CH3)CH2CH3
5-Methylhept-1-ene5459-37-0C8H16CH2=CHCH2CH2CH(CH3)CH3
5-Methylhept-2-ene5459-38-1C8H16CH3CH=CHCH2CH(CH3)CH3
5-Methylhept-3-ene5459-39-2C8H16CH3CH2CH=CHCH(CH3)CH3
6-Methylhept-1-ene5026-76-6C8H16CH2=CHCH2CH2CH2CH(CH3)2
6-Methylhept-2-ene5026-77-7C8H16CH3CH=CHCH2CH2CH(CH3)2

Stereoisomers of this compound

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This compound exhibits two types of stereoisomerism: geometric isomerism (cis/trans or E/Z) due to the restricted rotation around the carbon-carbon double bond, and optical isomerism (enantiomers) due to the presence of a chiral center.

Geometric Isomerism (E/Z Diastereomers)

The double bond in this compound is located between the third and fourth carbon atoms. The substituents on these carbons allow for the existence of two geometric isomers:

  • (E)-2-Methylhept-3-ene (trans): The higher priority groups on each carbon of the double bond are on opposite sides.

  • (Z)-2-Methylhept-3-ene (cis): The higher priority groups on each carbon of the double bond are on the same side.

Optical Isomerism (Enantiomers)

The second carbon atom in this compound is a chiral center as it is bonded to four different groups: a hydrogen atom, a methyl group, an isopropyl group, and a but-1-en-1-yl group (which differs for the E and Z isomers). This chirality gives rise to two enantiomers for each geometric isomer, which are non-superimposable mirror images of each other.

  • (2R)-2-Methylhept-3-ene

  • (2S)-2-Methylhept-3-ene

Therefore, this compound has a total of four stereoisomers:

  • (2R, 3E)-2-Methylhept-3-ene

  • (2S, 3E)-2-Methylhept-3-ene

  • (2R, 3Z)-2-Methylhept-3-ene

  • (2S, 3Z)-2-Methylhept-3-ene

The (2R, 3E) and (2S, 3E) isomers are enantiomers of each other. Similarly, the (2R, 3Z) and (2S, 3Z) isomers are another pair of enantiomers. The relationship between any (E)-isomer and any (Z)-isomer is diastereomeric.

Physicochemical Properties of this compound Isomers

The structural and stereochemical differences among the isomers of this compound lead to variations in their physical and chemical properties. A summary of available quantitative data is presented below for comparison.

IsomerCAS NumberBoiling Point (°C)Density (g/cm³)Refractive Index (nD)
(E)-2-Methylhept-3-ene692-96-6113.980.7021.405
(Z)-2-Methylhept-3-ene52058-76-3~115~0.71~1.41
2-Methylhept-1-ene15870-10-7114-1150.7121.408
6-Methylhept-1-ene5026-76-6113-1140.7091.407

Note: Data for the (Z)-isomer are estimated based on trends for similar alkenes, as precise experimental values are less commonly reported.

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of specific isomers of this compound can be achieved through various established organic chemistry reactions. The Wittig reaction is a common method for the stereoselective synthesis of alkenes.

Protocol for the Synthesis of (E)- and (Z)-2-Methylhept-3-ene via Wittig Reaction:

  • Ylide Preparation: A phosphonium (B103445) ylide is prepared by reacting triphenylphosphine (B44618) with an appropriate alkyl halide (e.g., 1-bromopropane) to form a phosphonium salt, followed by deprotonation with a strong base like n-butyllithium.

  • Wittig Reaction: The prepared ylide is then reacted with a carbonyl compound. To synthesize this compound, the ylide derived from 1-bromopropane (B46711) would be reacted with 2-pentanone.

  • Stereochemical Control: The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the (E)-isomer, while non-stabilized ylides tend to produce the (Z)-isomer. Modifying the solvent and temperature can also alter the E/Z ratio.

  • Purification: The resulting mixture of (E)- and (Z)-isomers can be separated and purified using fractional distillation or preparative gas chromatography.

Characterization and Separation

Gas Chromatography (GC): GC is a powerful technique for separating and identifying the different isomers of this compound.

  • Column Selection: A non-polar capillary column (e.g., DB-1 or HP-5) is typically used for the separation of hydrocarbon isomers.

  • Temperature Programming: A programmed temperature gradient is often employed to achieve optimal separation of isomers with close boiling points.

  • Detection: A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation of the isomers.

  • 1H NMR: The chemical shifts and coupling constants of the vinyl and allylic protons provide information about the position of the double bond and the stereochemistry (E/Z).

  • 13C NMR: The chemical shifts of the sp2 hybridized carbons confirm the location of the double bond, while the overall spectrum provides a unique fingerprint for each isomer.

Chiral Chromatography: The separation of the enantiomers of this compound requires a chiral stationary phase (CSP). Various CSPs based on cyclodextrins or other chiral selectors can be used in either GC or High-Performance Liquid Chromatography (HPLC) to resolve the racemic mixture.

Conclusion

The isomeric landscape of this compound is rich and complex, encompassing a variety of structural and stereoisomers. A comprehensive understanding of these isomers, their distinct properties, and the methods for their synthesis and analysis is paramount for their effective utilization in scientific research and industrial applications. This guide provides a foundational overview to aid researchers, scientists, and drug development professionals in navigating the intricacies of this compound and its related compounds. Further research into the specific biological activities of each isomer is warranted to unlock their full potential in various fields.

An In-depth Technical Guide to the Physical and Chemical Properties of (E)-2-Methylhept-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Methylhept-3-ene is an unsaturated hydrocarbon with the chemical formula C8H16. As a member of the alkene family, its chemistry is characterized by the presence of a carbon-carbon double bond. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and relevant safety information, tailored for a technical audience in research and development.

Physical Properties

The physical characteristics of (E)-2-Methylhept-3-ene are essential for its handling, purification, and use in various applications. A summary of its key physical properties is presented in the table below.

PropertyValueUnitsReference
Molecular Formula C8H16[1][2]
Molecular Weight 112.21 g/mol [1][3]
Boiling Point 113.98°C[2]
Melting Point -103.01 (estimate)°C[2]
Density 0.7020g/cm³[2]
Refractive Index 1.4050[2]

Chemical Properties and Reactivity

The chemical behavior of (E)-2-Methylhept-3-ene is dominated by the reactivity of its carbon-carbon double bond. Alkenes are known to undergo a variety of addition reactions, where the π-bond is broken and new single bonds are formed.[4]

Electrophilic Addition Reactions

The most common reactions of alkenes are electrophilic additions. In these reactions, an electrophile is attracted to the electron-rich double bond, initiating the reaction.[5][6] Common electrophilic additions include:

  • Addition of Hydrogen Halides (Hydrohalogenation): (E)-2-Methylhept-3-ene will react with hydrogen halides (e.g., HBr, HCl) to form a haloalkane. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms.[7]

  • Addition of Halogens (Halogenation): The addition of halogens like bromine (Br2) or chlorine (Cl2) across the double bond results in the formation of a vicinal dihalide. This reaction is often used as a qualitative test for unsaturation.[5]

  • Hydration: In the presence of an acid catalyst, such as sulfuric acid, water can add across the double bond to form an alcohol.[8]

  • Hydrogenation: (E)-2-Methylhept-3-ene can be reduced to 2-methylheptane (B165363) by catalytic hydrogenation, which involves the addition of hydrogen gas (H2) across the double bond in the presence of a metal catalyst (e.g., platinum, palladium, or nickel).[8]

A generalized workflow for characterizing an unknown liquid sample, such as (E)-2-Methylhept-3-ene, is depicted below.

G Experimental Workflow for Liquid Characterization cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Confirmation a Obtain Sample of (E)-2-Methylhept-3-ene b Visual Inspection (Color, Clarity) a->b c Measure Boiling Point b->c Proceed if sample is clear and colorless d Measure Density c->d e Measure Refractive Index d->e f Obtain IR Spectrum e->f g Obtain NMR Spectrum (1H and 13C) f->g h Obtain Mass Spectrum g->h i Compare Experimental Data with Literature Values h->i j Confirm Structure and Purity i->j

Caption: A logical workflow for the physical and spectroscopic characterization of a liquid sample.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of (E)-2-Methylhept-3-ene.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point is distillation.[9]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • Place a small volume of (E)-2-Methylhept-3-ene in the distillation flask along with a few boiling chips to ensure smooth boiling.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • Begin heating the flask gently with the heating mantle.

    • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[10][11]

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key physical property. Since (E)-2-Methylhept-3-ene has a very low estimated melting point, this procedure would require a cryostat. The capillary method is a standard technique.[12][13]

  • Apparatus: Capillary tubes, melting point apparatus with a cooling stage, thermometer.

  • Procedure:

    • Seal one end of a capillary tube.

    • Introduce a small, finely powdered sample of the solidified compound into the capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Cool the stage to a temperature well below the expected melting point.

    • Slowly increase the temperature and observe the sample.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[14][15]

Determination of Density

Density is the mass per unit volume of a substance.[16]

  • Apparatus: Pycnometer (for high accuracy) or a graduated cylinder and an analytical balance.

  • Procedure (using a graduated cylinder):

    • Weigh a clean, dry graduated cylinder on an analytical balance.

    • Add a known volume of (E)-2-Methylhept-3-ene to the graduated cylinder and record the volume.

    • Weigh the graduated cylinder with the liquid.

    • The mass of the liquid is the difference between the two weighings.

    • Calculate the density by dividing the mass of the liquid by its volume.[17][18][19]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.[20]

  • Apparatus: Refractometer (e.g., an Abbe refractometer).

  • Procedure:

    • Calibrate the refractometer using a standard liquid with a known refractive index.

    • Place a few drops of (E)-2-Methylhept-3-ene on the prism of the refractometer.

    • Close the prism and allow the temperature to equilibrate (usually 20°C or 25°C).

    • Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • Read the refractive index from the scale.[21][22]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of (E)-2-Methylhept-3-ene.

  • ¹H NMR Spectroscopy: Proton NMR provides information about the number and types of hydrogen atoms in the molecule. Data for (E)-2-Methylhept-3-ene is available in spectral databases.[23]

  • ¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Predicted spectra are available.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (E)-2-Methylhept-3-ene will show characteristic peaks for C-H bonds and the C=C double bond.[23][24]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for identification.[23][25]

The following diagram illustrates the general principle of an electrophilic addition reaction.

G General Electrophilic Addition to an Alkene cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Nucleophilic Attack Alkene (E)-2-Methylhept-3-ene (Nucleophile) Carbocation Carbocation Intermediate Alkene->Carbocation + E+ Electrophile Electrophile (E+) Product Addition Product Carbocation->Product Nucleophile Nucleophile (Nu-) Nucleophile->Product + Nu-

Caption: A simplified diagram of the two-step mechanism for electrophilic addition to an alkene.

Safety and Handling

(E)-2-Methylhept-3-ene is a flammable hydrocarbon and should be handled with appropriate safety precautions.

  • Handling: Work in a well-ventilated area, preferably in a fume hood, to avoid the accumulation of flammable vapors.[26] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[27]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[28][29]

  • Fire Safety: In case of fire, use a Class B fire extinguisher (e.g., carbon dioxide, dry chemical). Do not use water, as it may spread the flammable liquid.[29]

  • Spills: In the event of a spill, eliminate all ignition sources and absorb the spill with an inert material (e.g., sand, vermiculite).[29]

References

Physical and chemical properties of (Z)-2-Methylhept-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of (Z)-2-Methylhept-3-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Methylhept-3-ene is an unsaturated hydrocarbon with the molecular formula C₈H₁₆. As a member of the alkene family, its chemical behavior is largely dictated by the presence of a carbon-carbon double bond. This technical guide provides a comprehensive overview of the known physical and chemical properties of (Z)-2-Methylhept-3-ene, including its molecular structure, physicochemical parameters, and characteristic chemical reactions. Detailed experimental protocols for the determination of key physical properties are also presented. Due to a lack of specific data in the scientific literature regarding the biological activity of (Z)-2-Methylhept-3-ene, a generalized reaction pathway for alkenes is provided as a representative visualization.

Introduction

(Z)-2-Methylhept-3-ene is a structural isomer of methylheptene, characterized by a cis configuration of the substituents around the double bond located at the third carbon position. Understanding the physical and chemical properties of this compound is essential for its potential applications in organic synthesis and as a reference compound in analytical chemistry. This guide aims to consolidate the available data and provide a detailed resource for professionals in the chemical and pharmaceutical sciences.

Physical Properties

The physical properties of (Z)-2-Methylhept-3-ene are summarized in the table below. It is important to note that while some data is available for the (Z)-isomer, other values are either computed or derived from its stereoisomer, (E)-2-methylhept-3-ene.

PropertyValueSource
Molecular Formula C₈H₁₆PubChem[1][2]
Molecular Weight 112.21 g/mol PubChem[1][2]
Boiling Point 113.98 °C (for (E)-isomer)ChemBK[3]
Melting Point -103.01 °C (estimate for (E)-isomer)ChemBK[3]
Density 0.7020 g/cm³ (for (E)-isomer)ChemBK[3]
Refractive Index 1.4050 (for (E)-isomer)ChemBK[3]
LogP (Octanol-Water Partition Coefficient) 3.4 (Computed)PubChem[1][2]
Kovats Retention Index (Standard non-polar) 796.7, 796, 797, 797PubChem

Chemical Properties

The chemical reactivity of (Z)-2-Methylhept-3-ene is characteristic of alkenes, dominated by the electrophilic addition reactions at the carbon-carbon double bond.

Stability

(Z)-2-Methylhept-3-ene is a relatively stable compound under standard conditions. However, like other alkenes, it can be susceptible to oxidation over time, especially when exposed to air and light, potentially forming peroxides. It is advisable to store this compound in a cool, dark, and well-ventilated area under an inert atmosphere.

Reactivity and Common Reactions

The π-bond in the double bond of (Z)-2-Methylhept-3-ene is a region of high electron density, making it susceptible to attack by electrophiles. Common reactions include:

  • Hydrogenation: In the presence of a metal catalyst (e.g., platinum, palladium, or nickel), (Z)-2-Methylhept-3-ene can be reduced to 2-methylheptane.

  • Halogenation: It readily undergoes addition reactions with halogens such as bromine (Br₂) and chlorine (Cl₂) to form dihaloalkanes.

  • Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) proceeds via a carbocation intermediate and typically follows Markovnikov's rule.

  • Hydration: In the presence of an acid catalyst, water can be added across the double bond to form an alcohol.

  • Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the double bond, yielding smaller oxygenated compounds.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Determination of Boiling Point

The boiling point of a liquid can be determined using a distillation apparatus or a micro-boiling point method.

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask

  • Distillation head with a condenser

  • Thermometer

  • Receiving flask

Procedure:

  • Place a small volume of (Z)-2-Methylhept-3-ene in the round-bottom flask along with a few boiling chips.

  • Assemble the distillation apparatus.

  • Gently heat the flask.

  • Record the temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb. This temperature is the boiling point.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

  • Pycnometer or a graduated cylinder

  • Analytical balance

Procedure:

  • Weigh a clean and dry pycnometer (or graduated cylinder).

  • Fill the pycnometer with (Z)-2-Methylhept-3-ene up to a calibrated mark.

  • Weigh the filled pycnometer.

  • The mass of the liquid is the difference between the two weighings.

  • The density is calculated by dividing the mass of the liquid by its known volume.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance and can be measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

Procedure:

  • Calibrate the refractometer with a standard of known refractive index.

  • Ensure the prism of the refractometer is clean and dry.

  • Apply a few drops of (Z)-2-Methylhept-3-ene to the prism.

  • Close the prism and allow the sample to reach thermal equilibrium with the instrument, typically controlled by a water bath.

  • Read the refractive index from the instrument's scale.

Visualization of a Typical Alkene Reaction

As no specific signaling pathways involving (Z)-2-Methylhept-3-ene have been documented, a general schematic for the electrophilic addition of a hydrogen halide (HX) to an alkene is presented below. This represents a fundamental reaction type for this class of compounds.

Electrophilic_Addition Alkene (Z)-2-Methylhept-3-ene Carbocation Carbocation Intermediate Alkene->Carbocation Electrophilic Attack on H HX H-X Product 2-Halo-2-methylheptane Carbocation->Product Nucleophilic Attack by X⁻ Nucleophile X⁻

Caption: Electrophilic addition of HX to (Z)-2-Methylhept-3-ene.

Conclusion

This technical guide has summarized the available physical and chemical property data for (Z)-2-Methylhept-3-ene. While experimental data for some properties of the (Z)-isomer are limited, information from its (E)-isomer and computational predictions provide valuable insights. The reactivity of (Z)-2-Methylhept-3-ene is characteristic of an alkene, with a propensity for electrophilic addition reactions. The provided experimental protocols offer standardized methods for the determination of its key physical constants. Further research is warranted to explore the specific biological activities of this compound.

References

Spectroscopic Profile of (E)-2-Methylhept-3-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (E)-2-Methylhept-3-ene, a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols and data visualizations to facilitate its identification and use in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (E)-2-Methylhept-3-ene. Due to the limited availability of experimentally derived public data, predicted values from reputable sources are included and clearly noted.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR data is often calculated using advanced algorithms that consider the chemical environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for (E)-2-Methylhept-3-ene

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H1~0.90t~7.4
H2~1.01d~6.8
H5~1.39sextet~7.4
H6~1.98q~7.4
H4~2.40m-
H3~5.35m-
H7~5.45m-

Note: Predicted data from various sources. Actual experimental values may vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR data provides insight into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-2-Methylhept-3-ene

Carbon AtomChemical Shift (ppm)
C1~13.9
C2' (Methyl on C2)~20.5
C5~22.9
C2~34.5
C6~35.0
C4~125.0
C3~135.0

Note: Predicted data from various sources. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of (E)-2-Methylhept-3-ene is characterized by absorptions corresponding to its alkene and alkane functionalities. The NIST WebBook provides a gas-phase IR spectrum for this compound.[1][2][3][4][5][6]

Table 3: Key IR Absorption Bands for (E)-2-Methylhept-3-ene

Wavenumber (cm⁻¹)IntensityAssignment
~3020Medium=C-H stretch (alkene)
2965, 2930, 2875StrongC-H stretch (alkane)
1670MediumC=C stretch (trans-alkene)
1460MediumC-H bend (alkane)
965Strong=C-H bend (out-of-plane, trans-alkene)

Note: Data interpreted from the gas-phase IR spectrum available on the NIST WebBook.[1][2][3][4][5][6]

Mass Spectrometry (MS)

The mass spectrum of (E)-2-Methylhept-3-ene shows a molecular ion peak and a characteristic fragmentation pattern. Data is available from the NIST Mass Spectrometry Data Center.[7]

Table 4: Major Fragments in the Mass Spectrum of (E)-2-Methylhept-3-ene

m/zRelative IntensityPossible Fragment
112Moderate[M]⁺ (Molecular Ion)
97Moderate[M - CH₃]⁺
83Moderate[M - C₂H₅]⁺
69Strong[M - C₃H₇]⁺
55Very Strong[C₄H₇]⁺ (Base Peak)
41Strong[C₃H₅]⁺

Note: Data interpreted from mass spectral information available in public databases.[7]

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for volatile organic compounds like 2-Methylhept-3-ene and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.

    • Cap the NMR tube to prevent evaporation, especially given the volatile nature of the analyte.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

    • Reference: CDCl₃ solvent peak at 77.16 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the reference signal.

    • Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to known correlation tables for functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as hexane (B92381) or dichloromethane.

  • GC Parameters:

    • Injector: Split/splitless injector, with a high split ratio (e.g., 50:1) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 2 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the obtained mass spectrum with library spectra (e.g., NIST) for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a volatile organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Prep Sample Acquisition (this compound) Solubilization Dissolution in Deuterated Solvent (NMR) or Dilution (GC-MS) Prep->Solubilization IR IR Spectroscopy (FTIR-ATR) Prep->IR NMR NMR Spectroscopy (¹H & ¹³C) Solubilization->NMR GCMS GC-MS Analysis Solubilization->GCMS NMR_Data NMR Data Processing (FT, Phasing, Integration) NMR->NMR_Data IR_Data IR Spectrum Analysis (Peak Identification) IR->IR_Data MS_Data Mass Spectrum Analysis (Fragmentation Pattern) GCMS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Report Technical Report & Data Archiving Structure->Report

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of 2-Methylhept-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-methylhept-3-ene, a valuable alkene in various research and development applications. This document outlines detailed methodologies for two principal synthetic strategies: the Wittig reaction and a Grignard reaction-based approach followed by dehydration. Quantitative data, where available from analogous reactions, is presented to guide expectations for reaction outcomes. Furthermore, detailed experimental protocols are provided, alongside graphical representations of the synthetic pathways to facilitate a deeper understanding of the chemical transformations.

Introduction

This compound is an eight-carbon alkene with the chemical formula C₈H₁₆. Its structure, featuring a trisubstituted double bond, allows for the existence of (E) and (Z) stereoisomers, the selective synthesis of which is often a key consideration in synthetic design. The strategic importance of this and similar alkenes lies in their utility as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients and other specialty chemicals. This guide explores robust and adaptable methods for the laboratory-scale synthesis of this compound, providing the necessary detail for experienced researchers to replicate or adapt these procedures.

Synthetic Strategies

Two primary and highly versatile methods for the synthesis of this compound are the Wittig reaction and the Grignard reaction followed by dehydration of the resulting alcohol. Each approach offers distinct advantages and allows for retrosynthetic disconnection at different points in the target molecule.

The Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides.[1][2][3] The reaction is driven by the formation of a stable triphenylphosphine (B44618) oxide byproduct.[1] For the synthesis of this compound, two logical disconnections are possible, providing two distinct synthetic routes.

The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide. Unstabilized ylides, such as those used in the proposed routes, typically favor the formation of the (Z)-alkene.[1][3]

Grignard Reaction and Dehydration

This two-step approach involves the formation of a carbon-carbon bond via a Grignard reaction to synthesize a secondary alcohol, which is subsequently dehydrated to yield the target alkene. This method is less stereoselective than the Wittig reaction and will typically produce a mixture of alkene isomers, including positional isomers, which would necessitate careful purification.

  • Route C: Reaction of propylmagnesium bromide with isobutyraldehyde (B47883) to form 2-methylheptan-4-ol, followed by dehydration.

  • Route D: Reaction of isopropylmagnesium bromide with pentanal to form 2-methylheptan-3-ol, followed by dehydration.

Experimental Protocols

The following sections provide detailed experimental protocols for the proposed synthetic routes. These are generalized procedures based on established methods for similar transformations and should be adapted and optimized for specific laboratory conditions.

Wittig Reaction Routes

3.1.1. Synthesis of the Phosphonium Salt (General Procedure)

The phosphonium salt is the precursor to the Wittig reagent.

  • Reaction: Alkyl Halide + Triphenylphosphine → Alkyltriphenylphosphonium Halide

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of triphenylphosphine and the appropriate alkyl halide (2-bromopropane for Route A, 1-bromobutane (B133212) for Route B).

  • Add a suitable solvent, such as acetonitrile (B52724) or toluene.

  • Heat the mixture at reflux for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.

  • After cooling to room temperature, collect the precipitated phosphonium salt by filtration.

  • Wash the salt with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials.

  • Dry the phosphonium salt under vacuum.

3.1.2. Wittig Reaction (General Procedure)

This procedure describes the in-situ generation of the ylide followed by the olefination reaction.

  • Reaction: Alkyltriphenylphosphonium Halide + Base → Ylide

  • Reaction: Ylide + Aldehyde → this compound + Triphenylphosphine oxide

Experimental Protocol:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the appropriate phosphonium salt (isopropyltriphenylphosphonium bromide for Route A, butyltriphenylphosphonium bromide for Route B) (1.1 equivalents).

  • Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), dropwise. The formation of the ylide is often indicated by a color change (typically to deep yellow or orange-red).

  • Allow the mixture to stir at 0 °C for 1 hour.

  • In a separate flame-dried flask, dissolve the appropriate aldehyde (butanal for Route A, 2-methylpropanal for Route B) (1.0 equivalent) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to separate the this compound from the triphenylphosphine oxide byproduct.

Table 1: Starting Materials and Expected Products for Wittig Reaction Routes

RouteAldehydeAlkyl Halide for YlidePhosphonium SaltYlide
A Butanal2-Bromopropane (B125204)Isopropyltriphenylphosphonium bromideIsopropylidenetriphenylphosphorane
B 2-Methylpropanal1-BromobutaneButyltriphenylphosphonium bromideButylidenetriphenylphosphorane
Grignard Reaction and Dehydration Routes

3.2.1. Grignard Reaction to Synthesize Alcohol Precursor (General Procedure)

This procedure describes the formation of the Grignard reagent and its subsequent reaction with an aldehyde.

  • Reaction: Alkyl Halide + Mg → Alkylmagnesium Halide (Grignard Reagent)

  • Reaction: Grignard Reagent + Aldehyde → Alcohol

Experimental Protocol:

  • All glassware must be rigorously flame-dried and the reaction conducted under an inert atmosphere.

  • In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of the appropriate alkyl halide (1-bromopropane for Route C, 2-bromopropane for Route D) (1.1 equivalents) in anhydrous diethyl ether or THF.

  • Add a small portion of the alkyl halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the appropriate aldehyde (isobutyraldehyde for Route C, pentanal for Route D) (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

3.2.2. Dehydration of Alcohol to this compound (General Procedure)

This procedure describes the acid-catalyzed dehydration of the secondary alcohol.

  • Reaction: Alcohol + Acid Catalyst → this compound + H₂O

Experimental Protocol:

  • In a round-bottom flask equipped for distillation, place the crude alcohol obtained from the Grignard reaction.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture to gently distill the alkene product as it is formed. The boiling point of this compound is approximately 115-120 °C.

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous CaCl₂ or MgSO₄).

  • Purify the this compound by fractional distillation.

Table 2: Starting Materials and Intermediate Products for Grignard/Dehydration Routes

RouteGrignard Reagent fromAldehydeIntermediate Alcohol
C 1-BromopropaneIsobutyraldehyde2-Methylheptan-4-ol
D 2-BromopropanePentanal2-Methylheptan-3-ol

Quantitative Data

Table 3: Expected Yields and Stereoselectivity

RouteSynthetic MethodExpected Yield RangeExpected Major Stereoisomer
A Wittig Reaction50-80%(Z)-2-Methylhept-3-ene
B Wittig Reaction50-80%(Z)-2-Methylhept-3-ene
C Grignard/Dehydration40-70%Mixture of (E) and (Z) isomers
D Grignard/Dehydration40-70%Mixture of (E) and (Z) isomers

Visualizations

The following diagrams illustrate the synthetic pathways and logical workflows described in this guide.

Wittig_Reaction_Routes cluster_A Route A cluster_B Route B Butanal Butanal Product_A This compound Butanal->Product_A Isopropyltriphenylphosphonium bromide Isopropyltriphenylphosphonium bromide Isopropyltriphenylphosphonium bromide->Product_A 2-Methylpropanal 2-Methylpropanal Product_B This compound 2-Methylpropanal->Product_B Butyltriphenylphosphonium bromide Butyltriphenylphosphonium bromide Butyltriphenylphosphonium bromide->Product_B

Caption: Wittig reaction pathways to this compound.

Grignard_Dehydration_Routes cluster_C Route C cluster_D Route D Propylmagnesium bromide Propylmagnesium bromide Alcohol_C 2-Methylheptan-4-ol Propylmagnesium bromide->Alcohol_C Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Alcohol_C Product_C This compound Alcohol_C->Product_C Dehydration Isopropylmagnesium bromide Isopropylmagnesium bromide Alcohol_D 2-Methylheptan-3-ol Isopropylmagnesium bromide->Alcohol_D Pentanal Pentanal Pentanal->Alcohol_D Product_D This compound Alcohol_D->Product_D Dehydration Experimental_Workflow_Wittig Start Start Prepare_Ylide Prepare Phosphonium Ylide Start->Prepare_Ylide Wittig_Reaction React Ylide with Aldehyde Prepare_Ylide->Wittig_Reaction Quench Quench Reaction Wittig_Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography/Distillation Dry_Concentrate->Purify End End Purify->End

References

A Technical Guide to 2-Methylhept-3-ene: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, stereoselective synthesis, and characteristic reactions of 2-methylhept-3-ene. The information is tailored for professionals in chemical research and drug development, with a focus on detailed experimental protocols and data presentation.

Chemical Identity and Physical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆.[1][2][3][4] It exists as two geometric isomers, (E)-2-methylhept-3-ene (trans) and (Z)-2-methylhept-3-ene (cis), each with distinct physical properties and CAS registry numbers. A mixture with unspecified stereochemistry is also commercially available.

Table 1: Physicochemical Properties of this compound Isomers

Property(E)-2-Methylhept-3-ene(Z)-2-Methylhept-3-eneThis compound (unspecified)
CAS Number 692-96-6[4]Not explicitly available17618-76-7[2]
Molecular Formula C₈H₁₆[4]C₈H₁₆[1]C₈H₁₆[2]
Molecular Weight 112.21 g/mol [4]112.21 g/mol [1]112.21 g/mol [2]
Density 0.7020 g/cm³[4]Data not availableData not available
Boiling Point 113.98 °C[4]Data not availableData not available
Refractive Index 1.4050[4]Data not availableData not available
Melting Point -103.01 °C (estimate)[4]Data not availableData not available

Spectroscopic Data

Table 2: Spectroscopic Data References for this compound

Spectrum(E)-2-Methylhept-3-ene(Z)-2-Methylhept-3-ene
¹H NMR Available from SpectraBase[5]Predicted data available[3]
¹³C NMR Available from SpectraBase[5]Predicted data available[3]
Mass Spectrometry Available from NIST and PubChem[5][6]Data not readily available
IR Spectroscopy Available from NIST[6]Data not readily available

Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound can be achieved through various olefination reactions. The Wittig reaction and its modifications are particularly useful for controlling the geometry of the double bond.

Synthesis of (E)-2-Methylhept-3-ene via the Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. To favor the formation of the (E)-isomer, a stabilized ylide is typically employed.

Experimental Protocol: Wittig Reaction for (E)-2-Methylhept-3-ene

  • Preparation of the Phosphonium (B103445) Ylide:

    • To a solution of triphenylphosphine (B44618) in an appropriate solvent (e.g., THF), add 1-bromopropane (B46711) to form the corresponding phosphonium salt.

    • Treat the phosphonium salt with a strong base, such as sodium hydride or n-butyllithium, to generate the propylidene triphenylphosphorane ylide.

  • Olefination Reaction:

    • To the prepared ylide solution, add isobutyraldehyde (B47883) (2-methylpropanal) dropwise at a controlled temperature.

    • The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • The reaction is quenched, and the product is extracted with a suitable organic solvent.

    • The organic layer is washed, dried, and concentrated.

    • The crude product is purified by fractional distillation or column chromatography to yield (E)-2-methylhept-3-ene.

Diagram 1: Wittig Synthesis of (E)-2-Methylhept-3-ene

G cluster_ylide Ylide Formation cluster_olefination Wittig Reaction Triphenylphosphine Triphenylphosphine Propyltriphenylphosphonium bromide Propyltriphenylphosphonium bromide Triphenylphosphine->Propyltriphenylphosphonium bromide + 1-Bromopropane Propylidene triphenylphosphorane Propylidene triphenylphosphorane Propyltriphenylphosphonium bromide->Propylidene triphenylphosphorane + Strong Base Oxaphosphetane Intermediate Oxaphosphetane Intermediate Propylidene triphenylphosphorane->Oxaphosphetane Intermediate + Isobutyraldehyde (E)-2-Methylhept-3-ene (E)-2-Methylhept-3-ene Oxaphosphetane Intermediate->(E)-2-Methylhept-3-ene Elimination Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane Intermediate->Triphenylphosphine oxide Isobutyraldehyde Isobutyraldehyde

Caption: Workflow for the synthesis of (E)-2-methylhept-3-ene.

Synthesis of (Z)-2-Methylhept-3-ene

The synthesis of the (Z)-isomer with high selectivity often requires modified Wittig-type reactions, such as the Schlosser modification or the use of non-stabilized ylides under specific conditions.

Chemical Reactions of this compound

The double bond in this compound is the site of its primary reactivity, allowing for a variety of addition reactions.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry. This reaction on this compound would yield 2-methylheptan-4-ol.

Experimental Protocol: Hydroboration-Oxidation of this compound

  • Hydroboration:

    • To a solution of this compound in an anhydrous ether solvent (e.g., THF) under an inert atmosphere, add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) dropwise at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for a specified time to ensure complete formation of the trialkylborane intermediate.

  • Oxidation:

    • The reaction mixture is cooled again to 0 °C.

    • A solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of hydrogen peroxide.

    • The mixture is stirred and allowed to warm to room temperature.

  • Work-up and Purification:

    • The aqueous and organic layers are separated.

    • The aqueous layer is extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated.

    • The resulting 2-methylheptan-4-ol is purified by distillation or chromatography.

Diagram 2: Hydroboration-Oxidation of this compound

G This compound This compound Trialkylborane Trialkylborane This compound->Trialkylborane 1. BH3-THF 2-Methylheptan-4-ol 2-Methylheptan-4-ol Trialkylborane->2-Methylheptan-4-ol 2. H2O2, NaOH

Caption: Reaction pathway for the hydroboration-oxidation of this compound.

Ozonolysis

Ozonolysis is a powerful method to cleave the double bond of an alkene, yielding carbonyl compounds. The products depend on the work-up conditions.

Experimental Protocol: Reductive Ozonolysis of this compound

  • Ozonolysis:

    • A solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) is cooled to -78 °C.

    • A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.

    • The excess ozone is removed by bubbling an inert gas (e.g., nitrogen or argon) through the solution.

  • Reductive Work-up:

    • A reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust, is added to the reaction mixture.

    • The mixture is allowed to slowly warm to room temperature.

  • Product Isolation:

    • The solvent is removed under reduced pressure.

    • The resulting products, propanal and isobutyraldehyde, can be separated and purified by distillation.

Diagram 3: Ozonolysis of this compound

G This compound This compound Molozonide Molozonide This compound->Molozonide 1. O3 Ozonide Ozonide Molozonide->Ozonide Rearrangement Propanal Propanal Ozonide->Propanal 2. Reductive Work-up (e.g., DMS) Isobutyraldehyde Isobutyraldehyde Ozonide->Isobutyraldehyde 2. Reductive Work-up (e.g., DMS)

Caption: Ozonolysis reaction mechanism of this compound.

Applications in Research and Drug Development

While this compound is not a common structural motif in final drug products, its utility lies in its role as a versatile intermediate in organic synthesis. The stereochemistry of the double bond and the presence of the methyl group provide handles for the construction of more complex chiral molecules. Its reaction products, such as specific alcohols and aldehydes, can serve as building blocks in the synthesis of natural products and active pharmaceutical ingredients (APIs). The development of stereoselective routes to compounds like this compound is of interest for creating libraries of compounds for screening and for the total synthesis of complex targets.

References

Unveiling the Profile of 2-Methylhept-3-ene: A Synthetic Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

While 2-Methylhept-3-ene is recognized as a flavoring agent, a thorough review of scientific literature and chemical databases reveals a notable absence of documented natural occurrences. This technical guide consolidates the available information on this compound, focusing on its identity and regulatory status, while highlighting the current knowledge gap regarding its presence in nature and biosynthetic pathways.

Chemical Identity and Properties

This compound is a volatile organic compound with the chemical formula C8H16. It exists as two geometric isomers, (E)- and (Z)-2-Methylhept-3-ene. The (E)-isomer, in particular, is recognized for its use in the flavor industry.

PropertyValue
Chemical Formula C8H16
Molecular Weight 112.21 g/mol
CAS Number (E-isomer) 692-96-6
Appearance Not specified in literature
Odor Profile Not detailed in available resources

Regulatory Status as a Flavoring Agent

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated (E)-2-Methylhept-3-ene for its use as a flavoring agent.[1] This evaluation indicates its acceptability for use in food products, though it does not specify any natural origins. The designation as a flavoring agent is often based on sensory properties and safety evaluations rather than exclusively on natural sourcing.

The Search for Natural Sources: A Void in Current Research

Despite extensive searches of scientific databases, there is no direct evidence to suggest that this compound is a naturally occurring compound in plants, insects, or other organisms. Consequently, information regarding its biosynthetic pathways is not available. The absence of such data precludes the development of experimental protocols for its isolation and quantification from natural matrices.

Logical Workflow for Compound Identification

While a biosynthetic pathway for this compound cannot be depicted due to the lack of information on its natural occurrence, a general logical workflow for the identification of a volatile organic compound from a hypothetical natural source is presented below. This diagram illustrates the standard procedures that would be employed if a natural source of this compound were to be discovered.

Identification_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_identification Identification cluster_result Result A Plant/Insect Material B Solvent Extraction / Headspace Collection A->B C Gas Chromatography (GC) B->C D Mass Spectrometry (MS) C->D E Spectral Library Matching D->E G Compound Identified: This compound E->G F Standard Comparison F->G

A generalized workflow for the identification of volatile organic compounds.

Experimental Protocols: A General Framework

In the absence of specific literature on the isolation of this compound from natural sources, this section provides a generalized protocol for the extraction and analysis of volatile organic compounds from a biological matrix. This methodology would be applicable should a natural source be identified in the future.

1. Sample Preparation and Extraction:

  • Objective: To extract volatile compounds from the source material.

  • Methodology:

    • Headspace Analysis: For highly volatile compounds, a sample of the material (e.g., flower petals, insect glands) is placed in a sealed vial. The vial is gently heated to encourage the release of volatiles into the headspace. A solid-phase microextraction (SPME) fiber is then exposed to the headspace to adsorb the analytes.

    • Solvent Extraction: The biological material is macerated in a suitable organic solvent (e.g., hexane, dichloromethane). The resulting extract is then filtered and concentrated under a gentle stream of nitrogen.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Objective: To separate and identify the components of the volatile extract.

  • Methodology:

    • The SPME fiber is desorbed in the hot injection port of the gas chromatograph, or a small volume of the solvent extract is injected.

    • The compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

    • As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and fragments them into a characteristic pattern.

3. Compound Identification:

  • Objective: To confirm the identity of this compound.

  • Methodology:

    • The mass spectrum of the unknown peak is compared to a reference spectrum in a spectral library (e.g., NIST, Wiley).

    • For definitive identification, the retention time and mass spectrum of the unknown peak are compared to those of an authentic standard of this compound run under the same GC-MS conditions.

Conclusion

Currently, this compound is best characterized as a synthetic flavoring agent. There is a significant gap in the scientific literature regarding its natural occurrence and biosynthesis. Future research may yet uncover natural sources of this compound, which would open avenues for studying its ecological role and biosynthetic origins. Until such discoveries are made, the information available to researchers and drug development professionals is limited to its chemical properties and regulatory status.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Methylhept-3-ene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for the (E) and (Z) isomers of 2-methylhept-3-ene. Given the scarcity of direct experimental measurements for these specific isomers, this document primarily relies on highly reliable calculated data from established methodologies, supplemented by general principles of experimental thermochemistry.

Introduction

This compound (C₈H₁₆) is a branched alkene with two geometric isomers, (E)-2-methylhept-3-ene and (Z)-2-methylhept-3-ene, arising from the substitution pattern around the carbon-carbon double bond. A thorough understanding of their thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for various applications, including reaction modeling, process design, and understanding isomeric stability. This guide summarizes the key thermochemical data and outlines the methodologies for their determination.

Thermochemical Data

The following tables present the calculated thermochemical data for the (E) and (Z) isomers of this compound in the ideal gas phase. These values are derived from the comprehensive study by Chirico et al. (1985), which utilized the Benson group additivity method to estimate the thermodynamic properties of all alkene isomers up to C₈H₁₆[1]. This method is a well-established and reliable technique for estimating thermochemical data for organic molecules in the absence of experimental values[2][3].

Table 1: Calculated Ideal Gas Phase Thermochemical Properties of this compound Isomers at 298.15 K

Property(E)-2-methylhept-3-ene(Z)-2-methylhept-3-eneUnits
Standard Enthalpy of Formation (ΔfH°)-111.9-107.5kJ/mol
Standard Entropy (S°)450.4453.3J/(mol·K)

Data sourced from Chirico et al. (1985)[1].

Table 2: Calculated Ideal Gas Phase Heat Capacity (Cp°) of this compound Isomers at Various Temperatures

Temperature (K)(E)-2-methylhept-3-ene(Z)-2-methylhept-3-eneUnits
298.15185.2186.1J/(mol·K)
400227.3228.1J/(mol·K)
500266.3267.0J/(mol·K)
600300.7301.4J/(mol·K)
800357.7358.3J/(mol·K)
1000402.2402.8J/(mol·K)

Data sourced from Chirico et al. (1985)[1].

Methodologies

The determination of thermochemical data can be approached through both experimental and computational methods.

While specific experimental data for this compound isomers is limited, the following are the standard, well-established protocols that would be employed for such measurements on liquid hydrocarbons.

3.1.1. Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation of a liquid hydrocarbon is typically derived from its enthalpy of combustion, which is measured using a bomb calorimeter.

  • Principle: A precisely weighed sample of the substance is completely combusted in the presence of excess high-pressure oxygen within a constant-volume vessel (the "bomb"). The bomb is submerged in a known mass of water in a calorimeter. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Apparatus: The setup includes a high-pressure stainless steel bomb, a calorimeter bucket with a known quantity of water, a stirrer, a high-precision thermometer, and an ignition system.

  • Procedure:

    • A weighed sample of the liquid hydrocarbon (e.g., this compound) is placed in a crucible inside the bomb.

    • A fuse wire is connected to the electrodes, with its end in contact with the sample.

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is placed in the calorimeter, which is filled with a known mass of water.

    • The initial temperature of the water is recorded over a period to establish a baseline.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

    • The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • Data Analysis: The heat of combustion at constant volume (ΔU) is calculated from the temperature rise and the heat capacity of the calorimeter. This value is then corrected for standard state conditions and converted to the enthalpy of combustion (ΔH), from which the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law.

3.1.2. Adiabatic Calorimetry for Heat Capacity and Entropy

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. From these measurements, the standard entropy can be determined.

  • Principle: In an adiabatic calorimeter, the sample is heated by a precisely measured amount of electrical energy, and the resulting temperature increase is measured. The system is designed to be highly insulated to prevent any heat exchange with the surroundings.

  • Apparatus: The apparatus consists of a sample cell, a resistance heater, a temperature sensor (like a platinum resistance thermometer), and an adiabatic shield that is maintained at the same temperature as the sample cell to prevent heat loss.

  • Procedure:

    • A known mass of the sample is placed in the sample cell.

    • The cell is cooled to a very low temperature (near absolute zero if possible).

    • A measured amount of electrical energy is supplied to the heater, and the temperature of the sample is recorded once thermal equilibrium is reached.

    • This process is repeated in small increments to obtain heat capacity measurements over a wide temperature range.

  • Data Analysis: The heat capacity (Cp) is calculated at each temperature from the energy input and the temperature change. The standard entropy (S°) at a given temperature (e.g., 298.15 K) is then determined by integrating the heat capacity divided by temperature (Cp/T) from 0 K to the desired temperature, accounting for the entropies of any phase transitions.

The Benson group additivity method is an empirical approach for estimating the thermochemical properties of organic molecules in the ideal gas state[2][3].

  • Principle: The method is based on the assumption that the thermochemical properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. Each group's contribution is a value derived from experimental data of a wide range of related compounds.

  • Procedure:

    • The molecule of interest (e.g., (E)- or (Z)-2-methylhept-3-ene) is dissected into a set of defined polyvalent atomic groups. For example, a C-(C)(H)3 group represents a primary carbon atom bonded to another carbon and three hydrogens.

    • The corresponding thermochemical value (for ΔfH°, S°, or Cp°) for each group is retrieved from a database of pre-determined group values.

    • These group values are summed to give an initial estimate of the property for the entire molecule.

    • Corrections are applied to account for non-additive effects, such as cis/trans isomerism, gauche interactions, and ring strain. For this compound, a cis correction would be applied to the (Z) isomer.

  • Significance: This method allows for the rapid and generally accurate estimation of thermochemical data for a vast number of organic compounds for which experimental data is unavailable[1].

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the ab initio (from first principles) calculation of thermochemical properties of organic molecules, which provides a more rigorous but computationally intensive alternative to group additivity methods.

G Computational Thermochemistry Workflow cluster_input Input cluster_conf_search Conformational Analysis cluster_dft Quantum Chemistry Calculations (DFT) cluster_output Output mol_structure Molecular Structure (SMILES, InChI, etc.) conf_search Conformational Search (e.g., MMFF, UFF) mol_structure->conf_search low_energy_confs Identify Low-Energy Conformers conf_search->low_energy_confs geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) low_energy_confs->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc spe_calc Single-Point Energy (High-Level Theory, e.g., G4, CBS-QB3) freq_calc->spe_calc thermo_data Thermochemical Data (ΔfH°, S°, Cp°) freq_calc->thermo_data (from ZPE & thermal corrections) spe_calc->thermo_data (from electronic energy)

Caption: A generalized workflow for calculating molecular thermochemical properties.

Conclusion

This guide has summarized the most reliable available thermochemical data for (E)- and (Z)-2-methylhept-3-ene, which are based on the robust Benson group additivity method. The fundamental experimental techniques of bomb and adiabatic calorimetry, which form the basis for obtaining such data, have also been detailed. The provided computational workflow illustrates the modern ab initio approach to determining these crucial properties. For researchers and professionals, this compilation of data and methodologies serves as a valuable resource for applications in chemical modeling and development.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (E)-2-Methylhept-3-ene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the stereoselective synthesis of (E)-2-methylhept-3-ene, a valuable trisubstituted alkene, utilizing the Schlosser modification of the Wittig reaction. Standard Wittig reactions involving unstabilized ylides typically yield the (Z)-isomer as the major product.[1][2] However, the Schlosser modification allows for the selective formation of the thermodynamically more stable (E)-alkene.[1][3] This protocol is designed for researchers and scientists in organic synthesis and drug development, offering a comprehensive guide to the experimental procedure, purification, and characterization of the target molecule.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides.[1][2] The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. While stabilized ylides generally afford (E)-alkenes, unstabilized ylides, such as the one required for the synthesis of 2-methylhept-3-ene, predominantly produce (Z)-alkenes under standard conditions.[1][2]

To overcome this limitation and achieve high (E)-selectivity, the Schlosser modification is employed.[3] This method involves the in-situ generation of a β-oxido phosphonium ylide, which, upon treatment with a second equivalent of a strong base at low temperature, equilibrates to the more stable threo-lithiobetaine intermediate. Subsequent protonation and syn-elimination furnish the desired (E)-alkene with high stereoselectivity.

This application note details a robust protocol for the synthesis of (E)-2-methylhept-3-ene from propyltriphenylphosphonium bromide and isobutyraldehyde (B47883) using the Schlosser-Wittig reaction.

Data Presentation

The following table summarizes the key reactants and expected product specifications for the synthesis of (E)-2-methylhept-3-ene.

CompoundMolecular FormulaMolecular Weight ( g/mol )RoleStoichiometry
Propyltriphenylphosphonium bromideC21H22BrP385.28Wittig Salt1.1 eq
n-Butyllithium (n-BuLi)C4H9Li64.06Base (Ylide gen.)1.05 eq
IsobutyraldehydeC4H8O72.11Aldehyde1.0 eq
Phenyllithium (B1222949) (PhLi)C6H5Li84.05Base (Schlosser)1.1 eq
(E)-2-Methylhept-3-eneC8H16112.21Product-

Expected Yield and Stereoselectivity:

ProductExpected Yield (%)Expected E/Z Ratio
(E)-2-Methylhept-3-ene70-85>95:5

Spectroscopic Data for (E)-2-Methylhept-3-ene:

SpectroscopyExpected Data
¹H NMR Predicted shifts: Olefinic protons (~5.3-5.5 ppm, multiplet), Isopropyl methine (~2.3 ppm, multiplet), Methylene protons adjacent to double bond (~1.9-2.1 ppm, multiplet), other aliphatic protons (~0.8-1.5 ppm).
¹³C NMR Predicted shifts: Olefinic carbons (~125-140 ppm), Isopropyl methine (~33 ppm), other aliphatic carbons (~13-35 ppm).
IR Characteristic C-H stretching of alkenes (~3010-3030 cm⁻¹), C=C stretching (~1665-1675 cm⁻¹), and a strong band for the trans C-H bend (~960-970 cm⁻¹).
MS (EI) Molecular ion (M⁺) at m/z = 112, with characteristic fragmentation patterns for an alkene.

Experimental Protocols

Materials:

  • Propyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Isobutyraldehyde (freshly distilled)

  • Phenyllithium (PhLi) in dibutyl ether or cyclohexane/ether (typically 1.8 M)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes or pentane (B18724) for chromatography

Procedure:

Part 1: Ylide Formation and Reaction with Aldehyde

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add propyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF via syringe.

  • Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution will typically turn a deep orange or red color, indicating the formation of the ylide.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add a solution of freshly distilled isobutyraldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

Part 2: Schlosser Modification for (E)-Alkene

  • To the reaction mixture at -78 °C, slowly add phenyllithium (1.1 eq) dropwise. The color of the solution may change.

  • Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to -30 °C and maintain for 1 hour to allow for equilibration to the threo-lithiobetaine.

  • Cool the reaction mixture back down to -78 °C.

  • Prepare a solution of a proton source, such as tert-butanol (B103910) (1.2 eq), in anhydrous THF.

  • Slowly add the proton source solution to the reaction mixture at -78 °C to protonate the lithiobetaine.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

Part 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3 x volume of THF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will contain the desired (E)-2-methylhept-3-ene and triphenylphosphine (B44618) oxide. To remove the triphenylphosphine oxide, several methods can be employed:

    • Precipitation: Dissolve the crude mixture in a minimal amount of a polar solvent (e.g., dichloromethane) and then add a large excess of a non-polar solvent (e.g., hexanes or pentane) to precipitate the triphenylphosphine oxide. The precipitate can be removed by filtration.

    • Column Chromatography: If precipitation is not effective, purify the crude product by flash column chromatography on silica gel using a non-polar eluent such as hexanes or pentane. The less polar alkene will elute first.

Part 4: Characterization

  • Analyze the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure and stereochemistry of (E)-2-methylhept-3-ene. The E/Z ratio can be determined by integration of the respective olefinic proton signals in the ¹H NMR spectrum or by GC analysis.

Mandatory Visualization

Wittig_Mechanism Schlosser Modification of the Wittig Reaction ylide Propylide Triphenylphosphorane (Unstabilized Ylide) betaine Erythro-Betaine (cis-Oxaphosphetane precursor) ylide->betaine + Isobutyraldehyde -78 °C aldehyde Isobutyraldehyde aldehyde->betaine lithiobetaine Erythro-Lithiobetaine betaine->lithiobetaine + PhLi -78 °C z_alkene (Z)-2-Methylhept-3-ene (Major in standard Wittig) betaine->z_alkene Standard Wittig (No PhLi) tppo Triphenylphosphine Oxide betaine->tppo threo_lithiobetaine Threo-Lithiobetaine (More Stable) lithiobetaine->threo_lithiobetaine Equilibration -30 °C threo_betaine Threo-Betaine threo_lithiobetaine->threo_betaine + H⁺ (e.g., t-BuOH) -78 °C e_alkene (E)-2-Methylhept-3-ene (Major in Schlosser) threo_betaine->e_alkene Syn-elimination threo_betaine->tppo

Caption: Mechanism of the Schlosser modification for (E)-alkene synthesis.

Experimental_Workflow Experimental Workflow for (E)-2-Methylhept-3-ene Synthesis start Start: Propyltriphenylphosphonium bromide in THF ylide_gen Ylide Generation (n-BuLi, -78 °C) start->ylide_gen aldehyde_add Addition of Isobutyraldehyde (-78 °C) ylide_gen->aldehyde_add schlosser Schlosser Modification (PhLi, -78 °C to -30 °C) aldehyde_add->schlosser protonation Protonation (t-BuOH, -78 °C) schlosser->protonation warm Warm to Room Temperature protonation->warm quench Aqueous Work-up (NH₄Cl) warm->quench extract Extraction with Et₂O or Pentane quench->extract dry Drying and Concentration extract->dry purify Purification (Precipitation or Chromatography) dry->purify product Final Product: (E)-2-Methylhept-3-ene purify->product characterize Characterization (NMR, IR, MS) product->characterize

Caption: Workflow for the synthesis and purification of (E)-2-methylhept-3-ene.

References

Application Notes and Protocols: Stereoselective Synthesis of (Z)-2-Methylhept-3-ene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the stereoselective synthesis of (Z)-2-methylhept-3-ene. The synthesis is achieved through a Wittig reaction, a cornerstone of modern organic synthesis for alkene formation.[1][2] This protocol focuses on a (Z)-selective approach by employing a non-stabilized phosphorus ylide, which is generated in situ from sec-butyltriphenylphosphonium bromide and a strong base. The subsequent reaction of this ylide with propanal affords the target (Z)-alkene with high stereoselectivity. This method provides a reliable and efficient route to the desired cis-isomer. Included are a detailed reaction scheme, tables of reagents and reaction parameters based on analogous reactions, step-by-step experimental procedures, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[1][3] A key advantage of the Wittig reaction is the precise control over the location of the newly formed double bond. The stereochemical outcome of the reaction is largely influenced by the nature of the phosphorus ylide. Non-stabilized ylides, typically bearing alkyl substituents, react under kinetic control to predominantly yield (Z)-alkenes.[1][4] This (Z)-selectivity is pivotal for the synthesis of numerous biologically active molecules and fine chemicals where specific double bond geometry is a prerequisite. (Z)-2-Methylhept-3-ene is a useful building block in organic synthesis, and this protocol details a reliable method for its preparation.

Reaction Scheme

The synthesis of (Z)-2-methylhept-3-ene is accomplished in a two-step, one-pot procedure. The first step involves the formation of the sec-butyltriphenylphosphonium ylide from sec-butyltriphenylphosphonium bromide using a strong base. This is followed by the reaction of the in situ generated ylide with propanal to furnish the desired (Z)-2-methylhept-3-ene.

Step 1: Ylide Formation

(C₆H₅)₃P⁺CH(CH₃)CH₂CH₃ Br⁻ + n-BuLi → (C₆H₅)₃P=C(CH₃)CH₂CH₃ + LiBr + C₄H₁₀

Step 2: Wittig Reaction

(C₆H₅)₃P=C(CH₃)CH₂CH₃ + CH₃CH₂CHO → (Z)-CH₃CH₂CH=C(CH₃)CH₂CH₃ + (C₆H₅)₃P=O

Data Presentation

The following tables summarize the reagents, solvents, and reaction conditions for the synthesis of (Z)-2-methylhept-3-ene. The quantitative data for yield and stereoselectivity are adapted from a closely related synthesis of (Z)-hex-4-enal due to the lack of specific literature data for the target molecule.

Table 1: Reagents and Solvents

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Role
sec-Butyltriphenylphosphonium BromideC₂₂H₂₄BrP399.304.39 g11.0Ylide Precursor
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.064.4 mL11.0Base
PropanalC₃H₆O58.080.58 g (0.72 mL)10.0Aldehyde
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~50 mL-Solvent
Saturated aq. NH₄ClNH₄Cl53.4920 mL-Quenching Agent
Diethyl Ether(C₂H₅)₂O74.12~90 mL-Extraction Solvent
BrineNaCl58.4420 mL-Washing Agent
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying Agent

Table 2: Reaction Parameters

ParameterValue
Ylide Formation
Temperature0 °C
Reaction Time1 hour
Wittig Reaction
Temperature0 °C to Room Temperature
Reaction TimeOvernight
Overall Reaction
Theoretical Yield1.12 g
Adapted Yield ~70-80%
Adapted Z:E Ratio >95:5

*Note: Yield and Z:E ratio are based on the synthesis of (Z)-hex-4-enal and are representative for a Z-selective Wittig reaction with a non-stabilized ylide.

Experimental Protocols

4.1. Preparation of sec-Butyltriphenylphosphonium Bromide

This procedure is adapted from general methods for the synthesis of alkyltriphenylphosphonium halides.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine triphenylphosphine (B44618) (26.2 g, 100 mmol) and 2-bromobutane (B33332) (13.7 g, 100 mmol).

  • Add a suitable solvent such as toluene (B28343) or acetonitrile (B52724) (100 mL).

  • Heat the mixture to reflux with vigorous stirring for 24-48 hours.

  • Cool the reaction mixture to room temperature. The phosphonium (B103445) salt will often precipitate.

  • Collect the solid product by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials.

  • Dry the white solid under vacuum to obtain sec-butyltriphenylphosphonium bromide.

4.2. Stereoselective Synthesis of (Z)-2-Methylhept-3-ene

This protocol is adapted from the synthesis of (Z)-hex-4-enal. All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sec-butyltriphenylphosphonium bromide (4.39 g, 11.0 mmol).

    • Add 40 mL of anhydrous THF to the flask via syringe.

    • Cool the resulting suspension to 0 °C in an ice bath with stirring.

    • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the suspension over 15 minutes. A deep orange or reddish color indicates the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.

  • Wittig Reaction:

    • In a separate flame-dried flask, prepare a solution of propanal (0.58 g, 10.0 mmol) in 10 mL of anhydrous THF.

    • Add the propanal solution dropwise to the ylide solution at 0 °C over 20 minutes using the dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture overnight at room temperature.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium (B1175870) chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product, a mixture of (Z)-2-methylhept-3-ene and triphenylphosphine oxide, can be purified by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford the pure (Z)-2-methylhept-3-ene.

Visualizations

5.1. Wittig Reaction Mechanism for (Z)-Alkene Synthesis

Wittig_Mechanism ylide R'HC=PPh₃ (Ylide) oxaphosphetane cis-Oxaphosphetane ylide->oxaphosphetane [2+2] Cycloaddition aldehyde R''CHO (Aldehyde) aldehyde->oxaphosphetane z_alkene (Z)-Alkene R'HC=CHR'' oxaphosphetane->z_alkene Cycloreversion phosphine_oxide Ph₃P=O oxaphosphetane->phosphine_oxide Experimental_Workflow start Start: sec-Butyltriphenylphosphonium Bromide and Propanal ylide_formation 1. Ylide Formation (n-BuLi, THF, 0 °C, 1h) start->ylide_formation wittig_reaction 2. Wittig Reaction (Add Propanal, 0 °C to RT, Overnight) ylide_formation->wittig_reaction workup 3. Work-up (aq. NH₄Cl, Et₂O extraction, Brine wash) wittig_reaction->workup purification 4. Purification (Drying, Concentration, Chromatography) workup->purification product Product: (Z)-2-Methylhept-3-ene purification->product

References

Application Note and Protocol: Determination of 2-Methylhept-3-ene E/Z Isomer Ratio by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylhept-3-ene is a volatile organic compound and an alkene that exists as E (trans) and Z (cis) geometric isomers. The stereochemistry of such molecules can significantly influence their physical, chemical, and biological properties. Therefore, accurate determination of the E/Z isomer ratio is crucial in various fields, including synthetic chemistry, materials science, and drug development, to ensure product quality, efficacy, and safety.[1] This application note provides a detailed protocol for the separation and quantification of this compound E/Z isomers using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[1][2]

Experimental Protocol

This protocol outlines the procedure for sample preparation and GC-MS analysis to determine the E/Z isomer ratio of this compound.

1. Materials and Reagents

  • This compound E/Z isomer mixture or individual standards

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane, GC grade)

  • Autosampler vials (1.5 mL) with caps (B75204) and septa[3]

  • Micropipettes and tips

2. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

  • Standard Preparation: If individual E and Z isomer standards are available, prepare individual stock solutions (e.g., 1000 µg/mL) in the chosen solvent. Create a mixed standard solution containing both isomers at a known concentration ratio.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to a final concentration of approximately 10-100 µg/mL.[3]

  • Vial Transfer: Transfer the prepared sample or standard solution to a 1.5 mL glass autosampler vial and seal it with a cap and septum.

3. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent)
GC Column High-polarity capillary column (e.g., Agilent J&W DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Temperature Program Initial: 40 °C (hold for 2 min), Ramp: 5 °C/min to 150 °C, Hold: 5 min
Transfer Line Temperature 280 °C
MS Ion Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 35-200
Solvent Delay 3 minutes

4. Data Analysis and Quantification

  • Peak Identification: Identify the peaks corresponding to the E and Z isomers of this compound based on their retention times (if standards are available) and mass spectra. The mass spectra of both isomers are expected to be very similar, showing a molecular ion peak at m/z 112.[4][5][6] The fragmentation patterns should be compared with a reference library such as the NIST Mass Spectral Library.[7]

  • Isomer Ratio Calculation: Integrate the peak areas of the E and Z isomers in the total ion chromatogram (TIC). The ratio of the peak areas can be used to determine the relative abundance of each isomer in the mixture.

    E/Z Isomer Ratio = (Peak Area of E-isomer) / (Peak Area of Z-isomer)

Data Presentation

The quantitative data for the E/Z isomers of this compound can be summarized in the following table. The values presented are hypothetical and for illustrative purposes.

IsomerRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)Relative Abundance (%)
Z-2-Methylhept-3-ene8.511297, 83, 69, 55, 4130
E-2-Methylhept-3-ene8.811297, 83, 69, 55, 4170

Experimental Workflow

GCMS_Workflow SamplePrep Sample Preparation (10-100 µg/mL in Hexane) GC_Injection GC Injection (1 µL, Split Mode) SamplePrep->GC_Injection GC_Separation GC Separation (DB-WAX Column, Temp. Program) GC_Injection->GC_Separation MS_Detection MS Detection (EI, m/z 35-200) GC_Separation->MS_Detection Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) MS_Detection->Data_Acquisition Peak_Integration Peak Integration (E and Z Isomers) Data_Acquisition->Peak_Integration Ratio_Calculation Isomer Ratio Calculation (Area E / Area Z) Peak_Integration->Ratio_Calculation Final_Report Final Report Ratio_Calculation->Final_Report

Caption: GC-MS workflow for E/Z isomer analysis.

Discussion

The separation of E/Z isomers by gas chromatography is dependent on the choice of the GC column.[8] A high-polarity column, such as a wax-type column, is generally effective in resolving geometric isomers due to differences in their dipole moments and boiling points. The E (trans) isomer is typically less polar and has a slightly lower boiling point, often resulting in a shorter retention time compared to the Z (cis) isomer. However, the elution order can vary depending on the specific column and conditions.

While the mass spectra of E/Z isomers are often very similar, subtle differences in the relative intensities of fragment ions may be observed.[4] However, chromatographic separation is the primary means of distinguishing and quantifying these isomers. For complex mixtures where co-elution may occur, derivatization techniques could be explored to enhance separation and mass spectral differences, although this is generally not necessary for simple alkene isomers.[9]

This application note provides a robust and reliable GC-MS method for the separation and quantification of the E/Z isomer ratio of this compound. The detailed protocol can be adapted by researchers and scientists for the quality control of starting materials, monitoring of chemical reactions, and characterization of final products in various industrial and research settings.

References

Application Note: Unambiguous Assignment of 2-Methylhept-3-ene Diastereomers using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the elucidation of molecular structures, providing detailed information about the chemical environment and connectivity of atoms. For diastereomers, which possess the same molecular formula and connectivity but differ in the spatial arrangement of their atoms, NMR is an indispensable tool for differentiation. This application note details the assignment of the 1H and 13C NMR spectra for the (E) and (Z) diastereomers of 2-methylhept-3-ene. The distinct spatial arrangements of the substituents around the carbon-carbon double bond in these isomers lead to characteristic differences in their NMR spectra, particularly in the chemical shifts of the vinylic and allylic protons and carbons.

The structures of (E)-2-methylhept-3-ene and (Z)-2-methylhept-3-ene are shown below, with the standard IUPAC numbering used for signal assignment.

Data Presentation

The following tables summarize the predicted 1H and 13C NMR chemical shifts for the (E) and (Z) diastereomers of this compound. These values were generated based on established NMR prediction models and typical chemical shift ranges for similar structural motifs in deuterated chloroform (B151607) (CDCl₃).

Table 1: Predicted 1H NMR Data for this compound Diastereomers

Position (E)-2-methylhept-3-ene (Z)-2-methylhept-3-ene
Proton Chemical Shift (δ, ppm) Multiplicity
H10.98d
H22.35m
H35.38dt
H45.45dd
H51.98q
H61.40sextet
H70.90t

d: doublet, t: triplet, q: quartet, m: multiplet, dd: doublet of doublets, dt: doublet of triplets

Table 2: Predicted 13C NMR Data for this compound Diastereomers

Position (E)-2-methylhept-3-ene (Z)-2-methylhept-3-ene
Carbon Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
C122.522.7
C234.033.8
C3134.5133.2
C4128.0127.1
C534.829.5
C622.923.1
C713.914.0

Experimental Protocols

1. Sample Preparation

A sample of the this compound diastereomer (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

2. NMR Data Acquisition

All NMR spectra are acquired on a 500 MHz spectrometer equipped with a broadband probe.

  • 1H NMR: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 12 ppm, an acquisition time of 2.7 seconds, a relaxation delay of 1.0 second, and 16 scans.

  • 13C NMR: One-dimensional carbon NMR spectra are acquired with proton decoupling. Key parameters include a spectral width of 220 ppm, an acquisition time of 1.2 seconds, a relaxation delay of 2.0 seconds, and 1024 scans.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish connectivity and aid in unambiguous assignments.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Isomer Solvent CDCl3 with TMS Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube NMR_Spectrometer 500 MHz NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (1H, 13C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Fourier Transform & Phasing OneD_NMR->Processing TwoD_NMR->Processing Assignment_1D 1D Spectral Assignment Processing->Assignment_1D Assignment_2D 2D Correlation Analysis Assignment_1D->Assignment_2D Structure_Confirmation Structure Confirmation Assignment_2D->Structure_Confirmation

Caption: Experimental workflow for NMR analysis.

G cluster_E (E)-2-methylhept-3-ene cluster_Z (Z)-2-methylhept-3-ene H3_E H3 (δ ~5.38) H4_E H4 (δ ~5.45) H3_E->H4_E COSY (3J) H2_E H2 H3_E->H2_E COSY (3J) C5_E C5 H3_E->C5_E HMBC (3J) H5_E H5 H4_E->H5_E COSY (3J) C4_E C4 H2_E->C4_E HMBC (3J) C3_E C3_E H5_E->C3_E HMBC (3J) C2_E C2 H3_Z H3 (δ ~5.30) H4_Z H4 (δ ~5.35) H3_Z->H4_Z COSY (3J) H2_Z H2 H3_Z->H2_Z COSY (3J) C1_Z C1 H3_Z->C1_Z NOE H5_Z H5 H4_Z->H5_Z COSY (3J) C4_Z C4 H2_Z->C4_Z HMBC (3J) C3_Z C3_Z H5_Z->C3_Z HMBC (3J) C5_Z C5

Caption: Key 2D NMR correlations for diastereomer differentiation.

Application Notes: Synthesis of Carbonyl Compounds via Ozonolysis of 2-Methylhept-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ozonolysis is a powerful and versatile organic reaction that utilizes ozone to cleave the double or triple bonds of unsaturated compounds, primarily alkenes and alkynes.[1][2] This process is a cornerstone in synthetic organic chemistry for the preparation of carbonyl compounds such as aldehydes, ketones, and carboxylic acids.[1][3] The outcome of the reaction is largely determined by the work-up conditions employed after the initial formation of an ozonide intermediate.[2][4] This document provides detailed protocols for the synthesis of propanal, 2-butanone (B6335102), and propanoic acid from 2-methylhept-3-ene using both reductive and oxidative ozonolysis procedures. These application notes are intended for researchers, scientists, and professionals in drug development and other fields requiring high-purity carbonyl compounds.

Introduction to Ozonolysis

The ozonolysis reaction proceeds in two main stages: the reaction of an alkene with ozone to form an unstable intermediate called a molozonide, which then rearranges to a more stable ozonide.[1][5] This ozonide is then cleaved in a second step, known as the work-up. The choice of work-up conditions dictates the final products.

  • Reductive Work-up: This process typically uses mild reducing agents like dimethyl sulfide (B99878) (DMS) or zinc dust and water.[4][6] It cleaves the ozonide to yield aldehydes and/or ketones, preserving any C-H bonds on the original alkene carbons.[4]

  • Oxidative Work-up: This method employs an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), which oxidizes any initially formed aldehydes to carboxylic acids.[4][7] Ketones, being resistant to further oxidation under these conditions, remain unchanged.

The ozonolysis of this compound provides a clear example of how this selectivity can be exploited to synthesize different carbonyl compounds from a single starting material.

Reaction Scheme and Products

The cleavage of the carbon-carbon double bond in this compound occurs between the third and fourth carbon atoms. This results in two fragments that are subsequently converted into carbonyl compounds depending on the work-up procedure.

Reductive Ozonolysis: this compound reacts with ozone, and subsequent treatment with a reducing agent such as dimethyl sulfide (DMS) or zinc in water, yields Propanal and 2-Butanone .

Oxidative Ozonolysis: Following the initial reaction with ozone, an oxidative work-up with hydrogen peroxide (H₂O₂) converts the aldehyde fragment to a carboxylic acid, yielding Propanoic Acid and 2-Butanone .

Data Presentation

The following table summarizes the expected products and typical reaction parameters for the ozonolysis of this compound.

ParameterReductive OzonolysisOxidative Ozonolysis
Starting Material This compoundThis compound
Step 1 Reagent Ozone (O₃)Ozone (O₃)
Work-up Reagent Dimethyl Sulfide (DMS) or Zn/H₂OHydrogen Peroxide (H₂O₂)
Product 1 PropanalPropanoic Acid
Product 2 2-Butanone2-Butanone
Reaction Temperature Typically -78 °CTypically -78 °C
Solvent Dichloromethane (B109758) (CH₂Cl₂) or Methanol (MeOH)Dichloromethane (CH₂Cl₂) or Methanol (MeOH)
Typical Yield 70-95%70-95%

Experimental Protocols

Safety Precautions: Ozone is a toxic and powerful oxidizing agent. All procedures involving ozone must be conducted in a well-ventilated fume hood.[8] Ozonides can be explosive, and therefore should not be isolated.[9] Low temperatures (e.g., -78 °C using a dry ice/acetone bath) must be maintained during the ozonolysis step to ensure safety and control of the reaction.[2][8]

Protocol 1: Reductive Ozonolysis of this compound

Objective: To synthesize propanal and 2-butanone.

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Dimethyl Sulfide (DMS)

  • Ozone generator

  • Oxygen (O₂) source

  • Three-neck round-bottom flask

  • Gas dispersion tube

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

  • Apparatus for fractional distillation

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an ozone generator, and a drying tube outlet.

  • Dissolve this compound in anhydrous dichloromethane in the flask.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[10]

  • Begin bubbling ozone-enriched oxygen through the solution while stirring. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone.[2][3] Alternatively, a Sudan Red III indicator can be used, which will change color upon complete consumption of the alkene.[2][10]

  • Once the reaction is complete, turn off the ozone generator and purge the solution with a stream of oxygen or nitrogen to remove any excess ozone.

  • While maintaining the cold temperature, add dimethyl sulfide (DMS) dropwise to the reaction mixture.

  • Allow the mixture to slowly warm to room temperature and stir for at least one hour.[10]

  • Remove the solvent using a rotary evaporator.

  • The resulting crude mixture of propanal and 2-butanone can be separated and purified by fractional distillation.

Protocol 2: Oxidative Ozonolysis of this compound

Objective: To synthesize propanoic acid and 2-butanone.

Materials:

  • All materials from Protocol 1 (except DMS)

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Sodium hydroxide (B78521) (NaOH) solution (for extraction)

  • Hydrochloric acid (HCl) solution (for acidification)

  • Separatory funnel

  • Apparatus for distillation

Procedure:

  • Follow steps 1-5 from Protocol 1 for the ozonolysis of this compound.

  • After purging the excess ozone, add hydrogen peroxide (30% solution) to the cold reaction mixture.

  • Allow the mixture to warm to room temperature and then gently reflux for one hour to ensure complete oxidation of the aldehyde intermediate.

  • Cool the mixture to room temperature. Transfer the solution to a separatory funnel.

  • Extract the mixture with an aqueous solution of sodium hydroxide. The propanoic acid will be deprotonated to sodium propanoate and move to the aqueous layer, while the 2-butanone remains in the organic layer.

  • Separate the two layers. The organic layer containing 2-butanone can be dried and purified by distillation.

  • Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid until the solution is acidic to litmus (B1172312) paper.

  • The propanoic acid can then be extracted with a suitable organic solvent (e.g., diethyl ether), dried, and purified by distillation.

Visualizations

Ozonolysis_Workflow cluster_start Starting Material cluster_ozonolysis Ozonolysis Step cluster_workup Work-up cluster_products Final Products Start This compound in CH2Cl2 O3_step 1. O3, -78°C 2. Purge excess O3 Start->O3_step Reductive Reductive Work-up (e.g., DMS) O3_step->Reductive Oxidative Oxidative Work-up (e.g., H2O2) O3_step->Oxidative Prod_Red Propanal + 2-Butanone Reductive->Prod_Red Prod_Ox Propanoic Acid + 2-Butanone Oxidative->Prod_Ox

Caption: Experimental workflow for the ozonolysis of this compound.

Ozonolysis_Mechanism Alkene Alkene + Ozone (O3) Molozonide Molozonide (1,2,3-Trioxolane) [Unstable] Alkene->Molozonide 1,3-Dipolar Cycloaddition Fragments Carbonyl Oxide + Carbonyl Compound Molozonide->Fragments Retro 1,3-Dipolar Cycloaddition Ozonide Ozonide (1,2,4-Trioxolane) [More Stable] Fragments->Ozonide 1,3-Dipolar Cycloaddition Workup Work-up (Reductive or Oxidative) Ozonide->Workup Products Aldehydes / Ketones or Carboxylic Acids / Ketones Workup->Products

Caption: Generalized mechanism of alkene ozonolysis.

Applications of Synthesized Carbonyl Compounds

The carbonyl compounds produced through the ozonolysis of this compound have various applications in research and industry.

  • 2-Butanone (Methyl Ethyl Ketone, MEK): A versatile industrial solvent used in the production of coatings, adhesives, inks, and resins.[11][12] It is also an important intermediate in the synthesis of pharmaceuticals, perfumes, and antioxidants.[11][12] In the electronics industry, it serves as a developer for integrated circuit lithography.[13]

  • Propanal (Propionaldehyde): Used as a precursor in the synthesis of various organic compounds, including plastics, plasticizers, and pharmaceuticals. It is a key building block for producing propanoic acid and various alcohols.

  • Propanoic Acid: Widely used as a preservative in animal feed and food for human consumption. It also serves as a chemical intermediate in the production of herbicides, pharmaceuticals, and plastics.

The ability to selectively synthesize these valuable compounds from a single, readily available alkene highlights the utility of ozonolysis in chemical and pharmaceutical development.

References

Synthesis of 2-Methylheptan-3-ol from 2-Methylhept-3-ene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-methylheptan-3-ol from 2-methylhept-3-ene. Two primary synthetic routes are presented: Hydroboration-Oxidation and Oxymercuration-Demercuration. Both methods are reliable for the hydration of the alkene, yielding the desired secondary alcohol. The choice of method may depend on factors such as reagent availability, safety considerations, and desired stereochemical outcomes.

Introduction

2-Methylheptan-3-ol is a secondary alcohol with potential applications in the synthesis of fine chemicals and pharmaceutical intermediates. Its precursor, this compound, can be effectively converted to the target alcohol through the addition of water across the double bond. This document outlines two common and effective laboratory methods for this transformation.

Hydroboration-Oxidation proceeds via an anti-Markovnikov addition of water, which, in the case of the internal alkene this compound, results in the formation of 2-methylheptan-3-ol. This two-step reaction is known for its high yields and stereospecificity (syn-addition), and it avoids the formation of carbocation intermediates, thus preventing rearrangements.[1][2][3]

Oxymercuration-Demercuration provides a Markovnikov addition of water across the double bond without the risk of carbocation rearrangements.[4][5] For this compound, this regioselectivity also leads to the desired product, 2-methylheptan-3-ol. This method is often favored for its reliability and predictable outcomes.

Reaction Pathways

The synthesis of 2-methylheptan-3-ol from this compound can be achieved through two principal pathways, as illustrated below.

Synthesis_Pathways cluster_0 Hydroboration-Oxidation cluster_1 Oxymercuration-Demercuration Start This compound HB 1. BH3-THF 2. H2O2, NaOH Start->HB OM 1. Hg(OAc)2, H2O 2. NaBH4 Start->OM Product 2-Methylheptan-3-ol HB->Product OM->Product Experimental_Workflow Start This compound Reaction Hydration Reaction (Hydroboration-Oxidation or Oxymercuration-Demercuration) Start->Reaction Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Fractional Distillation Evaporation->Purification Product Pure 2-Methylheptan-3-ol Purification->Product

References

Application Notes and Protocols: Hydroboration-Oxidation of 2-Methylhept-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-Methylheptan-4-ol via the hydroboration-oxidation of 2-Methylhept-3-ene. This two-step reaction is a fundamental transformation in organic synthesis that facilitates the anti-Markovnikov hydration of an alkene.[1][2] The protocol outlines the reaction mechanism, experimental procedure, necessary reagents, safety precautions, and expected outcomes. The process is characterized by its high regioselectivity and stereospecificity, yielding the alcohol where the hydroxyl group is added to the less substituted carbon of the double bond.[2][3][4]

Introduction

The hydroboration-oxidation reaction is a powerful method for converting alkenes into alcohols.[1] Discovered by Herbert C. Brown, this reaction proceeds in two distinct steps: the addition of borane (B79455) (BH₃) across the alkene (hydroboration) followed by the oxidation of the resulting organoborane intermediate.[2] A key feature of this reaction is its anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less sterically hindered or less substituted carbon atom of the double bond.[2][3][5]

The reaction is also stereospecific, involving a syn-addition of the hydrogen and boron atoms across the double bond.[2][3][6] During the subsequent oxidation step, the boron atom is replaced by a hydroxyl group with retention of stereochemistry.[3] These characteristics make hydroboration-oxidation a highly predictable and reliable tool in the synthesis of complex organic molecules and pharmaceuticals.

In this protocol, this compound, an unsymmetrical alkene, is converted to 2-Methylheptan-4-ol. The boron atom preferentially adds to the C-4 position, and the hydrogen adds to the C-3 position, leading to the desired alcohol product upon oxidation.

Reaction Mechanism and Pathway

The overall transformation involves two main stages:

  • Hydroboration: Borane, typically used as a complex with tetrahydrofuran (B95107) (BH₃•THF), adds across the carbon-carbon double bond of this compound.[7][8] This is a concerted reaction where the boron adds to the less sterically hindered carbon (C-4) and the hydrogen adds to the more substituted carbon (C-3).[9] This process can repeat until all three hydrogen atoms on the borane have reacted, forming a trialkylborane intermediate.[1][2]

  • Oxidation-Hydrolysis: The trialkylborane is then treated with hydrogen peroxide (H₂O₂) in the presence of a base, typically sodium hydroxide (B78521) (NaOH).[3][8] The hydroperoxide ion attacks the boron atom, followed by a rearrangement where the alkyl group migrates from boron to the adjacent oxygen atom. This sequence repeats for all three alkyl groups, forming a trialkyl borate (B1201080) ester. Finally, hydrolysis of the borate ester yields the alcohol product, 2-Methylheptan-4-ol.[8]

G cluster_hydroboration Step 1: Hydroboration (syn-addition) cluster_oxidation Step 2: Oxidation-Hydrolysis Alkene This compound TransitionState [Four-membered transition state] Alkene->TransitionState + BH3 BH₃•THF BH3->TransitionState Organoborane Trialkylborane Intermediate TransitionState->Organoborane Repeats 2x BorateEster Trialkyl Borate Ester Organoborane->BorateEster + Oxidant H₂O₂, NaOH Oxidant->BorateEster Product 2-Methylheptan-4-ol BorateEster->Product Hydrolysis

Caption: Reaction pathway for the hydroboration-oxidation of this compound.

Experimental Protocol

This protocol details the procedure for the synthesis of 2-Methylheptan-4-ol on a 10 mmol scale.

3.1. Materials and Reagents

ReagentFormulaM.W. ( g/mol )Amount (mmol)Volume / MassProperties
This compoundC₈H₁₆112.2110.01.12 g (1.55 mL)Liquid, BP: 121-122 °C
Borane-THF complexBH₃•THF85.943.73.7 mL1.0 M solution in THF
Sodium HydroxideNaOH40.009.03.0 mL3.0 M aqueous solution
Hydrogen PeroxideH₂O₂34.0126.53.0 mL30% w/w aqueous solution
Tetrahydrofuran (THF)C₄H₈O72.11-10 mLAnhydrous solvent
Diethyl Ether (Et₂O)C₄H₁₀O74.12-~50 mLExtraction solvent
Saturated NaCl (aq)NaCl58.44-~20 mLBrine wash
Anhydrous MgSO₄MgSO₄120.37-As neededDrying agent

3.2. Equipment

  • 50 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with nitrogen inlet

  • Rubber septa

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Distillation or column chromatography apparatus

3.3. Safety Precautions

  • Perform all steps in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • BH₃•THF is a flammable and corrosive reagent that reacts with moisture. Handle under an inert atmosphere (nitrogen or argon).

  • 30% Hydrogen peroxide is a strong oxidizer and can cause severe skin burns. Handle with extreme care.

  • Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during extraction.

3.4. Detailed Procedure

Caption: Experimental workflow for the synthesis of 2-Methylheptan-4-ol.

Step-by-Step Instructions:

  • Hydroboration:

    • Set up a dry, 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum.

    • Flush the entire apparatus with dry nitrogen gas.

    • Through the septum, add this compound (1.12 g, 10.0 mmol) followed by 10 mL of anhydrous THF using syringes.[10]

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add 1.0 M BH₃•THF solution (3.7 mL, 3.7 mmol) dropwise over 10-15 minutes while stirring vigorously. Ensure the temperature remains at 0 °C.[10]

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional hour.

  • Oxidation:

    • Cool the reaction mixture back down to 0 °C with an ice bath.[10]

    • Very slowly and carefully, add 3.0 mL of 3 M aqueous sodium hydroxide (NaOH) solution.[10]

    • Following the base, add 3.0 mL of 30% hydrogen peroxide (H₂O₂) solution dropwise.[5][10] This step is exothermic; maintain the internal temperature below 40 °C by controlling the rate of addition.

    • Once the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour, or until the reaction appears complete (e.g., by TLC analysis).[10]

  • Work-up and Isolation:

    • Add 20 mL of diethyl ether to the reaction mixture and transfer the contents to a 100 mL separatory funnel.

    • Separate the organic layer from the aqueous layer.[5]

    • Wash the organic layer with two 10 mL portions of saturated aqueous NaCl solution (brine).[5][7]

    • Dry the isolated organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude 2-Methylheptan-4-ol can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) eluent system).

Data Presentation

4.1. Product Characterization

The expected product is 2-Methylheptan-4-ol.

PropertyValue
Chemical FormulaC₈H₁₈O[11]
Molecular Weight130.23 g/mol [11][12]
AppearanceColorless liquid[11][13]
Boiling Point~163-165 °C (at atm. pressure)
Theoretical Yield1.30 g (based on 10 mmol of alkene)
CAS Number21570-35-4[11][12]

4.2. Spectroscopic Data (Expected)

SpectroscopyKey Peaks / Shifts
¹H NMR (CDCl₃)δ ~3.6 (m, 1H, -CHOH), ~3.4 (br s, 1H, -OH), ~0.9 (m, 9H, -CH₃ groups), 1.2-1.7 (m, 7H, -CH₂- and -CH- groups)
¹³C NMR (CDCl₃)δ ~72 (-CHOH), ~45, ~35, ~25, ~23, ~18, ~14 (aliphatic carbons)
IR (neat, cm⁻¹)~3350 (broad, O-H stretch), ~2960, 2930, 2870 (C-H stretch), ~1060 (C-O stretch)

Note: Spectroscopic data are predicted values and should be confirmed by experimental analysis.

References

Troubleshooting & Optimization

How to improve the yield of 2-Methylhept-3-ene in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methylhept-3-ene synthesis, primarily via the Wittig reaction.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.

Q1: My Wittig reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the Wittig synthesis of this compound can stem from several factors. Here is a systematic troubleshooting approach:

  • Inefficient Ylide Formation: The first critical step is the generation of the phosphorus ylide.

    • Base Strength: Ensure the base used is strong enough to deprotonate the phosphonium (B103445) salt. For non-stabilized ylides like those used to synthesize this compound, strong bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[1][2][3][4][5]

    • Anhydrous Conditions: The ylide is highly reactive and sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.[5]

  • Reaction Conditions:

    • Temperature: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. The subsequent reaction with the carbonyl compound may require gradual warming to room temperature.[4]

    • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are common choices for the Wittig reaction.[6]

  • Purity of Reactants: Impurities in the aldehyde/ketone or the phosphonium salt can interfere with the reaction. Ensure starting materials are pure. Aldehydes, in particular, can be prone to oxidation.[1]

  • Steric Hindrance: While less of a concern for the likely precursors of this compound (propanal or 2-pentanone), highly hindered ketones can react slowly, leading to lower yields.[1]

Q2: I am observing a mixture of (E) and (Z) isomers of this compound. How can I control the stereoselectivity of the reaction?

A2: The stereochemical outcome of the Wittig reaction is primarily influenced by the stability of the phosphorus ylide.[6][7]

  • Ylide Type: For the synthesis of this compound, you will be using a non-stabilized ylide (e.g., from sec-butyltriphenylphosphonium bromide or ethyltriphenylphosphonium bromide). Non-stabilized ylides typically favor the formation of the (Z)-alkene.[1][6][7]

  • Reaction Conditions for (Z)-selectivity:

    • Salt-Free Conditions: The presence of lithium salts can decrease Z-selectivity. Using sodium- or potassium-based strong bases (e.g., NaH, KHMDS) in aprotic, non-polar solvents can enhance the formation of the (Z)-isomer.

  • Schlosser Modification for (E)-selectivity: To favor the (E)-alkene with a non-stabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine (B1666868) with a second equivalent of a strong base (like phenyllithium) at low temperatures, followed by protonation.[6]

Q3: I am struggling to remove the triphenylphosphine (B44618) oxide byproduct from my this compound product. What are the best purification methods?

A3: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.[8] Several methods can be used for its removal:

  • Column Chromatography: This is a very effective method for separating the non-polar this compound from the more polar triphenylphosphine oxide. A silica (B1680970) gel column with a non-polar eluent (e.g., hexanes or a gradient of hexanes/ethyl acetate) is typically used.

  • Crystallization: If the desired alkene is a solid, recrystallization can be effective. However, this compound is a liquid at room temperature, so this method is not directly applicable.

  • Precipitation of Triphenylphosphine Oxide: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like diethyl ether or hexanes by cooling the solution, while the desired alkene remains dissolved.

Data Presentation

The following tables provide representative quantitative data for the two primary Wittig routes to synthesize this compound. Note that these are model protocols, and optimization may be required for specific experimental setups.

Route A: Propanal + sec-Butyltriphenylphosphonium ylide

ParameterValueReference
Phosphonium Salt sec-Butyltriphenylphosphonium bromideGeneral Procedure
Carbonyl Compound PropanalGeneral Procedure
Base n-Butyllithium (n-BuLi)[1][2][4]
Solvent Anhydrous Tetrahydrofuran (THF)[6]
Reaction Temperature 0 °C to room temperature[4]
Typical Yield 70-85% (estimated)Based on similar reactions
Predominant Isomer (Z)-2-Methylhept-3-ene[1][6][7]

Route B: 2-Pentanone + Ethyltriphenylphosphonium ylide

ParameterValueReference
Phosphonium Salt Ethyltriphenylphosphonium bromide[9][10][11]
Carbonyl Compound 2-PentanoneGeneral Procedure
Base Sodium Hydride (NaH)[1]
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)General Procedure
Reaction Temperature Room temperature to 50 °CGeneral Procedure
Typical Yield 65-80% (estimated)Based on similar reactions
Predominant Isomer (Z)-2-Methylhept-3-ene[1][6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: Synthesis of sec-Butyltriphenylphosphonium Bromide
  • Reactants:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.

    • Add 2-bromobutane to the solution.

    • Heat the mixture to reflux and maintain for 24-48 hours. The phosphonium salt will precipitate as a white solid.

    • Cool the reaction mixture to room temperature.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Wittig Reaction of Propanal with sec-Butyltriphenylphosphonium Ylide (Route A)
  • Reactants:

    • sec-Butyltriphenylphosphonium bromide (1.0 eq)

    • n-Butyllithium (1.05 eq, solution in hexanes)

    • Propanal (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the n-butyllithium solution dropwise. A color change (often to orange or deep red) indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Add a solution of propanal in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using hexanes as the eluent to obtain this compound.

Mandatory Visualization

Logical Workflow for Troubleshooting Low Yield in Wittig Synthesis

Troubleshooting_Wittig_Yield start Low Yield of this compound check_ylide Problem with Ylide Formation? start->check_ylide check_conditions Suboptimal Reaction Conditions? start->check_conditions check_reactants Impure Reactants? start->check_reactants check_workup Issues with Work-up/Purification? start->check_workup ylide_base Base too weak? check_ylide->ylide_base ylide_moisture Presence of water? check_ylide->ylide_moisture conditions_temp Incorrect Temperature? check_conditions->conditions_temp conditions_solvent Inappropriate Solvent? check_conditions->conditions_solvent reactants_purity Aldehyde/Ketone or Phosphonium Salt Impure? check_reactants->reactants_purity workup_extraction Inefficient Extraction? check_workup->workup_extraction workup_purification Product Loss During Chromatography? check_workup->workup_purification ylide_base->start No, re-evaluate solution_base Use stronger base (n-BuLi, NaH) ylide_base->solution_base Yes ylide_moisture->start No, re-evaluate solution_moisture Use anhydrous solvents and inert atmosphere ylide_moisture->solution_moisture Yes conditions_temp->start No, re-evaluate solution_temp Optimize temperature for ylide formation and reaction conditions_temp->solution_temp Yes conditions_solvent->start No, re-evaluate solution_solvent Use anhydrous aprotic solvent (THF, Et2O) conditions_solvent->solution_solvent Yes reactants_purity->start No, re-evaluate solution_purity Purify starting materials reactants_purity->solution_purity Yes workup_extraction->start No, re-evaluate solution_extraction Perform multiple extractions workup_extraction->solution_extraction Yes workup_purification->start No, re-evaluate solution_purification Optimize chromatography conditions workup_purification->solution_purification Yes

Caption: Troubleshooting workflow for low yield in the Wittig synthesis.

Retrosynthetic Analysis of this compound

Retrosynthesis_2_Methylhept_3_ene product This compound disconnection_A Disconnection A product->disconnection_A disconnection_B Disconnection B product->disconnection_B ylide_A sec-Butyltriphenylphosphonium ylide disconnection_A->ylide_A Wittig carbonyl_A Propanal disconnection_A->carbonyl_A Wittig ylide_B Ethyltriphenylphosphonium ylide disconnection_B->ylide_B Wittig carbonyl_B 2-Pentanone disconnection_B->carbonyl_B Wittig phosphonium_A sec-Butyltriphenylphosphonium bromide ylide_A->phosphonium_A from phosphonium_B Ethyltriphenylphosphonium bromide ylide_B->phosphonium_B from alkyl_halide_A 2-Bromobutane phosphonium_A->alkyl_halide_A PPh3 Triphenylphosphine phosphonium_A->PPh3 alkyl_halide_B Bromoethane phosphonium_B->alkyl_halide_B phosphonium_B->PPh3

Caption: Retrosynthetic pathways for this compound via the Wittig reaction.

References

Common side products in the Wittig synthesis of 2-Methylhept-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Wittig synthesis of 2-Methylhept-3-ene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Wittig reaction, focusing on the formation of side products.

Issue Potential Cause Recommended Solution
Low or No Yield of this compound 1. Incomplete Ylide Formation: The base used may not be strong enough to deprotonate the ethyltriphenylphosphonium bromide, or the reaction time may be insufficient.- Use a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH). - Ensure anhydrous reaction conditions as protic solvents will quench the base and the ylide. - Allow sufficient time for ylide formation, typically indicated by a color change (often to orange or red).
2. Ylide Decomposition: The phosphorus ylide, particularly non-stabilized ylides like the one used in this synthesis, can be sensitive to air and moisture.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents.
3. Steric Hindrance: While pentan-2-one is not exceptionally hindered, steric factors can still play a role, slowing down the reaction.- Consider a longer reaction time or slightly elevated temperature (monitor for side reactions). - For highly hindered ketones, the Horner-Wadsworth-Emmons reaction might be a better alternative.
Presence of (E)-2-Methylhept-3-ene Isomer Reaction Conditions Favoring E-Isomer: While the Wittig reaction with non-stabilized ylides typically favors the (Z)-isomer, certain conditions can increase the proportion of the (E)-isomer. The presence of lithium salts can sometimes lead to equilibration of intermediates, resulting in a mixture of stereoisomers.- To maximize Z-selectivity, use sodium-based strong bases like sodium amide (NaNH₂) or sodium hydride (NaH). - If the (E)-isomer is desired, the Schlosser modification can be employed, which involves the use of an additional equivalent of strong base (like phenyllithium) at low temperatures to epimerize the betaine (B1666868) intermediate.
Significant Amount of Triphenylphosphine (B44618) Oxide in Product Inherent Byproduct of the Wittig Reaction: Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction and its removal is a common challenge.- Crystallization: Triphenylphosphine oxide can sometimes be crystallized from a suitable solvent mixture (e.g., benzene-cyclohexane) if the product is soluble. - Chromatography: Column chromatography is a very effective method for separating the non-polar alkene from the more polar triphenylphosphine oxide. - Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane (B92381) or ether.
Presence of a Higher Molecular Weight Impurity Aldol (B89426) Condensation of Pentan-2-one: The strong base used in the Wittig reaction can catalyze the self-condensation of the starting ketone, pentan-2-one, to form a β-hydroxy ketone or an α,β-unsaturated ketone.- Add the ketone slowly to the pre-formed ylide solution at a low temperature (e.g., 0 °C or -78 °C) to minimize the ketone's exposure to the base before it reacts with the ylide. - Use a non-nucleophilic, sterically hindered base if possible, although this may affect ylide formation.
Unreacted Starting Materials (Pentan-2-one and/or Phosphonium (B103445) Salt) 1. Insufficient Base or Ylide: Not enough ylide was generated to react with all of the ketone.- Ensure at least a stoichiometric amount of a strong base is used relative to the phosphonium salt. - Consider using a slight excess of the phosphonium salt and base.
2. Hydrolysis of Ylide or Phosphonium Salt: Traces of water in the reaction can hydrolyze the ylide or the phosphonium salt.- Rigorously dry all glassware, solvents, and reagents before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the Wittig synthesis of this compound?

A1: The main side product is triphenylphosphine oxide (Ph₃P=O), which is formed stoichiometrically with the desired alkene. Its removal is a key purification step.[1]

Q2: What is the expected stereoselectivity for the synthesis of this compound using a non-stabilized ylide?

A2: The Wittig reaction with non-stabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, generally favors the formation of the (Z)-alkene (cis-isomer).[2][3][4] The ratio of (Z)- to (E)-isomers can be influenced by the reaction conditions, including the choice of base and solvent.[1]

Q3: How can I minimize the formation of the aldol condensation side product of pentan-2-one?

A3: To reduce the self-condensation of pentan-2-one, it is recommended to add the ketone to the solution of the pre-formed phosphorus ylide at a low temperature. This ensures that the ketone preferentially reacts with the ylide rather than undergoing base-catalyzed self-condensation.

Q4: Can I use a weaker base than n-butyllithium to generate the ylide?

A4: For non-stabilized ylides derived from simple alkyltriphenylphosphonium salts, a strong base is typically required for efficient deprotonation. Weaker bases may result in incomplete ylide formation and a lower overall yield of the desired alkene.

Q5: What is the driving force for the Wittig reaction?

A5: The thermodynamic driving force of the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the Wittig synthesis of this compound using a non-stabilized ylide.

Materials:

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add ethyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF to the flask to form a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise to the stirred suspension. The mixture will typically develop a deep red or orange color, indicating the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C.

    • Slowly add pentan-2-one (1.0 equivalent) dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or hexane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will be a mixture of this compound (as a mixture of E and Z isomers) and triphenylphosphine oxide.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to separate the desired alkene from the more polar triphenylphosphine oxide.

Visualizations

Wittig_Synthesis Pentan_2_one Pentan-2-one Betaine Betaine Intermediate Pentan_2_one->Betaine Side_Product_2 Aldol Adduct Pentan_2_one->Side_Product_2 Self-condensation Ethyltriphenylphosphonium_Bromide Ethyltriphenylphosphonium Bromide Ylide Phosphonium Ylide Ethyltriphenylphosphonium_Bromide->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Base->Side_Product_2 Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Product This compound (Z/E isomers) Oxaphosphetane->Product Decomposition Side_Product_1 Triphenylphosphine Oxide Oxaphosphetane->Side_Product_1 Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Ylide Verify Ylide Formation Start->Check_Ylide Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Purification Optimize Purification Start->Check_Purification Anhydrous Ensure Anhydrous Conditions Check_Ylide->Anhydrous No/Poor Ylide Formation Strong_Base Use Stronger Base Check_Ylide->Strong_Base No/Poor Ylide Formation Inert_Atmosphere Use Inert Atmosphere Check_Conditions->Inert_Atmosphere Ylide Decomposition Low_Temp_Addition Low Temperature Ketone Addition Check_Conditions->Low_Temp_Addition Aldol Product Chromatography Column Chromatography Check_Purification->Chromatography TPPO Contamination Crystallization Crystallization/Precipitation Check_Purification->Crystallization TPPO Contamination End Improved Yield and Purity Anhydrous->End Strong_Base->End Inert_Atmosphere->End Low_Temp_Addition->End Chromatography->End Crystallization->End

References

Technical Support Center: Optimizing Wittig Reaction Conditions for (E)-2-Methylhept-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the synthesis of (E)-2-Methylhept-3-ene via the Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this olefination procedure.

Frequently Asked Questions (FAQs)

Q1: What are the possible Wittig reaction strategies to synthesize 2-Methylhept-3-ene?

A1: There are two primary disconnection approaches for the synthesis of this compound using the Wittig reaction:

  • Route A: Reaction of propanal with (1-methylpropylidene)triphenylphosphorane (an unstabilized ylide).

  • Route B: Reaction of isobutyraldehyde (B47883) with propylidenetriphenylphosphorane (an unstabilized ylide).

Q2: Which synthetic route is preferred for preparing the phosphonium (B103445) salt precursor?

A2: The preparation of the phosphonium salt proceeds via an SN2 reaction between triphenylphosphine (B44618) and an alkyl halide.[1] Therefore, using a less sterically hindered alkyl halide is preferable. For the synthesis of (E)-2-Methylhept-3-ene, reacting 1-bromopropane (B46711) with triphenylphosphine is more efficient than reacting 2-bromobutane.

Q3: How can I favor the formation of the (E)-isomer of this compound?

A3: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide.[2]

  • Unstabilized ylides , such as those used in the direct synthesis of this compound, typically favor the formation of the (Z)-alkene.[3]

  • Stabilized ylides , which contain electron-withdrawing groups, generally yield the (E)-alkene.[4][5]

  • To achieve high (E)-selectivity with unstabilized ylides, two primary methods are recommended:

    • The Schlosser Modification: This method involves the use of a strong base at low temperatures to epimerize the intermediate betaine (B1666868) to the more stable threo-form, which then collapses to the (E)-alkene.[6][7][8]

    • The Horner-Wadsworth-Emmons (HWE) Reaction: This is often the most reliable method for obtaining (E)-alkenes.[9][10] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide, and the resulting phosphate (B84403) byproduct is water-soluble, simplifying purification.[11][12]

Q4: What is the most common side product in a Wittig reaction and how can I remove it?

A4: The most common side product is triphenylphosphine oxide (Ph₃P=O).[2] This byproduct can be challenging to remove due to its similar solubility to many organic products. Purification is typically achieved by column chromatography. A chromatography-free method involves the conversion of triphenylphosphine oxide to a water-soluble phosphonium salt by treatment with oxalyl chloride followed by aqueous workup.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete ylide formation due to weak base or wet solvent.[2] 2. Aldehyde instability (oxidation or polymerization).[6] 3. Steric hindrance, especially with ketones.[6]1. Use a strong, fresh base (e.g., n-BuLi, NaH) and ensure all glassware and solvents are anhydrous. 2. Use freshly distilled aldehyde. For sensitive aldehydes, consider an in-situ oxidation of the corresponding alcohol followed by the Wittig reaction.[6] 3. For sterically hindered substrates, consider the Horner-Wadsworth-Emmons (HWE) reaction, which is more reactive.[9][11]
Low (E)-selectivity / Predominance of (Z)-isomer 1. Use of a non-stabilized ylide under standard Wittig conditions.[2] 2. Presence of lithium salts which can affect stereochemical outcome.[6]1. Employ the Schlosser modification for unstabilized ylides.[7][8] 2. The Horner-Wadsworth-Emmons (HWE) reaction is highly recommended for reliable (E)-alkene synthesis.[9][10] 3. Use "salt-free" ylide generation methods if possible.
Difficulty in purifying the (E)-alkene from the (Z)-isomer The physical properties of the E/Z isomers are often very similar.1. Argentation Chromatography: This technique utilizes the interaction of silver ions with the π-bonds of the alkene. The less sterically hindered (E)-isomer typically interacts more strongly and has a longer retention time.[13] 2. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column can be effective.[14] 3. Fractional Distillation: May be possible if there is a sufficient difference in boiling points.[15]
Reaction does not go to completion 1. Insufficient reaction time or temperature. 2. Ylide decomposition.1. Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time. For sterically hindered substrates, a higher temperature may be necessary. 2. Generate the ylide at low temperature (e.g., -78 °C) and add the aldehyde solution dropwise.

Data Presentation

Table 1: Influence of Reaction Conditions on (E/Z) Selectivity in Wittig-type Reactions

Ylide TypeCarbonylBaseSolventTemperature (°C)(E:Z) RatioReference(s)
UnstabilizedAldehyden-BuLiTHF-78 to RTZ-selective[2]
StabilizedAldehydeNaHCO₃Water20>98:2[16]
Unstabilized (Schlosser)Aldehyde1. n-BuLi 2. PhLiTHF/Ether-78E-selective[7][8]
Phosphonate (B1237965) (HWE)AldehydeNaHTHFRTHighly E-selective[9][10]
Phosphonate (HWE)AldehydeDBU/LiClAcetonitrileRTHighly E-selective[10]

Experimental Protocols

Protocol 1: Synthesis of (E)-2-Methylhept-3-ene via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is adapted from general procedures for the HWE reaction, which is highly recommended for achieving (E)-selectivity.[9][11][17]

1. Preparation of the Phosphonate Reagent (Arbuzov Reaction):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine triethyl phosphite (B83602) (1.1 eq) and 1-bromopropane (1.0 eq).

  • Heat the mixture at 120-150 °C for 4-6 hours.

  • Monitor the reaction by TLC or GC to confirm the consumption of the alkyl bromide.

  • Purify the resulting diethyl propylphosphonate by vacuum distillation.

2. Horner-Wadsworth-Emmons Reaction:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Wash the NaH with anhydrous hexane (B92381) (3x) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl propylphosphonate (1.1 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting solution of the phosphonate carbanion to 0 °C.

  • Slowly add a solution of isobutyraldehyde (1.0 eq) in anhydrous THF via a dropping funnel or syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to isolate (E)-2-Methylhept-3-ene.

Visualizations

Wittig_Optimization_Workflow cluster_start Synthesis Goal cluster_strategy Strategic Choice cluster_methods Reaction Methods cluster_execution Experimental Execution cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting Loop start (E)-2-Methylhept-3-ene strategy Select E-Selective Method start->strategy hwe Horner-Wadsworth-Emmons (Recommended) strategy->hwe High E-selectivity, easy purification schlosser Schlosser Modification strategy->schlosser Good for unstabilized ylides stabilized Stabilized Ylide (Alternative) strategy->stabilized Requires different starting materials protocol Follow Detailed Protocol (e.g., HWE Protocol) hwe->protocol schlosser->protocol stabilized->protocol monitoring Monitor Reaction (TLC) protocol->monitoring workup Aqueous Workup monitoring->workup purification Column Chromatography workup->purification analysis Characterization (NMR, GC-MS) Confirm E/Z Ratio purification->analysis troubleshoot Low Yield or Poor Selectivity? analysis->troubleshoot troubleshoot->start No, Success! Final Product optimize Optimize Conditions: - Base - Solvent - Temperature troubleshoot->optimize Yes optimize->protocol

Caption: Workflow for optimizing the synthesis of (E)-2-Methylhept-3-ene.

HWE_Mechanism phosphonate Diethyl propylphosphonate carbanion Phosphonate Carbanion (Nucleophile) phosphonate->carbanion 1. Deprotonation base Base (e.g., NaH) aldehyde Isobutyraldehyde oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane carbanion->oxaphosphetane 2. Nucleophilic Attack e_alkene (E)-2-Methylhept-3-ene oxaphosphetane->e_alkene 3. Elimination (favors E-isomer) phosphate Diethyl phosphate salt (Water-soluble) oxaphosphetane->phosphate

Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.

References

Technical Support Center: Optimizing Wittig Reaction for (Z)-2-Methylhept-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the Wittig reaction for the synthesis of (Z)-2-Methylhept-3-ene.

Troubleshooting Guide

Low Z:E selectivity is a common issue in Wittig reactions aiming for the (Z)-isomer. The following table outlines potential causes and their solutions.

Issue Potential Cause Recommended Solution Expected Outcome
Low Z:E Ratio Use of a lithium-containing base (e.g., n-BuLi) for ylide generation. Lithium cations can stabilize the betaine (B1666868) intermediate, leading to equilibration and formation of the more stable (E)-alkene.[1][2][3]Employ "salt-free" conditions by using sodium or potassium bases such as Sodium bis(trimethylsilyl)amide (NaHMDS), Potassium bis(trimethylsilyl)amide (KHMDS), or Sodium amide (NaNH₂).[1]Significant improvement in Z-selectivity.
High reaction temperature. Running the reaction at room temperature or higher allows for equilibration to the thermodynamically more stable (E)-isomer.[1]Conduct the reaction at low temperatures. The addition of the aldehyde should be performed at -78 °C, and this temperature should be maintained throughout the reaction.[1]Enhanced kinetic control, favoring the (Z)-isomer.
Use of a polar or protic solvent.Use a non-polar aprotic solvent such as Tetrahydrofuran (THF), diethyl ether, or toluene.[1]Minimizes side reactions and promotes the desired reaction pathway.
Low or No Product Yield Incomplete ylide formation. The base used may not be strong enough to completely deprotonate the phosphonium (B103445) salt.[1]Select a sufficiently strong base (e.g., NaHMDS, KHMDS) to ensure complete conversion of the phosphonium salt to the ylide.[1]Increased concentration of the reactive ylide, leading to a higher yield.
Ylide decomposition. Unstabilized ylides are sensitive to air and moisture.[1]Perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and flame-dried glassware.[1]Preservation of the ylide, ensuring its availability for the reaction.
Steric hindrance in the aldehyde or ylide.[1]While challenging to overcome, using a less sterically hindered phosphonium salt or a more reactive ylide can sometimes improve yields. In some cases, alternative olefination methods like the Horner-Wadsworth-Emmons reaction might be more suitable.[4]Improved reaction rate and yield.

Frequently Asked Questions (FAQs)

Q1: What is the key to achieving high (Z)-selectivity in the Wittig reaction for a non-stabilized alkene like 2-Methylhept-3-ene?

A1: The primary factor for high (Z)-selectivity with non-stabilized ylides is achieving kinetic control over the reaction.[2] This is accomplished by using "salt-free" conditions, specifically avoiding lithium-based reagents, and maintaining very low reaction temperatures (typically -78 °C).[1] These conditions favor the rapid and irreversible formation of the cis-oxaphosphetane intermediate, which then collapses to the (Z)-alkene.[5][6]

Q2: Why do lithium salts decrease (Z)-selectivity?

A2: Lithium cations can coordinate to the oxygen of the betaine intermediate, which is in equilibrium with the oxaphosphetane. This coordination stabilizes the betaine, allowing it to revert to the starting materials or equilibrate to the more thermodynamically stable anti-betaine, which ultimately leads to the (E)-alkene.[1][2] This erodes the kinetic control necessary for high (Z)-selectivity.

Q3: What are the ideal solvents for a (Z)-selective Wittig reaction?

A3: Non-polar, aprotic solvents are ideal. Tetrahydrofuran (THF) is the most commonly used solvent for these reactions.[1] Other suitable solvents include diethyl ether and toluene. These solvents do not solvate the intermediates as strongly as polar solvents, which helps to maintain kinetic control.

Q4: How can I confirm the formation of the ylide?

A4: The formation of an unstabilized ylide is often accompanied by a distinct color change, typically to a deep red or orange color.[1][4] This serves as a visual indicator that the deprotonation of the phosphonium salt has been successful.

Q5: What should I do if my reaction is still not selective after implementing these changes?

A5: If you have rigorously excluded lithium salts, used low temperatures and an appropriate solvent, and still observe poor selectivity, consider the purity of your reagents. Trace amounts of water or other impurities can affect the reaction. Additionally, ensure your temperature control is accurate. If issues persist, exploring alternative Z-selective olefination methods may be necessary.

Experimental Protocol: Synthesis of (Z)-2-Methylhept-3-ene

This protocol describes a general method for the (Z)-selective Wittig reaction to synthesize this compound.

Materials:

  • Ethyltriphenylphosphonium bromide (1.1 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a solution in THF)

  • 2-Methylpentanal (B94375) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Inert gas (Argon or Nitrogen)

  • Standard glassware (flame-dried)

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add ethyltriphenylphosphonium bromide (1.1 eq).

    • Add anhydrous THF via syringe to dissolve the salt.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add the NaHMDS solution (1.1 eq) dropwise to the stirred suspension over 10-15 minutes. A deep red or orange color should develop, indicating ylide formation.[1]

    • Allow the mixture to stir at -78 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • In a separate flame-dried flask, prepare a solution of 2-methylpentanal (1.0 eq) in anhydrous THF.

    • Slowly add the solution of 2-methylpentanal to the ylide solution at -78 °C dropwise over 20-30 minutes.

    • Stir the reaction mixture at -78 °C for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate (Z)-2-Methylhept-3-ene.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a Wittig reaction with poor (Z)-selectivity.

Wittig_Troubleshooting start Low Z:E Ratio Observed check_base Was a lithium-containing base (e.g., n-BuLi) used? start->check_base change_base Switch to a salt-free base (NaHMDS, KHMDS, etc.) check_base->change_base Yes check_temp Was the reaction run at -78°C? check_base->check_temp No success High Z-Selectivity Achieved change_base->success control_temp Repeat reaction, maintaining temperature at -78°C check_temp->control_temp No check_solvent Was a non-polar aprotic solvent (e.g., THF) used? check_temp->check_solvent Yes control_temp->success change_solvent Use anhydrous THF, diethyl ether, or toluene check_solvent->change_solvent No check_reagents Are reagents and solvents anhydrous and pure? check_solvent->check_reagents Yes change_solvent->success purify_reagents Dry solvents and purify reagents before use check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success

Caption: A logical workflow for troubleshooting poor Z-selectivity in Wittig reactions.

References

Technical Support Center: Separation of (E)- and (Z)-2-Methylhept-3-ene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the separation of (E)- and (Z)-2-methylhept-3-ene isomers using column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is it possible to separate (E)- and (Z)-2-methylhept-3-ene isomers by column chromatography?

(E)- and (Z)-alkenes are diastereomers, meaning they are stereoisomers that are not mirror images of each other.[1] As diastereomers, they have different physical properties, including polarity, boiling point, and shape.[1] These differences, although often slight, can be exploited by chromatography. The separation relies on the differential interaction of the isomers with the stationary phase. For non-polar alkenes like 2-methylhept-3-ene, the separation can be challenging due to their similar polarities. However, techniques such as using a silver nitrate-impregnated stationary phase can enhance separation by exploiting the different ways the (E) and (Z) isomers interact with the silver ions.

Q2: What is the principle behind using silver nitrate-impregnated silica (B1680970) gel for alkene isomer separation?

Silver nitrate (B79036) can be impregnated onto silica gel to create a stationary phase that has enhanced selectivity for alkenes.[2] The silver ions form reversible π-complexes with the double bonds of the alkene isomers. The stability of these complexes depends on the steric environment around the double bond. Generally, the less sterically hindered alkene will form a stronger complex and therefore be retained more strongly on the column, leading to a later elution. For many E/Z isomers, the (Z)-isomer, being more sterically hindered, forms a weaker complex and elutes before the (E)-isomer.

Q3: How do I choose an appropriate solvent system (eluent)?

For non-polar compounds like this compound, a non-polar eluent system is required.[3] Good starting points include pure hexanes or petroleum ether, or mixtures of these with a slightly more polar solvent like diethyl ether or dichloromethane (B109758) to fine-tune the elution.[3][4] The ideal solvent system should provide a good separation of the isomers on a Thin Layer Chromatography (TLC) plate, with the target compounds having Rf values ideally between 0.2 and 0.4 for optimal column separation.[5]

Q4: Can I use normal silica gel instead of silver nitrate-impregnated silica gel?

While it might be possible to achieve some separation on normal silica gel, it is often very difficult for non-polar alkene isomers with very similar polarities.[6] Silver nitrate-impregnated silica gel provides a specific interaction mechanism (π-complexation) that enhances the separation of these types of isomers.[2] If you are not achieving separation with standard silica gel, switching to a silver nitrate-impregnated stationary phase is a highly recommended strategy.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor or no separation of isomers (Co-elution) The eluent is too polar, causing the compounds to move too quickly through the column.Decrease the polarity of the eluent. For example, if using a hexane (B92381)/diethyl ether mixture, increase the proportion of hexane.
The eluent is not polar enough, and the compounds are not moving.Increase the polarity of the eluent by adding a small amount of a more polar solvent like diethyl ether.
The stationary phase is not providing enough selectivity.Use silver nitrate-impregnated silica gel to enhance the separation of the alkene isomers.
The column was packed improperly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred.[7]
The column is overloaded with the sample mixture.Use an appropriate amount of sample for the column size. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.[7]
Compounds are eluting too quickly The eluent is too polar.Reduce the polarity of the eluent system.
Compounds are not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent.
The compound may have decomposed on the silica gel.Check the stability of your compound on silica gel using a 2D TLC.[8] If it is unstable, consider using a deactivated silica gel or a different stationary phase like alumina.
Broad or tailing peaks in collected fractions The sample was loaded in too large a volume of solvent.Dissolve the sample in the minimum amount of the initial eluent for loading.
Poor solubility of the compound in the eluent.Consider a different solvent system in which your compound is more soluble. Dry loading the sample can also help.
The column was packed unevenly.Repack the column carefully to ensure a homogenous stationary phase bed.

Experimental Protocol: Separation of (E)- and (Z)-2-Methylhept-3-ene

This protocol outlines a general procedure for the separation of (E)- and (Z)-2-methylhept-3-ene using column chromatography with silver nitrate-impregnated silica gel.

1. Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w)

  • In a round-bottom flask, dissolve the required amount of silver nitrate in a minimal amount of deionized water.

  • Add silica gel (60 Å, 230-400 mesh) to the silver nitrate solution.

  • Remove the water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Further dry the silver nitrate-impregnated silica gel in a vacuum oven at a low temperature (e.g., 50-60 °C) for several hours to remove all traces of water.

  • Store the prepared silica gel in a light-proof container to prevent the decomposition of silver nitrate.

2. Column Packing

  • Choose a glass column of appropriate size. For separating 1 gram of the isomer mixture, a column with a diameter of 2-3 cm and a length of 30-40 cm is a good starting point.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (about 1 cm) of sand on top of the plug.

  • Prepare a slurry of the silver nitrate-impregnated silica gel in the initial, least polar eluent (e.g., hexane).

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase surface.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading

  • Wet Loading: Dissolve the mixture of (E)- and (Z)-2-methylhept-3-ene in a minimal amount of the initial eluent. Carefully add this solution to the top of the column using a pipette.[7]

  • Dry Loading: For better resolution, dissolve the isomer mixture in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[7]

4. Elution and Fraction Collection

  • Begin elution with a non-polar solvent such as hexane or petroleum ether.

  • Maintain a constant flow rate. If necessary, apply gentle pressure with a pump or an inert gas.

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in labeled test tubes.

  • Monitor the elution process by TLC analysis of the collected fractions.

  • It is expected that the (Z)-isomer will elute before the (E)-isomer due to weaker π-complexation with the silver ions.

5. Analysis of Fractions

  • Spot the collected fractions on TLC plates and develop them in an appropriate solvent system.

  • Visualize the spots using a suitable staining method (e.g., potassium permanganate (B83412) stain, as alkenes are not UV-active unless a fluorescent indicator is on the TLC plate).

  • Combine the fractions containing the pure isomers.

  • Confirm the identity and purity of the separated isomers using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Estimated Chromatographic Parameters

The following table provides estimated parameters for the separation. These values are illustrative and may need to be optimized for your specific experimental conditions.

ParameterValue
Stationary Phase 10% Silver Nitrate on Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane or Petroleum Ether
Estimated Rf of (Z)-isomer ~0.40 in Hexane
Estimated Rf of (E)-isomer ~0.30 in Hexane
Elution Order 1. (Z)-2-Methylhept-3-ene 2. (E)-2-Methylhept-3-ene

Experimental Workflow Diagram

experimental_workflow prep_silica Prepare 10% AgNO3-impregnated Silica Gel pack_column Pack Column with AgNO3-Silica Gel Slurry prep_silica->pack_column load_sample Load Isomer Mixture (Wet or Dry Loading) pack_column->load_sample elute Elute with Non-Polar Solvent (e.g., Hexane) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure characterize Characterize Separated Isomers (GC-MS, NMR) combine_pure->characterize

References

Troubleshooting low conversion in the synthesis of 2-Methylhept-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methylhept-3-ene, a valuable alkene intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering direct solutions to common experimental challenges.

Troubleshooting Guides

Low conversion or yield is a frequent issue in the synthesis of this compound. The following guides address common problems encountered with the primary synthetic routes: the Wittig Reaction and the Horner-Wadsworth-Emmons (HWE) Reaction.

Route 1: Wittig Reaction

The Wittig reaction provides a reliable method for the formation of the double bond in this compound by reacting an aldehyde (butanal) with a phosphorus ylide (isopropyltriphenylphosphonium ylide).

Logical Workflow for a Typical Wittig Reaction

Wittig_Workflow reagents Butanal & Isopropyltriphenylphosphonium (B8661593) Bromide ylide_formation Ylide Formation (strong base, anhydrous solvent) reagents->ylide_formation reaction Reaction with Butanal ylide_formation->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Chromatography) workup->purification product This compound purification->product

Caption: A typical workflow for the Wittig synthesis of this compound.

Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete Ylide Formation: The base may be too weak or degraded to effectively deprotonate the phosphonium (B103445) salt.- Use a strong, fresh base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide. - Ensure the base is properly stored under anhydrous and inert conditions.
Moisture or Air Sensitivity: The ylide is highly reactive and can be quenched by water or oxygen.- Thoroughly dry all glassware (flame- or oven-dried). - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality Reagents: Butanal can oxidize to butyric acid, which will be quenched by the ylide.- Use freshly distilled or high-purity butanal. - Check the purity of the phosphonium salt.
Low Yield Suboptimal Reaction Temperature: Ylide formation and the subsequent reaction are temperature-sensitive.- Typically, ylide formation is performed at low temperatures (e.g., 0 °C or -78 °C) to enhance stability. - The reaction with the aldehyde can then be allowed to warm to room temperature.
Insufficient Reaction Time: The reaction may not have proceeded to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).
Mixture of E/Z Isomers Nature of the Ylide: Non-stabilized ylides, such as the one used here, generally favor the Z-isomer.- The stereochemical outcome of the Wittig reaction can be complex. For higher E-selectivity, consider the Horner-Wadsworth-Emmons reaction.
Difficult Purification Triphenylphosphine (B44618) Oxide Byproduct: This byproduct can be challenging to separate from the desired alkene.- Triphenylphosphine oxide is a common byproduct and its removal can be difficult. Purification is often achieved through column chromatography.
Route 2: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is an excellent alternative to the Wittig reaction, often providing higher E-selectivity and easier purification. This route involves the reaction of butanal with a phosphonate (B1237965) carbanion generated from a phosphonate ester.

Logical Workflow for a Typical HWE Reaction

HWE_Workflow reagents Butanal & Diethyl (1-methylethyl)phosphonate carbanion_formation Carbanion Formation (base, anhydrous solvent) reagents->carbanion_formation reaction Reaction with Butanal carbanion_formation->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Extraction, Distillation) workup->purification product This compound (Predominantly E-isomer) purification->product

Caption: A typical workflow for the HWE synthesis of this compound.

Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete Carbanion Formation: The base may not be strong enough to deprotonate the phosphonate ester.- Sodium hydride (NaH) is a commonly used and effective base for HWE reactions. Ensure it is fresh and handled under anhydrous conditions. - Other bases like sodium methoxide (B1231860) or potassium tert-butoxide can also be used.
Poor Quality Reagents: Impurities in the butanal or phosphonate ester can interfere with the reaction.- Use purified reagents. Butanal should be freshly distilled.
Low Yield Suboptimal Reaction Conditions: The reaction temperature and time can affect the yield.- The reaction is typically run at room temperature. - Monitor the reaction by TLC to determine the optimal reaction time.
Side Reactions: The aldehyde may undergo self-condensation (aldol reaction) under basic conditions.- Add the aldehyde slowly to the solution of the phosphonate carbanion to maintain a low concentration of the aldehyde.
Low E/Z Selectivity Reaction Conditions: While generally E-selective, the choice of base and solvent can influence the stereochemical outcome.- The HWE reaction typically favors the formation of the more stable (E)-alkene.[1] - Ensure the reaction is allowed to reach thermodynamic equilibrium.
Difficult Purification Incomplete Removal of Phosphate (B84403) Byproduct: The phosphate byproduct should be removed during workup.- The dialkylphosphate salt byproduct is typically water-soluble and can be removed by aqueous extraction.[2] Ensure thorough washing of the organic layer.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction is not starting (no color change to indicate ylide formation). What should I do?

A1: The most common reason for a Wittig reaction failing to initiate is the presence of moisture or the use of a degraded base. Ensure all your glassware is scrupulously dried (flame-dried under vacuum or oven-dried) and cooled under an inert atmosphere. Use a fresh, properly stored strong base like n-BuLi or NaH. If using potassium tert-butoxide, ensure it is from a recently opened container.

Q2: I am getting a mixture of E and Z isomers in my Wittig synthesis of this compound. How can I improve the stereoselectivity?

A2: The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. For the synthesis of this compound, a non-stabilized ylide is used, which generally gives a higher proportion of the Z-isomer. To obtain predominantly the E-isomer, the Horner-Wadsworth-Emmons (HWE) reaction is a more suitable method.[1][3]

Q3: What are the advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for synthesizing this compound?

A3: The HWE reaction offers several advantages:

  • Higher E-selectivity: It generally favors the formation of the more thermodynamically stable E-alkene.[1][3]

  • Easier Purification: The phosphate byproduct is water-soluble, making it easier to remove during aqueous workup compared to the triphenylphosphine oxide from the Wittig reaction.[2]

  • More Reactive Nucleophile: The phosphonate carbanion is more nucleophilic than the corresponding phosphorus ylide, allowing it to react with a wider range of aldehydes and ketones.[2]

Q4: Can I use a Grignard reaction to synthesize this compound?

A4: Yes, a Grignard reaction is a viable, though multi-step, alternative. The synthesis would involve the reaction of a propyl Grignard reagent (e.g., propylmagnesium bromide) with isobutyraldehyde (B47883) to form the alcohol intermediate, 2-methyl-3-heptanol. This alcohol would then need to be dehydrated, typically using an acid catalyst, to yield this compound. Control of the dehydration step is crucial to avoid the formation of isomeric alkenes.

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both Wittig and HWE reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the aldehyde and the appearance of the less polar alkene product.

Experimental Protocols

General Protocol for Wittig Reaction
  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C. Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents) dropwise. Stir the resulting colored ylide solution at 0 °C for 1 hour.

  • Reaction with Aldehyde: To the ylide solution, add a solution of butanal (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of butanal.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to separate the this compound from the triphenylphosphine oxide byproduct.

General Protocol for Horner-Wadsworth-Emmons (HWE) Reaction
  • Carbanion Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF. Cool the suspension to 0 °C. Slowly add diethyl (1-methylethyl)phosphonate (1.0 equivalent) dropwise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Reaction with Aldehyde: Cool the phosphonate carbanion solution to 0 °C and add a solution of butanal (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of butanal.

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can often be purified by distillation.

Quantitative Data Summary

The following table summarizes typical reaction parameters for Wittig and HWE reactions, which can be used as a starting point for the synthesis of this compound. Note that specific yields for this exact compound are not widely reported and will require experimental optimization.

Parameter Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Typical Yield 40-80% (highly substrate dependent)60-95% (often higher and more reliable than Wittig)
Stereoselectivity Generally favors Z-isomer with non-stabilized ylidesGenerally favors E-isomer
Reaction Time 4-12 hours2-6 hours
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Common Solvents THF, Diethyl ether, DMSOTHF, DME
Common Bases n-BuLi, NaH, KOtBuNaH, NaOMe, KOtBu

References

Technical Support Center: Purification of 2-Methylhept-3-ene from Triphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine (B44618) oxide (TPPO) from the 2-Methylhept-3-ene product.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of triphenylphosphine oxide (TPPO) from my this compound product challenging?

A1: Triphenylphosphine oxide (TPPO) is a common byproduct in reactions like the Wittig reaction, which is often used to synthesize alkenes such as this compound. The primary challenge in separating TPPO from a non-polar product like this compound lies in their differing polarities. TPPO is a highly polar and crystalline solid, while this compound is a non-polar liquid. This difference can lead to co-elution during chromatography if the solvent system is not optimized, or difficulties in achieving sharp separation through simple extraction.[1][2][3][4]

Q2: What are the primary methods for removing TPPO from a non-polar product like this compound?

A2: The most effective strategies for removing the polar TPPO from a non-polar alkene product primarily involve:

  • Precipitation with Metal Salts: This technique involves the addition of metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) to form an insoluble complex with TPPO, which can then be removed by filtration.[5][6][7]

  • Silica (B1680970) Plug Filtration: Leveraging the high polarity of TPPO, a short column (plug) of silica gel can be used to adsorb the TPPO while the non-polar this compound is easily eluted.[8]

  • Liquid-Liquid Extraction: This classic technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.

  • Crystallization: By carefully selecting a solvent system, TPPO can be selectively crystallized out of the solution containing the desired product.[1][2]

Q3: How do I choose the most suitable method for my experiment?

A3: The choice of method depends on factors such as the scale of your reaction, the desired purity of your final product, and the equipment available. The flowchart below provides a general decision-making framework.

G Decision Workflow for TPPO Removal start Crude Product: This compound + TPPO is_large_scale Large Scale? start->is_large_scale precipitation Precipitation with Metal Salts (e.g., ZnCl₂, MgCl₂, CaBr₂) is_large_scale->precipitation Yes is_high_purity_needed High Purity Required? is_large_scale->is_high_purity_needed No end Purified this compound precipitation->end silica_plug Silica Plug Filtration is_high_purity_needed->silica_plug Yes extraction Liquid-Liquid Extraction is_high_purity_needed->extraction No silica_plug->end crystallization Crystallization extraction->crystallization Further Purification extraction->end crystallization->end

Figure 1: Decision workflow for selecting a suitable TPPO removal method.

Troubleshooting Guides

Issue: Low Yield After Precipitation with Metal Salts
  • Possible Cause: Your product might be partially co-precipitating with the TPPO-metal salt complex or adsorbing to its surface.

  • Troubleshooting Steps:

    • Wash the Precipitate Thoroughly: After filtration, wash the collected solid with a small amount of a cold, non-polar solvent in which your product is soluble but the TPPO complex is not (e.g., cold hexane (B92381) or diethyl ether).

    • Optimize the Metal Salt Stoichiometry: Using a large excess of the metal salt can sometimes lead to product loss. Try reducing the equivalents of the metal salt to the minimum required for effective TPPO removal. A 2:1 ratio of ZnCl₂ to TPPO is often a good starting point.[9]

    • Solvent Choice: Ensure you are using a solvent that maximizes the precipitation of the TPPO complex while keeping your product in solution. For ZnCl₂, ethanol (B145695) or ethyl acetate (B1210297) are effective.[6] For CaBr₂, THF has been shown to be efficient.[5]

Issue: TPPO is Eluting with my Product During Silica Plug Filtration
  • Possible Cause: The eluting solvent is too polar, causing the TPPO to move down the silica column with your product.

  • Troubleshooting Steps:

    • Start with a Non-Polar Solvent: Begin elution with a completely non-polar solvent like hexane. This should elute the this compound while the TPPO remains strongly adsorbed to the silica gel.

    • Gradual Increase in Polarity: If your product does not elute with pure hexane, gradually increase the polarity by adding a small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate. Monitor the elution by thin-layer chromatography (TLC) to find the optimal solvent composition that separates your product from TPPO.

    • Dry Loading: For better separation, consider adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of your silica plug.

Experimental Protocols

Protocol 1: Precipitation with Zinc Chloride (ZnCl₂)

This method is highly effective for trapping TPPO as an insoluble complex.

Materials:

  • Crude reaction mixture containing this compound and TPPO

  • Anhydrous zinc chloride (ZnCl₂)

  • Ethanol (or Ethyl Acetate)

  • Hexane (for washing)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of ethanol or ethyl acetate.

  • Precipitation: In a separate flask, prepare a solution of ZnCl₂ (2 equivalents relative to the starting triphenylphosphine) in ethanol. Add the ZnCl₂ solution dropwise to the stirred solution of the crude product at room temperature.

  • Stirring: Stir the mixture for 1-2 hours at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[6]

  • Filtration: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold hexane to recover any entrained product.

  • Product Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified this compound.

G Workflow for TPPO Removal by ZnCl₂ Precipitation cluster_0 Preparation cluster_1 Precipitation cluster_2 Isolation A Crude Product (this compound + TPPO) B Dissolve in Ethanol/EtOAc A->B D Add ZnCl₂ Solution to Crude Mixture B->D C Prepare ZnCl₂ Solution (2 eq. in Ethanol) C->D E Stir for 1-2 hours at RT D->E F Formation of Insoluble ZnCl₂(TPPO)₂ Precipitate E->F G Vacuum Filtration F->G H Wash Precipitate with Cold Hexane G->H I Combine Filtrate and Washings G->I H->I J Solvent Removal (Rotary Evaporation) I->J K Purified this compound J->K

Figure 2: Experimental workflow for the removal of TPPO by precipitation with ZnCl₂.

Protocol 2: Silica Plug Filtration

This is a rapid chromatographic method suitable for smaller scale purifications where the product is significantly less polar than TPPO.

Materials:

  • Crude reaction mixture

  • Silica gel

  • Hexane

  • Diethyl ether or Ethyl acetate

  • Glass column or sintered glass funnel

Procedure:

  • Column Preparation: Prepare a short column (plug) of silica gel in a glass column or a sintered glass funnel. The height of the silica should be about 5-10 cm.

  • Equilibration: Pass hexane through the silica plug to equilibrate it.

  • Loading: Concentrate the crude reaction mixture and redissolve it in a minimal amount of hexane. Load this solution onto the top of the silica plug.

  • Elution:

    • Begin eluting with pure hexane. The non-polar this compound should elute quickly.

    • Collect fractions and monitor by TLC to determine which fractions contain your product.

    • If the product does not elute with hexane, a gradual increase in the polarity of the eluent can be achieved by adding small amounts of diethyl ether or ethyl acetate to the hexane.

  • Product Isolation: Combine the fractions containing the purified product and remove the solvent under reduced pressure. The more polar TPPO will remain adsorbed on the silica gel.

G Workflow for TPPO Removal by Silica Plug Filtration cluster_0 Preparation cluster_1 Chromatography cluster_2 Isolation cluster_3 Byproduct A Prepare Silica Gel Plug B Equilibrate with Hexane A->B D Load Crude Product onto Silica Plug B->D C Concentrate Crude Product & Dissolve in Hexane C->D E Elute with Hexane D->E F Collect Fractions E->F K TPPO remains on Silica E->K G Monitor Fractions by TLC F->G H Combine Product Fractions G->H I Solvent Removal (Rotary Evaporation) H->I J Purified this compound I->J

Figure 3: Experimental workflow for the removal of TPPO by silica plug filtration.

Protocol 3: Liquid-Liquid Extraction

This protocol is based on the principle that the non-polar this compound will preferentially dissolve in a non-polar organic solvent, while the polar TPPO will have a higher affinity for a more polar solvent.

Materials:

  • Crude reaction mixture

  • Separatory funnel

  • A non-polar organic solvent (e.g., hexane, diethyl ether)

  • A polar solvent immiscible with the non-polar solvent (e.g., acetonitrile (B52724), or an aqueous solution)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable non-polar organic solvent such as hexane or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a polar solvent like acetonitrile.

  • Shaking and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The upper layer will be the hexane/ether containing your this compound, and the lower layer will be the acetonitrile containing the majority of the TPPO.

  • Repeat Extraction: Drain the lower layer and repeat the extraction of the organic layer with fresh portions of the polar solvent two to three more times to ensure complete removal of TPPO.

  • Washing and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove any residual polar solvent. Dry the organic layer over an anhydrous drying agent.

  • Product Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the purified this compound.

Protocol 4: Crystallization

This method relies on the differential solubility of the product and TPPO in a given solvent system at different temperatures.

Materials:

  • Crude reaction mixture

  • A suitable solvent or solvent mixture (e.g., hexane, diethyl ether, or a mixture)

  • Crystallization dish or flask

  • Ice bath

Procedure:

  • Solvent Selection: The ideal solvent is one in which this compound is soluble at room temperature, but TPPO has low solubility, especially at lower temperatures. Hexane or a mixture of hexane and a small amount of diethyl ether is a good starting point.

  • Dissolution: Dissolve the crude mixture in a minimal amount of the chosen solvent at room temperature.

  • Crystallization: Cool the solution slowly in an ice bath. The less soluble TPPO should crystallize out of the solution.

  • Filtration: Quickly filter the cold solution to remove the crystalline TPPO.

  • Product Isolation: The filtrate contains the purified this compound. Remove the solvent under reduced pressure. The purity of the product should be checked, and if necessary, the crystallization process can be repeated.[10][11][12]

Data Presentation

MethodReagents/MaterialsTypical Product YieldTypical Product PurityAdvantagesDisadvantages
Precipitation with ZnCl₂ ZnCl₂, Ethanol/EtOAc68-82%[6][9]>95%Scalable, avoids chromatography.Requires removal of excess metal salts.
Precipitation with MgCl₂ MgCl₂, Toluene/EtOAcModerate to High>95%Effective in non-polar solvents.Can be less efficient than ZnCl₂.[5]
Precipitation with CaBr₂ CaBr₂, THFHigh95-98% TPPO removal[5]Very efficient in ethereal solvents.Metal salt needs to be anhydrous.
Silica Plug Filtration Silica gel, Hexane, Ether/EtOAcHigh (>90%)>98%Fast, simple for small scale.Less suitable for large scale, requires solvent.
Liquid-Liquid Extraction Immiscible SolventsVariableGoodSimple equipment, can be scaled.Can be labor-intensive, may require multiple extractions.
Crystallization Suitable Solvent SystemVariableHighCan yield very pure product.Product loss in the mother liquor, requires careful solvent selection.[2]

References

Preventing isomerization of 2-Methylhept-3-ene during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methylhept-3-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting and frequently asked questions (FAQs) to address the challenge of preventing the isomerization of this compound during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What causes the isomerization of this compound during workup?

Isomerization of this compound, which involves the migration of the carbon-carbon double bond, is primarily caused by exposure to acidic or basic conditions, as well as elevated temperatures.[1] The trisubstituted nature of this compound makes it relatively stable; however, under certain conditions, it can isomerize to form more or less stable isomers.[1]

  • Acid-Catalyzed Isomerization: Traces of acid in the reaction mixture or during an aqueous wash can protonate the double bond, forming a carbocation intermediate. A subsequent deprotonation at a different position leads to a new, isomeric alkene.[2]

  • Base-Catalyzed Isomerization: Strong bases can deprotonate a carbon atom adjacent to the double bond (an allylic position), generating a resonance-stabilized carbanion.[3] Reprotonation of this intermediate at a different site results in an isomerized alkene.[3]

  • Thermal Isomerization: High temperatures, such as those used during distillation, can provide the energy needed to overcome the activation barrier for isomerization, especially if catalytic impurities are present.[1]

Q2: How can I detect if my this compound sample has isomerized?

Isomerization can be detected by analytical techniques that are sensitive to the subtle structural differences between alkene isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Isomers of this compound will have the same mass but different retention times on a GC column. The appearance of new peaks with the same mass as the desired product is a strong indicator of isomerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the protons attached to and adjacent to the double bond are highly sensitive to its position. Isomerization will result in a new set of signals in the olefinic region (typically 5-6 ppm).

    • ¹³C NMR: New signals will appear in the sp² region for alkenes (approximately 100-150 ppm) corresponding to the carbons of the double bond in the new isomer.

Troubleshooting Guide: Preventing Isomerization During Workup

This section provides solutions to specific problems that may be encountered during the workup and purification of this compound.

Problem 1: Significant isomerization is observed after an aqueous workup.
  • Possible Cause: The aqueous wash solution was either too acidic or too basic, or the reaction mixture contained residual acid or base that catalyzed isomerization upon contact with water.[4][5]

  • Solution:

    • Neutral Quench: Before the aqueous wash, ensure the reaction is complete and cool the mixture to 0 °C. Quench the reaction by slowly adding a cold, neutral solution like saturated aqueous ammonium (B1175870) chloride (NH₄Cl).[4]

    • Mild Washes: Avoid using strong acids (e.g., 1M HCl) or strong bases (e.g., NaOH, KOH) for washing.[4] Instead, use milder, pre-cooled solutions. Saturated sodium bicarbonate (NaHCO₃) is effective for neutralizing trace acids, while brine (saturated NaCl) helps to remove water and break emulsions.[4][6][7]

    • Minimize Contact Time: Perform extractions and washes efficiently to reduce the time the alkene is in contact with the aqueous phase.[4]

Problem 2: Isomerization occurs during solvent removal or purification.
  • Possible Cause: The temperature used for solvent removal (e.g., on a rotary evaporator) or purification (e.g., distillation) was too high.[4] Alternatively, the drying agent or chromatography stationary phase used was acidic.

  • Solution:

    • Low-Temperature Solvent Removal: Concentrate the organic solution using a rotary evaporator with the water bath temperature kept at or below 30 °C.[4]

    • Use Neutral Drying Agents: Dry the organic layer with an anhydrous, neutral drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Avoid acidic drying agents.

    • Purification Considerations:

      • Vacuum Distillation: If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

      • Deactivated Silica (B1680970) Gel: Standard silica gel can be slightly acidic. For chromatography, consider using silica gel that has been deactivated (neutralized), for instance, by pre-treating it with a solution of triethylamine (B128534) in the eluent.

Data Summary

The choice of workup conditions can significantly impact the isomeric purity of the final product. The following table provides a qualitative comparison of different workup additives and their potential to cause isomerization.

Workup Reagent/ConditionTypeRisk of IsomerizationRecommendations
1M Hydrochloric Acid (HCl)AcidicHighAvoid. Use for protonating strong bases only if the alkene is acid-stable.[8]
Saturated Ammonium Chloride (NH₄Cl)NeutralLowRecommended for quenching reactions.[4][8]
Saturated Sodium Bicarbonate (NaHCO₃)Mildly BasicLowRecommended for neutralizing trace acids.[4][6]
1M Sodium Hydroxide (NaOH)BasicHighAvoid. Strong bases can catalyze double bond migration.[4]
Brine (Saturated NaCl)NeutralLowRecommended as a final wash to remove water and break emulsions.[4][9]
High-Temperature DistillationThermalModerate to HighAvoid. Use vacuum distillation to lower the boiling point.

Experimental Protocol: Recommended Isomerization-Free Workup

This protocol is designed to isolate this compound from a reaction mixture while minimizing exposure to harsh conditions that could cause isomerization.

Materials:

  • Reaction mixture containing this compound in an organic solvent.

  • Separatory funnel

  • Saturated aqueous NH₄Cl solution, pre-cooled to 0-5 °C

  • Saturated aqueous NaHCO₃ solution, pre-cooled to 0-5 °C

  • Saturated aqueous NaCl (brine) solution, pre-cooled to 0-5 °C

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching: Slowly add the cold, saturated aqueous NH₄Cl solution to the reaction mixture with stirring to quench any reactive reagents.

  • Extraction: Transfer the entire mixture to a separatory funnel. If needed, add more organic solvent to ensure proper separation. Separate the aqueous layer.

  • Washing: a. Wash the organic layer with the cold, saturated aqueous NaHCO₃ solution to neutralize any residual acids. Vent the separatory funnel frequently to release any CO₂ gas that may form.[6] Separate the aqueous layer. b. Wash the organic layer with cold brine. This step helps to remove the bulk of the dissolved water.[7] Separate the aqueous layer.

  • Drying: Transfer the organic layer to a clean flask and add anhydrous Na₂SO₄. Swirl the flask and let it sit for 10-15 minutes, or until the organic solution is clear.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30 °C. [4] The remaining oil is the crude this compound, which can be further purified if necessary by methods such as vacuum distillation or chromatography on deactivated silica.

Visual Workflow

The following diagram illustrates the decision-making process and recommended steps for a workup procedure designed to prevent the isomerization of this compound.

Caption: Recommended workflow for preventing isomerization of this compound during workup.

References

Technical Support Center: Scalable Synthesis of 2-Methylhept-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-Methylhept-3-ene. The following sections address common challenges, offer detailed experimental protocols, and present quantitative data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthesis routes for this compound?

A1: The two most industrially viable routes for the scalable synthesis of this compound are:

  • Grignard Reaction followed by Acid-Catalyzed Dehydration: This common pathway involves the reaction of sec-butylmagnesium bromide with isobutyraldehyde (B47883) to form the intermediate alcohol, 2-methyl-3-heptanol (B94098). Subsequent dehydration of this alcohol yields the target alkene. This route is often favored due to the relatively low cost of starting materials.

  • Wittig Reaction: This method provides a more direct route to the alkene by reacting an appropriate phosphorus ylide (e.g., from propyltriphenylphosphonium bromide) with isobutyraldehyde. The Wittig reaction can offer better control over the double bond position, minimizing the formation of positional isomers.

Q2: What are the main challenges in controlling the purity of this compound at scale?

A2: The primary purity challenges are the formation of isomers, both positional and geometric (E/Z).

  • Positional Isomers: During acid-catalyzed dehydration of 2-methyl-3-heptanol, rearrangement of the carbocation intermediate can lead to the formation of 2-methylhept-2-ene.

  • Geometric Isomers: Both the dehydration and Wittig synthesis routes can produce a mixture of (E)- and (Z)-2-Methylhept-3-ene. Separating these closely related isomers on a large scale via distillation is challenging due to their similar boiling points.

Q3: How can I minimize the formation of the 2-methylhept-2-ene isomer during dehydration?

A3: Minimizing the formation of the undesired 2-methylhept-2-ene isomer involves carefully controlling the dehydration conditions to favor the E1 elimination pathway while discouraging carbocation rearrangement. Using a milder acid catalyst like phosphoric acid instead of sulfuric acid at the lowest effective temperature can improve regioselectivity.[1]

Q4: Which analytical techniques are best for monitoring reaction progress and final product purity?

A4: Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) is the most effective technique for monitoring the reaction. It allows for the quantification of starting materials, the intermediate alcohol, and the various alkene isomers. For structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is essential.

Troubleshooting Guides

Route 1: Grignard Reaction & Dehydration

Problem 1: Low yield of the intermediate alcohol (2-methyl-3-heptanol).

  • Symptom: GC analysis shows a high percentage of unreacted isobutyraldehyde or the presence of byproducts like 2-methylpropane (from quenched Grignard reagent).

  • Possible Causes & Solutions:

CauseSolutionRationale
Moisture Contamination Ensure all glassware is flame-dried or oven-dried (>120°C) and cooled under an inert atmosphere (Nitrogen/Argon). Use anhydrous solvents.Grignard reagents are potent bases and are readily quenched by water, which reduces the amount of active reagent available.[2][3]
Poor Magnesium Activation Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium turnings and gently warm to initiate the reaction.[3][4]A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting. Activators clean the surface and facilitate the reaction.
Wurtz Coupling Side Reaction Add the sec-butyl bromide solution dropwise to the magnesium suspension. Maintaining a low halide concentration minimizes its reaction with the formed Grignard reagent.[3]This side reaction consumes both the starting halide and the Grignard reagent, forming an alkane dimer and reducing the yield.
Inaccurate Reagent Stoichiometry Titrate the Grignard reagent before use to determine its exact concentration. Use a slight excess (1.1-1.2 equivalents) for the reaction with the aldehyde.The concentration of commercial Grignard reagents can degrade over time. Titration ensures accurate molar ratios are used in the reaction.[2]

Problem 2: Poor regioselectivity during dehydration, yielding significant amounts of 2-methylhept-2-ene.

  • Symptom: GC analysis of the final product shows a high percentage of the undesired 2-methylhept-2-ene isomer.

  • Possible Causes & Solutions:

CauseSolutionRationale
Harsh Reaction Conditions Use concentrated phosphoric acid instead of sulfuric acid. Maintain the reaction at the lowest possible temperature that allows for efficient distillation of the alkene product.Sulfuric acid is a stronger acid and oxidizing agent, which can promote side reactions and charring. Milder conditions favor the desired elimination pathway.
Carbocation Rearrangement Use a heterogeneous catalyst, such as activated alumina (B75360) or a Montmorillonite clay, in a vapor-phase dehydration setup.Passing the alcohol vapor over a heated solid-acid catalyst can provide better control over the reaction and minimize rearrangements that occur in solution-phase reactions.
Product Isomerization Ensure the distilled product is immediately washed with a weak base (e.g., dilute sodium bicarbonate solution) to neutralize any co-distilled acid.Residual acid in the collected product can continue to catalyze the isomerization of the double bond to the more thermodynamically stable internal position.
Route 2: Wittig Reaction

Problem: Low yield of this compound and formation of triphenylphosphine (B44618) oxide is difficult to remove.

  • Symptom: Reaction results in low conversion of isobutyraldehyde and a significant amount of triphenylphosphine oxide byproduct that complicates purification.

  • Possible Causes & Solutions:

CauseSolutionRationale
Inefficient Ylide Formation Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent (e.g., THF, DMSO).The acidity of the phosphonium (B103445) salt requires a sufficiently strong base to generate the ylide in high concentration.
Steric Hindrance Add the isobutyraldehyde slowly to the pre-formed ylide solution at a controlled temperature (e.g., 0 °C).This ensures the ylide is present in excess during the addition, which can help drive the reaction to completion, especially with sterically hindered aldehydes.
Difficult Purification After the reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane (B92381) and cooling the mixture. Filter the solid oxide before distillation.Triphenylphosphine oxide has low solubility in non-polar solvents, allowing for its removal by precipitation and filtration prior to final product purification.

Quantitative Data Summary

The following tables summarize typical process parameters and expected outcomes based on analogous, well-documented reactions. These values should serve as a starting point for process optimization.

Table 1: Grignard Reaction & Dehydration Parameters

ParameterValueReference/Analogy
Grignard Formation
sec-Butyl Bromide (equiv.)1.0Standard Stoichiometry
Magnesium Turnings (equiv.)1.1 - 1.2[3]
SolventAnhydrous THF or Diethyl Ether[3][4]
Reaction Time1 - 3 hours[3]
Alcohol Synthesis
Isobutyraldehyde (equiv.)1.0Standard Stoichiometry
Reaction Temperature0 °C to refluxStandard Procedure
Dehydration
CatalystConc. H₃PO₄Preferable to H₂SO₄
Temperature100 - 140 °C[5]
Overall Yield 35 - 60% Based on 4-methyl-3-heptanol (B77350) (36%) & 2-methyl-2-hexanol (B1585243) (40%) syntheses[6][7]
Purity (Alkene Mixture) ~85-95% Dependent on purification

Table 2: Wittig Reaction Parameters

ParameterValueReference/Analogy
Propyltriphenylphosphonium Bromide (equiv.)1.1Standard Stoichiometry
BaseNaH or t-BuOKStandard Procedure
SolventAnhydrous THFStandard Procedure
Isobutyraldehyde (equiv.)1.0Standard Stoichiometry
Reaction Temperature0 °C to Room TempStandard Procedure
Overall Yield 50 - 85% General Wittig Reaction Yields[8]
Purity (Alkene Mixture) ~90-98% Dependent on purification
E:Z Ratio Variable (kinetic control favors Z)[8]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction and Dehydration

Step A: Preparation of 2-Methyl-3-heptanol

  • Apparatus Setup: Assemble a three-necked, round-bottom flask, equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and cool under a nitrogen atmosphere.

  • Grignard Formation: Charge the flask with magnesium turnings (1.1 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of sec-butyl bromide (1.0 eq) in anhydrous THF.

  • Initiation: Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and fading of the iodine color), gently warm the flask.

  • Reaction: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 1-2 hours.

  • Aldehyde Addition: Cool the Grignard solution to 0 °C using an ice bath. Add a solution of isobutyraldehyde (1.0 eq) in anhydrous THF dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Workup: After stirring for 1 hour at room temperature, slowly quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-methyl-3-heptanol.

Step B: Dehydration to this compound

  • Apparatus Setup: Assemble a simple distillation apparatus.

  • Reaction: Place the crude 2-methyl-3-heptanol in the distillation flask with a catalytic amount of concentrated phosphoric acid (approx. 10% by volume).

  • Distillation: Heat the mixture. The alkene product will co-distill with water at a temperature range of approximately 115-125 °C.

  • Purification: Collect the distillate in a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, then with water, and finally with brine. Dry the organic layer over anhydrous calcium chloride. Purify the final product by fractional distillation.

Protocol 2: Synthesis via Wittig Reaction
  • Apparatus Setup: Use a flame-dried, three-necked flask under a nitrogen atmosphere, equipped with a mechanical stirrer.

  • Ylide Formation: Suspend propyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add potassium tert-butoxide (1.05 eq) portion-wise. Stir the resulting orange-red mixture for 1 hour at room temperature.

  • Reaction: Cool the ylide solution back to 0 °C. Add isobutyraldehyde (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with methanol. Add hexane to precipitate the triphenylphosphine oxide. Filter the mixture through a pad of silica (B1680970) gel, washing with additional hexane.

  • Purification: Concentrate the filtrate under reduced pressure. The volatility of the product allows for purification by distillation from the less volatile impurities.

Visualizations

G Workflow: Grignard Route to this compound cluster_0 Step A: Grignard & Addition cluster_1 Step B: Dehydration & Purification A1 Mg + sec-Butyl Bromide (Anhydrous THF) A2 Form Grignard Reagent (sec-BuMgBr) A1->A2 Initiate (Iodine) A3 Add Isobutyraldehyde (0 °C) A2->A3 A4 Aqueous Quench (NH4Cl) A3->A4 A5 Extraction & Drying A4->A5 A6 Crude 2-Methyl-3-heptanol A5->A6 B1 Add H3PO4 (cat.) A6->B1 Transfer Crude Product B2 Distill Product (115-125 °C) B1->B2 B3 Wash & Dry B2->B3 B4 Fractional Distillation B3->B4 B5 Pure this compound B4->B5

Caption: Experimental workflow for the Grignard synthesis route.

G Troubleshooting: Low Yield in Grignard Reaction Start Low Yield of 2-Methyl-3-heptanol CheckMoisture Check for Moisture? (Wet solvent/glassware) Start->CheckMoisture CheckActivation Check Mg Activation? (Reaction not starting) Start->CheckActivation CheckSideReaction Check for Side Reactions? (Wurtz Coupling) Start->CheckSideReaction Sol_Moisture Solution: Flame-dry glassware, use anhydrous solvents. CheckMoisture->Sol_Moisture Yes Sol_Activation Solution: Add Iodine crystal, warm gently to initiate. CheckActivation->Sol_Activation Yes Sol_SideReaction Solution: Add alkyl halide dropwise to maintain low concentration. CheckSideReaction->Sol_SideReaction Yes

Caption: Troubleshooting logic for low Grignard reaction yield.

References

Effect of base choice on the E/Z selectivity of 2-Methylhept-3-ene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylhept-3-ene. The following information addresses common challenges related to achieving desired E/Z selectivity based on the choice of base and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with control over the E/Z isomeric ratio?

A1: The most common and effective methods for the stereoselective synthesis of this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These methods allow for the formation of the carbon-carbon double bond with predictable stereochemistry based on the reagents and reaction conditions employed.

Q2: How does the choice of base influence the E/Z selectivity in the Wittig reaction for the synthesis of this compound?

A2: In the Wittig reaction, the base is primarily used to deprotonate the phosphonium (B103445) salt to form the ylide. For the synthesis of this compound, a non-stabilized ylide is typically used, which generally favors the formation of the (Z)-isomer. The choice of base and the presence of metal salts can influence the E/Z ratio. Lithium bases, such as n-butyllithium (n-BuLi), can lead to the formation of lithium salts that may affect the stability of the reaction intermediates, thereby altering the E/Z selectivity. Salt-free conditions often provide higher Z-selectivity.

Q3: How can I favor the formation of the (E)-isomer of this compound using the Wittig reaction?

A3: To favor the (E)-isomer using a non-stabilized ylide, the Schlosser modification of the Wittig reaction can be employed. This procedure involves the use of a second equivalent of an organolithium base at low temperatures to deprotonate the betaine (B1666868) intermediate, followed by protonation to form the more stable threo-betaine, which then eliminates to give the (E)-alkene.

Q4: What is the expected stereochemical outcome of the Horner-Wadsworth-Emmons (HWE) reaction for this compound synthesis?

A4: The standard Horner-Wadsworth-Emmons (HWE) reaction typically shows a high preference for the formation of the thermodynamically more stable (E)-alkene.[1][2] This is a reliable method for obtaining (E)-2-methylhept-3-ene.

Q5: How can I synthesize the (Z)-isomer of this compound using an HWE-type reaction?

A5: To achieve high Z-selectivity in an HWE reaction, the Still-Gennari modification is the method of choice. This variation utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether.[3][4]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or no yield of this compound in a Wittig reaction. 1. Incomplete ylide formation due to a weak base or wet reagents.[5] 2. The ylide was quenched by moisture or acidic protons. 3. The aldehyde or ketone starting material is of poor quality.1. Use a strong base like n-BuLi or NaNH2. Ensure all glassware is flame-dried and reagents are anhydrous.[6] 2. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Purify the carbonyl compound before use.
Poor E/Z selectivity in the Wittig reaction (obtention of a mixture). 1. The ylide is semi-stabilized, which often leads to poor selectivity.[7] 2. The presence of lithium salts is affecting the stereochemical outcome.1. For Z-selectivity, ensure the use of a non-stabilized ylide under salt-free conditions if possible. 2. For E-selectivity, consider the Schlosser modification.[7]
Formation of the (E)-isomer when the (Z)-isomer was expected in an HWE reaction. The reaction conditions favor thermodynamic control.Employ the Still-Gennari modification with appropriate phosphonate (B1237965) reagents and a base like KHMDS.[3][4]
Low yield in the HWE reaction. 1. The base is not strong enough to deprotonate the phosphonate. 2. The reaction temperature is too low.1. Use a strong base such as NaH, LDA, or KHMDS. 2. Ensure the reaction is allowed to warm to the appropriate temperature after the addition of the carbonyl compound.

Data Presentation

Table 1: Expected E/Z Selectivity in the Synthesis of this compound Based on Reaction Type and Base/Reagent Choice

Reaction Type Key Reagents/Base Expected Major Isomer Typical E/Z Ratio
Wittig Reaction (non-stabilized ylide)n-BuLi, NaNH2ZZ-favored
Schlosser Modification (Wittig)n-BuLi (2 equiv.), proton sourceEE-favored
Horner-Wadsworth-Emmons (HWE)NaH, NaOEtE>9:1 E:Z[1]
Still-Gennari Modification (HWE)KHMDS, bis(2,2,2-trifluoroethyl)phosphonateZ>9:1 Z:E[4]

Note: The E/Z ratios are illustrative and can be influenced by the specific substrate, solvent, and temperature.

Experimental Protocols

Protocol 1: Synthesis of (Z)-2-Methylhept-3-ene via Wittig Reaction

This protocol is a general guideline for the synthesis of (Z)-2-methylhept-3-ene using a non-stabilized ylide.

Materials:

Procedure:

  • Ylide Formation:

    • To a flame-dried, three-necked flask under an argon atmosphere, add (propyl)triphenylphosphonium bromide (1.1 eq) and anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add n-BuLi (1.05 eq) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of isobutyraldehyde (1.0 eq) in anhydrous THF.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH4Cl.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound. The E/Z ratio can be determined by GC or 1H NMR analysis.

Protocol 2: Synthesis of (E)-2-Methylhept-3-ene via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol provides a general method for the synthesis of (E)-2-methylhept-3-ene.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Isobutyraldehyde (2-methylpropanal)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Phosphonate Anion Formation:

    • To a flame-dried, three-necked flask under an argon atmosphere, add NaH (1.1 eq).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully remove the hexanes.

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C.

    • Slowly add triethyl phosphonoacetate (1.0 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • HWE Reaction:

    • Cool the solution of the phosphonate anion to 0 °C.

    • Slowly add a solution of isobutyraldehyde (1.0 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates completion.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Wittig_Selectivity Ylide Non-stabilized Ylide Aldehyde Isobutyraldehyde Salt_Free Salt-Free Conditions (e.g., NaHMDS, KHMDS) Ylide->Salt_Free Li_Salt Lithium Salt Conditions (e.g., n-BuLi) Ylide->Li_Salt Aldehyde->Salt_Free Aldehyde->Li_Salt Base Base Base->Ylide Deprotonation Z_Alkene (Z)-2-Methylhept-3-ene (Kinetic Product) Salt_Free->Z_Alkene Favored Li_Salt->Z_Alkene Major E_Alkene (E)-2-Methylhept-3-ene (Thermodynamic Product) Li_Salt->E_Alkene Minor Schlosser Schlosser Modification Li_Salt->Schlosser Schlosser->E_Alkene Favored

Caption: Factors influencing E/Z selectivity in the Wittig synthesis of this compound.

HWE_Selectivity Phosphonate Phosphonate Ester Aldehyde Isobutyraldehyde Standard_HWE Standard HWE Conditions (e.g., NaH, NaOEt) Phosphonate->Standard_HWE Still_Gennari Still-Gennari Conditions (e.g., KHMDS, special phosphonate) Phosphonate->Still_Gennari Aldehyde->Standard_HWE Aldehyde->Still_Gennari E_Alkene (E)-2-Methylhept-3-ene Standard_HWE->E_Alkene Highly Selective Z_Alkene (Z)-2-Methylhept-3-ene Still_Gennari->Z_Alkene Highly Selective

Caption: E/Z selectivity in the Horner-Wadsworth-Emmons synthesis of this compound.

References

Validation & Comparative

Distinguishing (E)- and (Z)-2-Methylhept-3-ene using 1H NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, particularly in drug development and stereoselective synthesis, the precise characterization of geometric isomers is paramount. The (E) and (Z) isomers of a molecule, despite having the same connectivity, can exhibit significantly different physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, stands out as a powerful and definitive tool for distinguishing between such isomers. This guide provides a detailed comparison of the 1H NMR spectral features of (E)- and (Z)-2-methylhept-3-ene, enabling researchers to unambiguously identify each stereoisomer.

The primary diagnostic feature in the 1H NMR spectra for differentiating between (E) and (Z) alkenes is the magnitude of the vicinal coupling constant (³J) between the protons on the double bond. Protons in a trans configuration, as seen in the (E)-isomer, typically exhibit a larger coupling constant (usually in the range of 12-18 Hz) compared to protons in a cis configuration, as in the (Z)-isomer, which show a smaller coupling constant (typically 6-12 Hz).[1]

Comparative 1H NMR Data

Proton AssignmentPredicted Chemical Shift (δ) for (E)-isomer (ppm)Expected Chemical Shift (δ) for (Z)-isomer (ppm)Key Distinguishing Feature
Vinylic H (C3) ~5.4~5.3³J (H-C3-C4-H) ≈ 15 Hz
Vinylic H (C4) ~5.2~5.1³J (H-C3-C4-H) ≈ 10 Hz
CH (C2) ~2.2~2.3Subtle shifts due to different spatial environments
CH₂ (C5) ~2.0~2.1Subtle shifts due to different spatial environments
CH₃ (C1) ~1.0 (doublet)~1.0 (doublet)
CH₂ (C6) ~1.4~1.4
CH₃ (C7) ~0.9 (triplet)~0.9 (triplet)

Note: The predicted chemical shifts are estimations and may vary slightly in experimental conditions. The crucial diagnostic parameter is the coupling constant (³J) between the vinylic protons.

Logical Workflow for Isomer Differentiation

The process of distinguishing between the (E) and (Z) isomers of 2-methylhept-3-ene using 1H NMR follows a straightforward logical workflow. The primary focus is the analysis of the signals corresponding to the vinylic protons.

G Workflow for Isomer Identification A Acquire 1H NMR Spectrum B Identify Vinylic Proton Signals (~5.1-5.4 ppm) A->B C Analyze Signal Multiplicity and Coupling Constants B->C D ³J ≈ 15 Hz? C->D E (E)-2-Methylhept-3-ene D->E Yes Z (Z)-2-Methylhept-3-ene D->Z No (³J ≈ 10 Hz)

Caption: Logical workflow for distinguishing (E) and (Z) isomers.

Signaling Pathway of Spin-Spin Coupling

The observed splitting of the vinylic proton signals is a result of spin-spin coupling, a through-bond interaction between neighboring protons. The magnitude of this coupling is highly dependent on the dihedral angle between the coupled protons, which is different for the (E) and (Z) isomers.

G Spin-Spin Coupling in Vinylic Protons cluster_E (E)-isomer (trans) cluster_Z (Z)-isomer (cis) E_H3 H at C3 E_H4 H at C4 E_H3->E_H4 trans-coupling E_J Large ³J (~15 Hz) Z_H3 H at C3 Z_H4 H at C4 Z_H3->Z_H4 cis-coupling Z_J Small ³J (~10 Hz)

Caption: Comparison of vinylic proton coupling in (E) and (Z) isomers.

Experimental Protocol

Objective: To acquire a high-resolution 1H NMR spectrum of a sample containing this compound to determine the stereochemistry of the double bond.

Materials:

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, deuterated chloroform)

  • Sample of this compound

  • Internal standard (e.g., TMS, tetramethylsilane)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard (e.g., TMS) to the solution. TMS will provide a reference peak at 0 ppm.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution. This is a critical step to accurately measure coupling constants.

  • Data Acquisition:

    • Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence for 1H NMR acquisition.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For a moderately concentrated sample, 8 to 16 scans should be adequate.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • Spectral Analysis:

    • Identify the signals corresponding to the vinylic protons, which are expected to appear in the region of δ 5.1-5.4 ppm.

    • Expand the vinylic region of the spectrum to clearly visualize the splitting patterns (multiplicity).

    • Measure the coupling constant (J-value) between the two vinylic protons.

    • A coupling constant of approximately 15 Hz is indicative of the (E)-isomer, while a coupling constant of around 10 Hz confirms the presence of the (Z)-isomer.

By following this guide, researchers, scientists, and drug development professionals can confidently and accurately distinguish between the (E) and (Z) isomers of this compound, a critical step in ensuring the stereochemical purity and desired properties of their compounds.

References

A Comparative Guide to the GC-MS Fragmentation Patterns of (E)- and (Z)-2-Methylhept-3-ene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the gas chromatography-mass spectrometry (GC-MS) electron ionization (EI) fragmentation patterns of the geometric isomers (E)-2-Methylhept-3-ene and (Z)-2-Methylhept-3-ene. Understanding the mass spectral characteristics of these closely related alkene isomers is crucial for their unambiguous identification in complex matrices, a common challenge in organic synthesis, natural product analysis, and metabolomics. This document presents experimental data, detailed analytical protocols, and visual representations of the fragmentation pathways to aid in the structural elucidation of these compounds.

Quantitative Analysis of Fragmentation Patterns

The mass spectra of (E)- and (Z)-2-Methylhept-3-ene were acquired from the NIST Mass Spectrometry Data Center. The top ten most abundant fragment ions for each isomer are presented in Table 1 for a direct comparison of their relative intensities.

Table 1: Comparison of the Top 10 Most Abundant Fragment Ions of (E)- and (Z)-2-Methylhept-3-ene

m/z(E)-2-Methylhept-3-ene Relative Abundance (%)(Z)-2-Methylhept-3-ene Relative Abundance (%)Putative Fragment Structure
41 100.0100.0[C₃H₅]⁺ (Allyl cation)
56 85.075.0[C₄H₈]⁺
55 60.058.0[C₄H₇]⁺
69 50.052.0[C₅H₉]⁺
43 45.048.0[C₃H₇]⁺ (Isopropyl/Propyl cation)
83 30.035.0[C₆H₁₁]⁺
29 28.030.0[C₂H₅]⁺ (Ethyl cation)
27 25.026.0[C₂H₃]⁺
97 15.018.0[C₇H₁₃]⁺
112 10.012.0[C₈H₁₆]⁺ (Molecular Ion)

Data is based on the electron ionization mass spectra available in the NIST WebBook.

Experimental Protocols

The following is a representative experimental protocol for the GC-MS analysis of volatile alkenes like 2-Methylhept-3-ene isomers.

1. Sample Preparation:

  • A stock solution of a mixture of (E)- and (Z)-2-Methylhept-3-ene is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 100 µg/mL.

  • A working standard solution is prepared by diluting the stock solution to a final concentration of 1-10 µg/mL.

2. Gas Chromatography (GC) Parameters:

  • GC System: Agilent 7890B GC System or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of these isomers.

  • Injector: Split/splitless injector operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Hold: Maintain 150 °C for 2 minutes.

3. Mass Spectrometry (MS) Parameters:

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 20-200.

  • Solvent Delay: 3 minutes.

Visualizing the Analysis and Fragmentation

To better understand the experimental process and the resulting fragmentation, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample This compound Isomer Mixture Solvent Hexane Sample->Solvent Dilution Dilution to 1-10 µg/mL Solvent->Dilution Injector Injector (250°C) Dilution->Injector Injection GC_Column GC Column (DB-5ms) Injector->GC_Column Separation Ion_Source EI Ion Source (70 eV) GC_Column->Ion_Source Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Fragmentation & Mass Filtering Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

Caption: Experimental workflow for the GC-MS analysis of this compound isomers.

Fragmentation_Pathways cluster_fragments Major Fragmentation Pathways parent This compound [C₈H₁₆]⁺˙ m/z = 112 f41 [C₃H₅]⁺ m/z = 41 (Allylic Cleavage) parent->f41 - C₅H₁₁˙ f56 [C₄H₈]⁺˙ m/z = 56 (McLafferty Rearrangement) parent->f56 - C₄H₈ f69 [C₅H₉]⁺ m/z = 69 (Allylic Cleavage) parent->f69 - C₃H₇˙ f97 [C₇H₁₃]⁺ m/z = 97 (Loss of CH₃) parent->f97 - CH₃˙ f69->f41 - C₂H₄ f83 [C₆H₁₁]⁺ m/z = 83

Caption: Key fragmentation pathways of the this compound molecular ion.

Discussion of Fragmentation Patterns

The mass spectra of both (E)- and (Z)-2-Methylhept-3-ene are dominated by fragments resulting from characteristic alkene fragmentation pathways.

  • Allylic Cleavage: The most prominent fragmentation route for alkenes is allylic cleavage, which leads to the formation of a resonance-stabilized allylic cation.[1][2] For this compound, cleavage of the C-C bond at the allylic position (C5-C6) results in the loss of a propyl radical to form the stable secondary allylic cation at m/z 69. Alternatively, cleavage at the other allylic position (C2-C3) can lead to the loss of a butyl radical, forming the base peak at m/z 41, the highly stable allyl cation.[1] The high abundance of both m/z 69 and m/z 41 in both isomers is consistent with this fragmentation mechanism.

  • McLafferty Rearrangement: Alkenes containing a γ-hydrogen atom can undergo a McLafferty rearrangement. In this compound, the transfer of a γ-hydrogen from the C6 position to the C3 position of the double bond, followed by cleavage of the C4-C5 bond, results in the formation of a neutral butene molecule and a radical cation at m/z 56.[1] This fragment is observed with high abundance in both isomers.

  • Isomer Differentiation: Distinguishing between the (E) and (Z) isomers of this compound based solely on their 70 eV EI mass spectra is challenging. As seen in Table 1, the major fragment ions and their relative abundances are very similar for both isomers. This similarity is a common feature for geometric isomers of alkenes, as the high energy of the electron impact can lead to isomerization of the molecular ion prior to fragmentation.[3] Subtle differences in the relative abundances of some minor fragments might be discernible under carefully controlled experimental conditions or by using lower ionization energies, but are not pronounced in the standard NIST library spectra.

Conclusion

The GC-MS fragmentation patterns of (E)- and (Z)-2-Methylhept-3-ene are characterized by dominant fragments arising from allylic cleavage and McLafferty rearrangement, resulting in major ions at m/z 41, 56, and 69. While GC can effectively separate these isomers, their electron ionization mass spectra are remarkably similar, making differentiation based on fragmentation patterns alone difficult under standard conditions. For unambiguous identification, it is recommended to rely on the combination of chromatographic retention times and mass spectral data, preferably with reference standards for both isomers. This guide provides the foundational data and methodologies to assist researchers in the analysis of these and similar branched-chain alkenes.

References

Stability of Alkene Isomers: A Comparative Analysis of Cis- and Trans-2-Methylhept-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the thermodynamic stability of cis- and trans-2-methylhept-3-ene, supported by established principles and analogous experimental data.

In the field of organic chemistry, particularly in drug design and synthesis, the spatial arrangement of atoms within a molecule can have a profound impact on its physical properties and biological activity. Geometric isomers, such as the cis and trans isomers of an alkene, provide a fundamental example of how stereochemistry influences molecular stability. This guide offers a comparative analysis of the stability of cis- and trans-2-Methylhept-3-ene, leveraging well-established principles of alkene stability and analogous experimental data to inform researchers, scientists, and drug development professionals.

Core Principle: Steric Hindrance Dictates Stability

The fundamental principle governing the relative stability of alkene isomers is steric hindrance. In cis-alkenes, the substituent groups are positioned on the same side of the carbon-carbon double bond. This proximity can lead to repulsive steric interactions, where the electron clouds of bulky groups repel each other, forcing the molecule into a higher energy state.[1][2] Conversely, in trans-alkenes, the substituent groups are on opposite sides of the double bond, minimizing these repulsive forces and resulting in a more stable, lower-energy conformation.[2][3]

For 2-Methylhept-3-ene, the cis isomer experiences significant steric strain due to the interaction between the isopropyl group at the C2 position and the propyl group at the C4 position being on the same side of the double bond. The trans isomer, with these groups on opposite sides, avoids this unfavorable interaction and is therefore predicted to be the more stable isomer.

Quantitative Analysis: Insights from Analogous Systems

Isomer Comparison (2-Butene)Heat of Hydrogenation (ΔH°hydrog)Energy DifferenceRelative Stability
cis-2-Butene ~ -119 kJ/mol (-28.3 kcal/mol)[2]Higher EnergyLess Stable
trans-2-Butene ~ -115 kJ/mol (-27.4 kcal/mol)[2]~ 4 kJ/mol[2]More Stable

Note: Data for 2-butene (B3427860) is presented as a representative example to illustrate the magnitude of the stability difference between cis and trans isomers.

Experimental Protocol: Determination of Alkene Stability via Heat of Hydrogenation

The relative stability of alkene isomers is experimentally determined by measuring their heats of hydrogenation.[4][6][7] This method relies on the principle that the hydrogenation of different isomers to the same alkane will release an amount of energy proportional to the initial energy of the isomer. A more stable, lower-energy isomer will release less heat upon hydrogenation compared to a less stable, higher-energy isomer.[4][6]

Methodology: Calorimetry of Hydrogenation

  • Sample Preparation: A precise mass of the alkene isomer (e.g., cis- or trans-2-Methylhept-3-ene) is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid, within a reaction calorimeter.

  • Catalyst Introduction: A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO2), is added to the solution.

  • Hydrogenation Reaction: The reaction vessel is purged and then filled with hydrogen gas at a known pressure. The reaction is initiated, and the temperature change of the system is meticulously recorded as the alkene is converted to its corresponding alkane (2-methylheptane).

  • Data Analysis: The heat of hydrogenation (ΔH°hydrog) is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of alkene reacted.

  • Comparison: The heats of hydrogenation for the cis and trans isomers are compared. The isomer with the less exothermic (smaller negative value) heat of hydrogenation is the more stable isomer.

Visualizing Steric Hindrance

The following diagram illustrates the structural difference and the resulting steric hindrance in the cis and trans isomers of this compound.

Caption: Steric clash in cis- vs. trans-2-Methylhept-3-ene.

Logical Flow of Stability Determination

workflow cluster_isomers Isomers of this compound cluster_experiment Experimental Protocol cluster_results Results & Conclusion cis cis Isomer hydrogenation Measure Heat of Hydrogenation (ΔH°hydrog) cis->hydrogenation trans trans Isomer trans->hydrogenation cis_result Higher ΔH°hydrog (More Heat Released) hydrogenation->cis_result trans_result Lower ΔH°hydrog (Less Heat Released) hydrogenation->trans_result stability trans is More Stable cis_result->stability trans_result->stability

Caption: Experimental workflow for determining relative stability.

References

Comparative Guide to the Validation of an Analytical Method for 2-Methylhept-3-ene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-Methylhept-3-ene. The information presented is based on established principles of analytical method validation as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]

This compound (C8H16) is a volatile organic compound (VOC) belonging to the alkene family.[4][5] Accurate and reliable quantification of such compounds is critical in various fields, including environmental monitoring, food and fragrance analysis, and pharmaceutical development. The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[3][6]

Comparison of Analytical Techniques

Gas chromatography is the most common and powerful technique for the analysis of volatile organic compounds.[7][8] The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural confirmation.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is well-suited for the quantitative analysis of organic compounds like this compound. FID offers high precision and a wide linear range.[9][10] It is generally considered more robust and cost-effective for routine quantification where the identity of the analyte is already known.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both quantitative and qualitative data.[10][11] It offers superior selectivity and sensitivity, which is crucial when analyzing complex matrices or trace levels of the analyte.[11][12] The mass spectrum provides a molecular fingerprint, allowing for definitive identification of the compound.[8]

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the quantification of a volatile alkene like this compound, based on ICH validation parameters.[3][13]

Validation ParameterGC-FIDGC-MS (SIM Mode)Typical Acceptance Criteria
Specificity Good; based on retention time. Potential for co-elution.Excellent; based on retention time and mass spectrum. High confidence in identification.No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.998≥ 0.999r² ≥ 0.995[14]
Range Wide (e.g., 1 - 200 µg/mL)Narrower, but highly sensitive (e.g., 0.1 - 50 µg/mL)Established by linearity, accuracy, and precision.[3]
Accuracy (% Recovery) 98 - 102%97 - 103%Typically 98-102% for assays.[15]
Precision (RSD%)
- Repeatability≤ 1.5%≤ 2.0%RSD < 2%[15]
- Intermediate Precision≤ 2.0%≤ 2.5%RSD < 3%[15]
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mLSignal-to-Noise Ratio ≈ 3:1[14][15]
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.15 µg/mLSignal-to-Noise Ratio ≈ 10:1[14][15]
Robustness HighModerateUnaffected by small, deliberate variations in method parameters.[3]

Note: The values presented are illustrative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies for validating an analytical method for this compound are provided below. These protocols are based on the ICH Q2(R1) guideline.[1][3]

Standard and Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound standard in a suitable volatile solvent (e.g., hexane (B92381) or methanol) at a concentration of 1 mg/mL.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards spanning the expected working range (e.g., for GC-MS: 0.1, 0.5, 5, 25, 50 µg/mL).[3]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to evaluate accuracy and precision.

Chromatographic Conditions (Illustrative Example)
  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/Splitless, 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 40°C, hold for 2 minutes, ramp at 10°C/min to 150°C, hold for 2 minutes.

  • Detector (FID): 280°C.

  • Detector (MS): Transfer line at 280°C, EI source at 70 eV. For quantification, operate in Selected Ion Monitoring (SIM) mode using characteristic ions of this compound.

Validation Parameter Assessment
  • Specificity: Analyze blank solvent, a placebo (matrix without analyte), and a sample spiked with this compound to demonstrate that no interfering peaks are present at the analyte's retention time. For GC-MS, the mass spectrum should also be compared to a reference spectrum.

  • Linearity: Inject each calibration standard in triplicate. Construct a calibration curve by plotting the average peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²) and the equation of the line.[15]

  • Accuracy: Analyze the QC samples (n=3 at each of three concentrations) against the calibration curve. Accuracy is expressed as the percentage recovery of the measured concentration relative to the nominal concentration.[15]

  • Precision:

    • Repeatability (Intra-assay precision): Perform six replicate injections of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.[14]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD%) for the results of each study.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio or calculated from the standard deviation of the response and the slope of the calibration curve.[16]

    • Signal-to-Noise: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[15]

    • Calibration Curve Method: Calculate using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curve.[16]

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., oven temperature ±2°C, flow rate ±5%) and assess the impact on the results to demonstrate the method's reliability during normal usage.[3]

Mandatory Visualization

The following diagram illustrates the typical workflow for the validation of an analytical method.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation method_dev Method Development & Optimization prep_standards Prepare Standards & QC Samples method_dev->prep_standards linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) specificity Specificity lod_loq LOD & LOQ robustness Robustness data_analysis Data Analysis & Statistical Evaluation linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis report Final Validation Report data_analysis->report

Caption: Workflow for analytical method validation.

References

Spectroscopic Comparison of 2-Methylhept-3-ene with other C8 Alkenes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Methylhept-3-ene with a selection of other C8 alkenes, including linear and cyclic isomers. The objective is to offer a comprehensive reference for the identification and differentiation of these compounds based on their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction to Spectroscopic Analysis of Alkenes

Spectroscopic techniques are indispensable tools in the structural elucidation of organic molecules. For alkenes, each method provides unique insights:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Chemical shifts (δ), coupling constants (J), and signal multiplicities are key parameters for determining the connectivity and stereochemistry of the molecule. Protons and carbons near the double bond have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: Identifies the presence of functional groups by detecting their characteristic vibrational frequencies. For alkenes, the C=C stretching and =C-H bending and stretching vibrations are of particular diagnostic importance.

  • Mass Spectrometry (MS): Determines the molecular weight of a compound and provides information about its structure through fragmentation patterns. The molecular ion peak (M+) and the fragmentation of the alkyl chain are key features in the mass spectra of alkenes.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of other C8 alkenes: 1-octene, (E)-2-octene, (Z)-2-octene, and cyclooctene.

¹H NMR Spectral Data
CompoundChemical Shift (δ) ppm and Multiplicity
(E)-2-Methylhept-3-ene (Predicted) ~5.4 (m, 2H, CH=CH), ~2.2 (m, 1H, CH), ~1.9 (q, 2H, CH₂), ~1.0 (d, 6H, 2xCH₃), ~0.9 (t, 3H, CH₃)
1-Octene 5.81 (ddt, 1H, J=17.0, 10.2, 6.7 Hz), 4.99 (ddt, 1H, J=17.0, 1.7, 1.7 Hz), 4.93 (ddt, 1H, J=10.2, 1.7, 1.2 Hz), 2.04 (q, 2H, J=7.0 Hz), 1.2-1.4 (m, 8H), 0.88 (t, 3H, J=6.8 Hz)
(E)-2-Octene 5.47-5.34 (m, 2H), 1.95 (m, 2H), 1.63 (d, 3H), 1.52-1.06 (m, 6H), 0.88 (t, 3H)[1]
(Z)-2-Octene 5.4-5.2 (m, 2H), 2.0 (m, 2H), 1.6 (d, 3H), 1.4-1.2 (m, 6H), 0.9 (t, 3H)
Cyclooctene 5.6 (m, 2H), 2.1 (m, 4H), 1.5 (m, 8H)[2][3]
¹³C NMR Spectral Data
CompoundChemical Shift (δ) ppm
(E)-2-Methylhept-3-ene (Predicted) ~135, ~125 (C=C), ~40 (CH), ~35 (CH₂), ~22 (CH₂), ~20 (CH₃), ~14 (CH₃)
1-Octene 139.2, 114.1, 33.9, 31.9, 29.2, 29.0, 22.7, 14.1[4]
(E)-2-Octene 132.3, 125.4, 34.9, 31.6, 29.5, 22.6, 17.9, 14.0[5]
(Z)-2-Octene 131.5, 124.5, 29.8, 29.5, 27.2, 22.7, 14.1, 12.4
Cyclooctene 130.6, 29.6, 26.8, 26.3, 25.8[6]
Infrared (IR) Spectral Data
CompoundKey Absorptions (cm⁻¹)
(E)-2-Methylhept-3-ene C-H stretch (sp²): ~3015, C-H stretch (sp³): 2960-2850, C=C stretch: ~1670, C-H bend (trans): ~965
1-Octene C-H stretch (sp²): 3077, C-H stretch (sp³): 2962-2855, C=C stretch: 1642, C-H bend (vinyl): 991, 909[7]
(E)-2-Octene C-H stretch (sp²): ~3020, C-H stretch (sp³): 2958-2854, C=C stretch: ~1670, C-H bend (trans): ~966
(Z)-2-Octene C-H stretch (sp²): ~3015, C-H stretch (sp³): 2959-2855, C=C stretch: ~1655, C-H bend (cis): ~690
Cyclooctene C-H stretch (sp²): ~3017, C-H stretch (sp³): 2924-2853, C=C stretch: ~1650, C-H bend (cis): ~715[8]
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
(E)-2-Methylhept-3-ene 11297, 83, 69, 55, 41
1-Octene 112[9]83, 70, 56, 43, 41[9][10]
(E)-2-Octene 11297, 83, 69, 55, 41
(Z)-2-Octene 11297, 83, 69, 55, 41
Cyclooctene 110[11]95, 81, 67, 54, 41[11]

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of the alkene (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The prepared sample is placed in the IR spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample spectrum is then acquired over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile liquid samples, a small amount is injected into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). The GC separates the components of the sample before they enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for alkenes. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺·).

  • Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the C8 alkenes.

Spectroscopic_Comparison_Workflow cluster_alkenes C8 Alkene Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Comparison Methylheptene This compound NMR NMR (¹H & ¹³C) Methylheptene->NMR IR IR Methylheptene->IR MS Mass Spec Methylheptene->MS Octene1 1-Octene Octene1->NMR Octene1->IR Octene1->MS Octene2E (E)-2-Octene Octene2E->NMR Octene2E->IR Octene2E->MS Octene2Z (Z)-2-Octene Octene2Z->NMR Octene2Z->IR Octene2Z->MS Cyclooctene Cyclooctene Cyclooctene->NMR Cyclooctene->IR Cyclooctene->MS Tables Comparative Data Tables NMR->Tables IR->Tables MS->Tables Structure Structural Elucidation Tables->Structure Protocols Experimental Protocols Protocols->Structure

Caption: Workflow for the spectroscopic analysis and comparison of C8 alkene isomers.

Signaling Pathway Visualization

This section is not applicable to the current topic of spectroscopic comparison of small organic molecules.

Conclusion

The spectroscopic data presented in this guide highlight the distinct features of this compound and other C8 alkenes. While sharing the same molecular formula (for the acyclic isomers), their unique structural arrangements lead to differentiable NMR, IR, and MS spectra. This comparative guide serves as a valuable resource for the rapid and accurate identification of these compounds in a research and development setting. The detailed experimental protocols provide a foundation for reproducible data acquisition.

References

A Comparative Guide to the Thermodynamic Stability of Heptene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relative thermodynamic stability of alkene isomers is a critical factor in chemical synthesis and drug development, influencing reaction equilibria and the distribution of products. This guide provides an objective comparison of the thermodynamic stability of various heptene (B3026448) (C7H14) isomers, supported by experimental data from peer-reviewed literature. Understanding these stability differences is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing molecules with desired energetic properties.

Relative Thermodynamic Stability of Heptene Isomers

The thermodynamic stability of heptene isomers is primarily determined by their heats of formation (ΔHf°) and heats of combustion (ΔHc°). A lower (more negative) heat of formation indicates a more stable isomer, as less energy is contained within its chemical bonds relative to its constituent elements. Conversely, a less exothermic (less negative) heat of combustion for isomers that produce the same combustion products also signifies greater stability, as the more stable isomer is at a lower initial energy state.

The data presented in the following table has been compiled from key studies in the field, notably the work of Good (1976) and Rockenfeller and Rossini (1961), who utilized bomb calorimetry to determine the heats of combustion and subsequently derive the heats of formation for a range of heptene isomers.

Heptene IsomerStructureDegree of SubstitutionStereochemistryStandard Enthalpy of Formation (liquid, 298.15 K) / kJ·mol⁻¹Reference
1-HepteneCH₂=CH(CH₂)₄CH₃Monosubstituted--98.37 ± 0.88[Good, 1976]
cis-2-Heptenecis-CH₃CH=CH(CH₂)₃CH₃Disubstitutedcis-105.5[Calculated]
trans-2-Heptenetrans-CH₃CH=CH(CH₂)₃CH₃Disubstitutedtrans-109.5 ± 0.84[Good, 1976]
cis-3-Heptenecis-CH₃CH₂CH=CHCH₂CH₃Disubstitutedcis-104.35[Calculated]
trans-3-Heptenetrans-CH₃CH₂CH=CHCH₂CH₃Disubstitutedtrans-109.4[Wiberg et al., 1984]
2-Methyl-1-hexeneCH₂=C(CH₃)(CH₂)₃CH₃Disubstituted--107.8 ± 1.0[Good, 1976]
2-Methyl-2-hexeneCH₃CH=C(CH₃)(CH₂)₂CH₃Trisubstituted--116.2 ± 1.0[Good, 1976]
2,3-Dimethyl-2-pentene (B84793)(CH₃)₂C=C(CH₃)CH₂CH₃Tetrasubstituted--123.7 ± 1.1[Good, 1976]

Note: Some values are calculated based on established thermodynamic relationships and may have different uncertainty intervals.

From the data, a clear trend emerges: the thermodynamic stability of heptene isomers increases with the degree of substitution of the double bond. The tetrasubstituted 2,3-dimethyl-2-pentene is the most stable isomer listed, with the most negative heat of formation. This is followed by the trisubstituted, then disubstituted, and finally the monosubstituted isomer. Furthermore, for disubstituted isomers, the trans configuration is generally more stable than the cis configuration due to reduced steric strain.

Experimental Protocols

The determination of the thermodynamic data presented above predominantly relies on the technique of oxygen bomb calorimetry . This method measures the heat of combustion of a substance at constant volume.

Key Experimental Methodology: Oxygen Bomb Calorimetry
  • Sample Preparation: A precisely weighed sample of the purified heptene isomer (typically >99% purity) is encapsulated in a container suitable for combustion, such as a glass ampoule or a polyester (B1180765) bag.

  • Calorimeter Setup: The sealed sample is placed inside a "bomb," a robust, constant-volume stainless steel container. A known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then purged and filled with high-pressure (typically 30 atm) pure oxygen.

  • Combustion: The bomb is submerged in a known mass of water in a well-insulated calorimeter jacket. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is meticulously measured with a high-precision thermometer (e.g., a platinum resistance thermometer) before, during, and after the combustion reaction until thermal equilibrium is re-established.

  • Data Analysis: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for factors such as the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then derived from the experimental standard enthalpy of combustion (ΔHc°) using Hess's Law, with the known standard enthalpies of formation of the combustion products, CO₂ (g) and H₂O (l).

Factors Influencing Heptene Isomer Stability

The observed differences in the thermodynamic stability of heptene isomers can be attributed to several key structural factors. These relationships can be visualized as a logical workflow.

G Factors Influencing Heptene Isomer Stability cluster_0 Structural Features cluster_1 Underlying Principles cluster_2 Thermodynamic Outcome Substitution Substitution Hyperconjugation Hyperconjugation Substitution->Hyperconjugation Stereochemistry Stereochemistry Steric_Strain Steric_Strain Stereochemistry->Steric_Strain Branching Branching Bond_Strength Bond_Strength Branching->Bond_Strength Stability Stability Hyperconjugation->Stability Increases Steric_Strain->Stability Decreases Bond_Strength->Stability Increases

Caption: Relationship between structural features and thermodynamic stability.

  • Degree of Substitution: Alkyl groups attached to the sp² hybridized carbons of the double bond stabilize the alkene. This is primarily due to hyperconjugation , an electronic effect where the σ-electrons of the adjacent C-H or C-C bonds delocalize into the empty π* antibonding orbital of the double bond. The greater the number of alkyl substituents, the more extensive the hyperconjugation and the more stable the alkene.

  • Stereochemistry: In disubstituted alkenes, trans isomers are generally more stable than their corresponding cis isomers. This is because the bulky alkyl groups are on opposite sides of the double bond in the trans isomer, minimizing steric strain (van der Waals repulsion). In the cis isomer, these groups are on the same side, leading to greater repulsion and a higher energy state.

  • Chain Branching: Increased branching in the alkyl substituents can also contribute to stability, although this effect is generally less pronounced than the degree of substitution at the double bond. Branching can lead to stronger σ-bonds, which contributes to the overall stability of the molecule.

Navigating the E/Z Landscape: A Comparative Guide to the Interconversion of 2-Methylhept-3-ene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the stereochemical control of alkenes is a critical parameter influencing molecular properties and biological activity. This guide provides a comparative analysis of common methodologies for the interconversion of E/Z isomers of 2-Methylhept-3-ene, a representative non-conjugated alkene. While specific experimental data for this compound is not extensively available in public literature, this document outlines the general principles and experimental protocols applicable to its isomerization, supported by data from analogous systems.

Comparison of Isomerization Methodologies

The interconversion between the E (trans) and Z (cis) isomers of this compound can be achieved through several methods, each with distinct advantages and limitations. The primary approaches include photocatalytic, thermal, and acid-catalyzed isomerization.

MethodGeneral PrincipleTypical Catalysts/ConditionsAdvantagesDisadvantages
Photocatalytic Isomerization Utilizes light energy to excite a photocatalyst, which then transfers energy to the alkene, enabling rotation around the C=C bond.Ru(bpy)₃²⁺, Ir(ppy)₃, organic dyes; Visible or UV light.Mild reaction conditions, high selectivity, can favor the thermodynamically less stable isomer.Requires specialized photochemical equipment, potential for side reactions if the substrate has other chromophores.
Thermal Isomerization Employs high temperatures to provide the activation energy for C=C bond rotation.High temperatures (typically >200 °C), often without a catalyst.Simple procedure, no catalyst required.Requires high energy input, may lead to decomposition or side reactions, generally favors the thermodynamically more stable isomer.
Acid-Catalyzed Isomerization An acid catalyst protonates the double bond to form a carbocation intermediate, which can then rotate before deprotonation.H₂SO₄, HCl, Lewis acids.Simple reagents, can be effective for certain substrates.Prone to carbocation rearrangements and other side reactions, often requires harsh conditions, generally favors the thermodynamically more stable isomer.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the key isomerization techniques.

General Protocol for Photocatalytic E/Z Isomerization
  • Reaction Setup: A solution of the starting isomer of this compound (e.g., the E-isomer) and a suitable photocatalyst (e.g., 1-5 mol% of [Ir(ppy)₃]) in a degassed solvent (e.g., acetonitrile, toluene) is prepared in a photochemically inert reaction vessel (e.g., borosilicate glass).

  • Irradiation: The reaction mixture is stirred and irradiated with a light source of appropriate wavelength (e.g., blue LEDs for many iridium and ruthenium photocatalysts). The reaction temperature is typically maintained at room temperature.

  • Monitoring: The progress of the isomerization is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or ¹H NMR spectroscopy to determine the E/Z ratio.

  • Work-up and Purification: Once the desired isomeric ratio is achieved or the reaction reaches a photostationary state, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to separate the isomers and remove the photocatalyst.

General Protocol for Thermal Isomerization
  • Reaction Setup: The starting isomer of this compound is placed in a high-temperature resistant, sealed reaction vessel (e.g., a sealed glass tube or a stainless-steel autoclave).

  • Heating: The vessel is heated to the desired temperature (e.g., 200-300 °C) in a sand bath or a furnace for a specified period.

  • Monitoring and Work-up: After cooling to room temperature, the E/Z ratio of the product mixture is determined by GC or ¹H NMR. Purification of the isomers can be attempted by fractional distillation or preparative GC.

General Protocol for Acid-Catalyzed Isomerization
  • Reaction Setup: The starting isomer of this compound is dissolved in an inert solvent (e.g., dichloromethane, hexane).

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a solid acid catalyst) is added to the solution.

  • Reaction and Monitoring: The mixture is stirred at a controlled temperature (ranging from room temperature to reflux) and monitored by GC or ¹H NMR.

  • Work-up and Purification: The reaction is quenched by washing with a basic aqueous solution (e.g., saturated NaHCO₃). The organic layer is then dried and concentrated. The isomers are separated by column chromatography or distillation.

Alternative Approaches: Stereoselective Synthesis

An alternative to post-synthetic isomerization is the direct stereoselective synthesis of the desired isomer. Methods like the Wittig reaction, Horner-Wadsworth-Emmons reaction, and various transition-metal-catalyzed cross-coupling reactions can be tailored to selectively produce either the E or Z isomer of this compound.[1][2][3] The choice between isomerization and stereoselective synthesis will depend on the availability of starting materials, cost, and the desired isomeric purity.

Visualizing the Process

To better understand the experimental workflow and the factors influencing isomerization, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Isomerization cluster_workup Work-up and Purification start Start prep_solution Prepare solution of This compound isomer and photocatalyst start->prep_solution degas Degas solvent prep_solution->degas irradiate Irradiate with light source (e.g., blue LED) degas->irradiate monitor Monitor E/Z ratio (GC, NMR) irradiate->monitor quench Reaction complete or photostationary state monitor->quench concentrate Remove solvent quench->concentrate purify Purify by column chromatography concentrate->purify end Isolated E and Z isomers purify->end

Caption: Experimental workflow for photocatalyzed E/Z isomerization.

G cluster_factors Influencing Factors center_node E/Z Interconversion of this compound temp Temperature center_node->temp catalyst Catalyst (Photocatalyst, Acid) center_node->catalyst light Light (Wavelength, Intensity) center_node->light solvent Solvent Polarity center_node->solvent substituents Substituent Effects center_node->substituents

Caption: Key factors influencing E/Z interconversion.

References

Comparative Performance of 2-Methylhept-3-ene in Polymerization Reactions: A Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of the polymerization behavior of 2-Methylhept-3-ene against two well-established monomers: Styrene and Methyl Methacrylate (MMA). The following guide, intended for researchers, scientists, and drug development professionals, details the cross-reactivity and performance of these monomers in a hypothetical free-radical copolymerization study. The experimental data presented herein is illustrative, designed to highlight potential performance differences and guide future empirical studies.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from a series of copolymerization experiments. These experiments were designed to determine the reactivity ratios of each monomer pair and to characterize the resulting copolymers.

Table 1: Monomer Reactivity Ratios

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2Copolymer Type
This compoundStyrene0.450.850.38Random/Alternating Tendency
This compoundMethyl Methacrylate0.201.500.30Random/Alternating Tendency
StyreneMethyl Methacrylate0.520.460.24Alternating

Note: Reactivity ratios (r1 and r2) were determined using the Fineman-Ross method. These values indicate the relative reactivity of a growing polymer chain's radical end towards adding a monomer of the same type versus the other monomer type.

Table 2: Properties of Copolymers (50:50 Monomer Feed Ratio)

Copolymer SystemYield (%)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)
Poly(this compound-co-Styrene)6585,0001.862
Poly(this compound-co-MMA)5892,0002.175
Poly(Styrene-co-MMA)82110,0001.6105

Experimental Protocols

The data presented in this guide is based on the following standardized experimental methodologies for free-radical polymerization.

Materials
  • Monomers: this compound, Styrene, Methyl Methacrylate (MMA). All monomers were purified by passing through a column of basic alumina (B75360) to remove inhibitors prior to use.

  • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Solvent: Toluene, dried over sodium benzophenone (B1666685) ketyl and distilled under nitrogen.

  • Chain Transfer Agent: 1-Dodecanethiol (B93513).

Free-Radical Copolymerization

A series of copolymerizations were carried out in sealed glass ampoules. For each experiment, specific molar ratios of the two monomers were dissolved in toluene. AIBN (0.1 mol% with respect to total monomers) and 1-dodecanethiol (0.05 mol%) were added to the solution. The mixtures were degassed by three freeze-pump-thaw cycles. The sealed ampoules were then placed in a thermostated oil bath at 70°C for a predetermined time to ensure low conversion (<10%). The polymerization was terminated by rapid cooling in an ice bath. The resulting polymer was precipitated in a large excess of methanol, filtered, and dried under vacuum at 40°C to a constant weight.

Copolymer Characterization
  • Conversion: Determined gravimetrically from the mass of the dried polymer and the initial mass of the monomers.

  • Copolymer Composition: Determined using ¹H NMR spectroscopy by integrating the characteristic peaks corresponding to each monomer unit in the copolymer.

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) using a polystyrene standard for calibration.

  • Glass Transition Temperature (Tg): Determined by Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min.

Visualizations

The following diagrams illustrate the logical workflow of the comparative study and the relationship between monomer reactivity and copolymer structure.

Experimental_Workflow Monomer_Purification Monomer Purification (this compound, Styrene, MMA) Reaction_Setup Reaction Setup (Monomer Ratios, AIBN, Toluene) Monomer_Purification->Reaction_Setup Polymerization Free-Radical Polymerization (70°C, <10% Conversion) Reaction_Setup->Polymerization Polymer_Isolation Polymer Isolation (Precipitation in Methanol) Polymerization->Polymer_Isolation Characterization Copolymer Characterization Polymer_Isolation->Characterization Data_Analysis Data Analysis (Reactivity Ratios, Properties) Characterization->Data_Analysis

Caption: Experimental workflow for the comparative polymerization study.

Reactivity_Ratios r1 r1 > 1 Blocky Blocky Copolymer r1->Blocky Prefers M1 r1_1 r1 = 1 Ideal Ideal/Random Copolymer r1_1->Ideal Equal Preference r1_less r1 < 1 Alternating Alternating Copolymer r1_less->Alternating Prefers M2 r2 r2 > 1 r2->Blocky Prefers M2 r2_1 r2 = 1 r2_1->Ideal Equal Preference r2_less r2 < 1 r2_less->Alternating Prefers M1

Caption: Relationship between reactivity ratios and copolymer structure.

Discussion

Based on the hypothetical data, this compound exhibits a tendency towards random or alternating copolymerization with both Styrene and Methyl Methacrylate, as indicated by the r1 * r2 products being less than 1. The lower reactivity of this compound compared to the other monomers, suggested by its lower r1 values when it is designated as Monomer 1, results in lower overall polymer yields under identical reaction conditions.

The copolymers containing this compound show lower glass transition temperatures compared to the Styrene-MMA copolymer, which could imply increased flexibility and a more amorphous polymer structure. The broader polydispersity indices for the this compound copolymers suggest a less controlled polymerization process compared to the well-established Styrene-MMA system.

Conclusion

This comparative guide provides a hypothetical framework for evaluating the polymerization and cross-reactivity of this compound. The illustrative data suggests that while this compound can be incorporated into copolymers with common monomers like Styrene and MMA, its lower reactivity may lead to reduced yields and less controlled polymer architectures. Further empirical studies are necessary to validate these hypothetical findings and to fully elucidate the potential applications of this compound in polymer synthesis.

Purity Analysis of Synthetic 2-Methylhept-3-ene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthetic 2-Methylhept-3-ene, with a primary focus on capillary Gas Chromatography (GC). Supporting experimental data and protocols are provided to assist in selecting the most suitable method for your analytical needs.

Capillary Gas Chromatography (GC) for Purity Assessment

Capillary GC is a powerful and widely used technique for the analysis of volatile compounds like this compound.[1][2][3] Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities and isomers.[1] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inner wall of a capillary column.[3]

Experimental Protocol: Capillary GC Method

A robust capillary GC method for the purity analysis of this compound can be established based on methods used for similar volatile alkenes.

Instrumentation:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) for high sensitivity towards hydrocarbons.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point for separating compounds based on their boiling points.[4][5] A column with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable for this application.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector: Split/splitless injector.

  • Data System: For data acquisition and processing.

GC Conditions:

ParameterValue
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min).[6]
Carrier Gas Flow Rate 1 mL/min (constant flow)
Injection Volume 1 µL (split ratio of 50:1)
Sample Preparation Dilute the synthetic this compound sample in a volatile solvent like hexane.

Expected Results:

The chromatogram will show a major peak corresponding to this compound. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Potential impurities could include starting materials, reaction byproducts, or isomers such as other C8H16 alkenes.[7][8][9] The Kovats retention index for (E)-2-methylhept-3-ene on a standard non-polar column is reported to be around 751-757, which can aid in peak identification.

Comparison with Alternative Analytical Techniques

While capillary GC is highly effective, other analytical techniques can also be employed for purity analysis, each with its own advantages and limitations.[1][10][11]

TechniquePrincipleAdvantagesLimitations
Capillary Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[1]High resolution for volatile compounds, excellent for separating isomers, high sensitivity with detectors like FID.[1]Not suitable for non-volatile impurities; thermal degradation of labile compounds can occur.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, enabling the identification of impurities without the need for reference standards.Lower sensitivity compared to GC, may not detect trace impurities.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase.[12]Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[10]May have lower resolution for separating volatile isomers compared to capillary GC.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the identification capabilities of mass spectrometry.[6]Provides both quantitative purity data and structural information for impurity identification.[10]Instrumentation is more complex and expensive than standalone GC.

Experimental Workflow and Data Visualization

The following diagram illustrates the logical workflow for the purity analysis of synthetic this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_report Reporting synthesis Synthesize This compound dissolve Dissolve in Hexane synthesis->dissolve gc Capillary GC Analysis dissolve->gc Inject nmr NMR Spectroscopy dissolve->nmr hplc HPLC Analysis dissolve->hplc chromatogram Analyze Chromatogram/Spectrum gc->chromatogram nmr->chromatogram hplc->chromatogram purity Calculate Purity (%) chromatogram->purity impurities Identify Impurities chromatogram->impurities report Generate Purity Report purity->report impurities->report

Workflow for the purity analysis of this compound.

This guide provides a foundational understanding for the purity analysis of synthetic this compound. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the availability of instrumentation.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for 2-Methylhept-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the safe disposal of 2-Methylhept-3-ene, a flammable hydrocarbon. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Key Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for understanding its hazards and handling requirements.

PropertyValue
Chemical Formula C8H16
Molar Mass 112.21 g/mol
Boiling Point 113.98°C
Density 0.7020 g/cm³
CAS Number 692-96-6 (for (E)-isomer)

Experimental Protocol for Safe Disposal

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile.

  • Body Protection: A flame-retardant lab coat is mandatory.

  • Work Area: All handling of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: Ensure the absence of open flames, hot plates, or any equipment that could create a spark in the vicinity.[2]

2. Waste Segregation and Collection:

  • Incompatible Materials: Do not mix this compound waste with other chemical waste streams, especially with oxidizing agents.

  • Waste Container: Collect the waste in a designated, sealable container made of a material compatible with flammable hydrocarbons.

  • Labeling: The container must be clearly labeled as "Hazardous Waste," "Flammable Liquid," and include the full chemical name "this compound".[2]

3. Waste Storage:

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.

  • Storage Conditions: The SAA should be a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.

  • Secondary Containment: The SAA must be equipped with secondary containment to mitigate any potential leaks or spills.[2]

4. Final Disposal:

  • Institutional EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and final disposal of the hazardous waste.

  • Waste Manifest: Complete all required hazardous waste manifests or tags in accordance with institutional and local regulations. The information on the tag must accurately reflect the contents of the container.[2]

  • Disposal Method: Flammable liquids like this compound are typically disposed of through incineration at a licensed hazardous waste disposal facility.[2]

Important Considerations:

  • Never dispose of this compound by pouring it down the drain or discarding it with regular trash. This can lead to environmental contamination and poses a significant fire or explosion hazard.[2]

  • Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated in the diagram below.

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE WorkArea Prepare Safe Work Area (Fume Hood, No Ignition Sources) PPE->WorkArea Ensure Segregate Segregate this compound Waste WorkArea->Segregate Proceed to Collect Collect in Labeled, Compatible Container Segregate->Collect then Store Store in Designated Satellite Accumulation Area Collect->Store then EHS Contact Institutional EHS Store->EHS Once container is full or per schedule Manifest Complete Waste Manifest EHS->Manifest as per instructions Pickup Arrange for Professional Pickup and Disposal Manifest->Pickup to finalize

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Methylhept-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, operational procedures, and disposal plans for 2-Methylhept-3-ene, ensuring the well-being of laboratory personnel and compliance with safety standards.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for a comprehensive risk assessment prior to handling.

PropertyValue
CAS Number 692-96-6 (for (E)-isomer)[1][2][3][4]
Molecular Formula C₈H₁₆[1][2][3][5]
Molecular Weight 112.21 g/mol [3][5]
Density 0.7020 g/cm³[2]
Boiling Point 113.98°C[2]
Melting Point -103.01°C (estimate)[2]
Refractive Index 1.4050[2]
Personal Protective Equipment (PPE) and Engineering Controls

Due to the flammable nature of alkenes and the potential for irritation, the following personal protective equipment and engineering controls are mandatory when handling this compound.

  • Ventilation: All work with this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against potential splashes.

  • Skin Protection: A flame-retardant laboratory coat must be worn. Chemically resistant gloves, such as nitrile gloves, are mandatory. Gloves should be inspected for integrity before each use.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge should be used.

Operational and Disposal Plans

Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation:

    • Ensure that a fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) is readily accessible.[6]

    • Clear the work area of all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.

    • Ground and bond all containers and receiving equipment to prevent static discharge.

    • Use only non-sparking tools.

  • Transfer and Use:

    • Wear the appropriate PPE as outlined above.

    • Conduct all transfers and manipulations of this compound within a chemical fume hood.

    • Keep the container tightly closed when not in use.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Remove all ignition sources.

    • Ventilate the area.

    • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

    • Collect the absorbed material into a designated, sealed container for hazardous waste disposal.

Disposal Plan
  • Waste Collection:

    • Collect all waste containing this compound in a clearly labeled, sealed, and compatible container.

    • Do not mix this waste with other waste streams, especially with incompatible chemicals like oxidizing agents.

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area, away from direct sunlight and heat sources.

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

    • Complete all necessary hazardous waste manifests or tags.

    • Crucially, never dispose of this compound by pouring it down the drain or discarding it with regular trash. This can lead to environmental contamination and create a fire or explosion hazard.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_area Prepare Safe Work Area (Fume Hood, No Ignition Sources) prep_ppe->prep_area prep_equip Assemble & Ground Equipment prep_area->prep_equip emergency_fire Fire Response prep_area->emergency_fire handle_transfer Transfer & Use Chemical prep_equip->handle_transfer handle_monitor Monitor Experiment handle_transfer->handle_monitor emergency_spill Spill Response handle_transfer->emergency_spill cleanup_decon Decontaminate Glassware handle_monitor->cleanup_decon Experiment Complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_store Store Waste in Satellite Area cleanup_waste->cleanup_store cleanup_dispose Dispose via EHS cleanup_store->cleanup_dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.